N-Methyl Cyclophosphamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSZJFSUYZICDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCOP1(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944716 | |
| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-17-4 | |
| Record name | 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methyl Cyclophosphamide mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of N-Methyl Cyclophosphamide in Cancer Cells
Authored by: Gemini, Senior Application Scientist
Abstract
Cyclophosphamide and its analogs, such as this compound, represent a cornerstone of cytotoxic chemotherapy. As alkylating agents, their efficacy is rooted in a complex series of metabolic activation steps culminating in significant DNA damage that overwhelms cellular repair mechanisms, ultimately triggering programmed cell death. This guide provides a detailed examination of the molecular cascade initiated by this compound in cancer cells, from its requisite bioactivation to the induction of apoptosis. We will explore the causality behind its cytotoxic effects, the experimental methodologies used to elucidate these pathways, and the mechanisms by which cancer cells may develop resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of antineoplastic agents.
The Principle of Lethal Synthesis: Bioactivation of this compound
This compound, like its parent compound cyclophosphamide, is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its cytotoxic effects.[1][2] This bioactivation is a critical prerequisite for its anticancer activity and primarily occurs in the liver through the action of the cytochrome P450 (CYP) mixed-function oxidase system.[1][2][3][4]
The initial and rate-limiting step is the hydroxylation of the cyclophosphamide molecule, predominantly by CYP2B6, to form 4-hydroxycyclophosphamide.[2][5] This intermediate exists in a dynamic equilibrium with its tautomer, aldophosphamide.[1][5] While a portion of aldophosphamide is detoxified by aldehyde dehydrogenase (ALDH) enzymes into inactive carboxyphosphamide, the fraction that escapes this inactivation is crucial for cytotoxicity.[1][5][6] Aldophosphamide freely diffuses into cells and spontaneously or enzymatically decomposes into two key metabolites: phosphoramide mustard and acrolein.[1][5][7][8]
Phosphoramide mustard is the principal alkylating metabolite responsible for the therapeutic, antineoplastic effects of cyclophosphamide .[1][4][8] Acrolein, while also cytotoxic, does not contribute significantly to the anticancer efficacy but is largely responsible for toxic side effects, such as hemorrhagic cystitis.[5][8]
The Molecular Lesion: DNA Alkylation and Cross-Linking
The cytotoxicity of this compound is a direct consequence of the chemical reactivity of its primary metabolite, phosphoramide mustard. As a bifunctional alkylating agent, it possesses two reactive chloroethyl groups that form covalent bonds with nucleophilic sites on cellular macromolecules, with DNA being the primary target.[9][10][11]
The process begins with the formation of a highly reactive aziridinium ion intermediate. This electrophilic species then attacks electron-rich centers on DNA bases. The most frequent site of alkylation is the N7 position of guanine.[1][4][12] This initial monofunctional alkylation can be followed by a second alkylation event, where the second chloroethyl group reacts with another guanine base. This results in the formation of highly cytotoxic DNA cross-links.[1][4][8][12]
Two types of cross-links are formed:
-
Intrastrand Cross-links: Linking two guanine bases on the same DNA strand.
-
Interstrand Cross-links (ICLs): Covalently linking guanines on opposite DNA strands.[1][4][10]
These ICLs are particularly pernicious lesions. They physically prevent the separation of the DNA double helix, thereby creating an insurmountable roadblock for DNA polymerase during replication and RNA polymerase during transcription.[7][10][13] The inability to replicate DNA or synthesize essential proteins leads to cell cycle arrest and the initiation of cell death pathways.[13][14]
Triggering Cellular Demise: Induction of Apoptosis
The extensive DNA damage inflicted by this compound serves as a potent trigger for apoptosis, or programmed cell death.[14][15][16] When the cell's DNA repair machinery is overwhelmed by the number of adducts and cross-links, it recognizes the damage as irreparable and initiates a self-destruct sequence to eliminate the compromised cell.[17][18]
The signaling cascade is typically initiated by sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which detect the stalled replication forks and DNA strand breaks. This leads to the activation of the tumor suppressor protein p53.[13][19][20] Activated p53 plays a dual role: it can first attempt to induce cell cycle arrest to provide time for DNA repair, but in the face of excessive damage, it transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.
These proteins translocate to the mitochondria, disrupting the outer mitochondrial membrane and causing the release of cytochrome c into the cytoplasm.[21] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[22]
Cellular Countermeasures: Mechanisms of Resistance
The clinical efficacy of this compound can be limited by the development of drug resistance. Cancer cells can employ several strategies to survive alkylating agent-induced damage:
-
Increased Drug Detoxification: Overexpression of enzymes that neutralize the active metabolites is a primary resistance mechanism.
-
Aldehyde Dehydrogenase (ALDH): High levels of ALDH can rapidly convert aldophosphamide to the inactive carboxyphosphamide, reducing the amount of phosphoramide mustard generated.[6][23][24]
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione (GSH) to phosphoramide mustard, neutralizing the alkylating agent and facilitating its efflux from the cell.[17][25][26]
-
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove alkylation damage.
-
Nucleotide Excision Repair (NER): This pathway can recognize and excise bulky adducts and cross-links from the DNA.[17][18]
-
O6-alkylguanine-DNA alkyltransferase (MGMT): While the primary lesion for cyclophosphamide is N7-guanine, MGMT has been implicated in resistance, suggesting a role in repairing some forms of alkylation damage.[17][18][27][28]
-
-
Defects in Apoptotic Pathways: Mutations in key apoptotic signaling proteins, such as p53, can uncouple the DNA damage signal from the cell death machinery, allowing cells with significant genetic lesions to survive.[13]
Experimental Validation: Protocols for Mechanistic Studies
A multi-faceted experimental approach is required to fully characterize the mechanism of action of this compound.
Cytotoxicity Assessment
This initial step determines the concentration-dependent effect of the compound on cancer cell viability.
-
Protocol: Resazurin (AlamarBlue) Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (and its pre-activated form, 4-hydroperoxycyclophosphamide, for in vitro studies[29]) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Assay: Add Resazurin reagent (to a final concentration of 25 µg/mL) to each well and incubate for 1-4 hours.[30]
-
Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) using a microplate reader.
-
Analysis: Convert fluorescence values to percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
DNA Damage Quantification
These assays directly measure the extent of DNA lesions induced by the drug.
-
Protocol: Alkaline Elution Assay for DNA Cross-Linking
-
Cell Treatment: Treat cells with this compound for a defined period (e.g., 2 hours).
-
Radiolabeling (Optional but classic): Pre-label cellular DNA by growing cells in the presence of a radioactive precursor like [¹⁴C]-thymidine.
-
Cell Lysis: Lyse the cells directly on a filter (e.g., polycarbonate) with a lysis solution containing proteinase K.
-
Elution: Elute the DNA from the filter using an alkaline buffer (pH ~12). The rate of elution is inversely proportional to the DNA strand length. Intact, cross-linked DNA will elute much slower than fragmented DNA.[9]
-
Quantification: Collect fractions of the eluate over time and quantify the amount of DNA in each fraction (e.g., by scintillation counting if radiolabeled, or fluorescence if using a DNA-binding dye).
-
Analysis: Compare the elution profiles of treated cells to untreated controls. A slower elution rate in treated cells indicates the presence of DNA cross-links.
-
Apoptosis Detection
Flow cytometry-based assays are powerful tools for quantifying apoptotic cells.
-
Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells in a 6-well plate with this compound at a concentration around the IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[31]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Analysis: Differentiate cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[31]
-
-
Quantitative Data Summary
The following tables represent expected data from the described experimental workflows when studying a hypothetical this compound analog.
Table 1: Cytotoxicity of this compound Analog in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 22.8 |
| PC-3 (Prostate Cancer) | 18.5 |
| PC-3 (Resistant) | >100 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| 20 µM Drug | 45.3 | 35.8 | 18.9 |
Conclusion
This compound operates through a well-defined, multi-stage mechanism of action that is initiated by metabolic activation and culminates in apoptosis induced by extensive DNA damage. Its efficacy is dependent on the successful conversion to its active alkylating metabolite, phosphoramide mustard, which forms cytotoxic interstrand DNA cross-links. These lesions block fundamental cellular processes, triggering a p53-dependent apoptotic cascade. Understanding this intricate pathway, along with the corresponding mechanisms of resistance, is paramount for the rational design of next-generation alkylating agents and for developing strategies to overcome therapeutic failure in the clinic. The experimental protocols outlined herein provide a robust framework for researchers to investigate these mechanisms and evaluate novel cyclophosphamide analogs.
References
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Sekiguchi, M., et al. (2000). Increased susceptibility to chemotherapeutic alkylating agents of mice deficient in DNA repair methyltransferase. Carcinogenesis, 21(10), 1879–1883.[28]
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chemical and physical properties of N-Methyl Cyclophosphamide
An In-Depth Technical Guide to the Chemical and Physical Properties of N-Methyl Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 22089-17-4) is a significant chemical analog and process impurity of cyclophosphamide, one of the most widely utilized and effective alkylating agents in chemotherapy.[1][2] While data on the parent compound is extensive, this compound remains a less-characterized entity. It is recognized for its own cytostatic activity, making an understanding of its properties critical for quality control, impurity profiling, and toxicological assessment in the manufacturing of cyclophosphamide-based therapeutics.[] This guide provides a comprehensive technical overview of the known . In areas where specific data is not publicly available, we leverage established knowledge of the parent compound to provide expert insights into its expected behavior, analytical methodologies, and biological action.
Introduction
Cyclophosphamide (CTX) is a cornerstone of modern medicine, a prodrug belonging to the nitrogen mustard class of alkylating agents with broad applications against lymphomas, leukemias, and solid tumors.[4] Its efficacy is entirely dependent on metabolic activation, a process that also gives rise to its toxicity profile.[5] The synthesis and storage of such a complex molecule inevitably lead to the formation of related substances and impurities.
This compound represents a key impurity, differing from the parent structure by the methylation of the endocyclic nitrogen atom within the oxazaphosphorinane ring. This seemingly minor structural modification can have significant implications for the molecule's chemical stability, metabolic fate, and biological activity. This guide serves as a deep-dive into the technical profile of this compound, designed to equip researchers and drug development professionals with the foundational knowledge required for its detection, characterization, and risk assessment.
Section 1: Chemical and Physical Properties
The fundamental identity of this compound is established, though many of its physical properties have not been experimentally determined and reported in peer-reviewed literature. The data is summarized below, drawing from chemical supplier databases and comparison to its parent compound.
| Property | Data | Source(s) |
| IUPAC Name | 2-(bis(2-chloroethyl)amino)-3-methyl-1,3,2-oxazaphosphinane 2-oxide | [6] |
| Synonyms | Cyclophosphamide Impurity C; (2RS)-2-[bis(2-Chloroethyl)amino]-3-methyl-1,3,2λ5 -oxazaphosphinan-2-one | [2][] |
| CAS Number | 22089-17-4 | [2][7] |
| Molecular Formula | C₈H₁₇Cl₂N₂O₂P | [7][8] |
| Molecular Weight | 275.11 g/mol | [7][8] |
| Physical Form | Solid (predicted) | |
| Melting Point | Data not available. (For reference, Cyclophosphamide melts at 41-45 °C) | [9] |
| Solubility | Soluble in water. Slightly soluble in Chloroform and Methanol. | |
| Storage | Recommended storage at 2-8°C or frozen at -20°C under an inert atmosphere. | [7] |
Expert Insights on Stability: The parent compound, cyclophosphamide, is susceptible to hydrolysis, especially at temperatures above 30°C.[9] Solutions are typically recommended for short-term storage, even under refrigeration. Given its structural similarity, this compound should be regarded with the same level of caution. It should be handled as a potentially unstable compound in aqueous solutions and stored under recommended cold and inert conditions to prevent degradation.
Section 2: Synthesis and Spectroscopic Characterization
Probable Synthetic Origin
A specific, optimized synthesis for this compound is not described in the literature, as it is primarily encountered as a process-related impurity. The common synthesis of cyclophosphamide involves the reaction of phosphorus oxychloride with 3-aminopropanol, followed by condensation with bis(2-chloroethyl)amine.[10] this compound likely arises from the use of N-methyl-3-aminopropanol as a starting material or contaminant.
Spectroscopic Analysis: An Educated Framework
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to closely resemble that of cyclophosphamide, containing complex multiplets for the protons on the oxazaphosphorinane ring and the chloroethyl side chains. The defining feature would be a new singlet or doublet (due to coupling with phosphorus) in the 2.5-3.5 ppm range, corresponding to the N-CH₃ group.
-
¹³C NMR: The spectrum would show an additional resonance in the aliphatic region (approx. 30-40 ppm) corresponding to the N-methyl carbon.
-
³¹P NMR: As a phosphorodiamidate, it should exhibit a single resonance in a chemical shift region similar to that of cyclophosphamide. ³¹P NMR is a powerful tool for monitoring the metabolism and degradation of these compounds.[11]
Mass Spectrometry (MS): Mass spectrometry is the primary technique for identifying and quantifying cyclophosphamide and its impurities.[12][13]
-
Expected Mass: The protonated molecule [M+H]⁺ would have an m/z of 275.11, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at ~65% intensity of M, M+4 peak at ~10% intensity).
-
Proposed Fragmentation Pathway: The collision-induced dissociation (CID) of this compound is predicted to follow pathways analogous to those established for cyclophosphamide.[14][15] The primary fragmentation would likely involve the loss of one or both chloroethyl side chains and cleavages within the oxazaphosphorinane ring.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Section 3: Biological Activity and Mechanism of Action
The Cyclophosphamide Paradigm: A Prodrug Requiring Activation
To understand the potential action of this compound, one must first understand the parent compound. Cyclophosphamide is a classic prodrug; it is therapeutically inactive until it undergoes metabolic activation in the liver.[5][16] This process is primarily mediated by cytochrome P450 enzymes (notably CYP2B6).[17]
The activation cascade is as follows:
-
Hydroxylation: CYP450 hydroxylates the C4 position of the oxazaphosphorinane ring to form 4-hydroxycyclophosphamide .
-
Tautomerization: This primary metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide .
-
Bioactivation/Detoxification: Aldophosphamide is at a critical branch point. It can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive carboxycyclophosphamide. However, in cells with low ALDH levels (such as many tumor cells), it spontaneously or enzymatically decomposes.
-
Generation of Active Species: This decomposition releases the ultimate cytotoxic agent, phosphoramide mustard , and a toxic byproduct, acrolein . Phosphoramide mustard is a bifunctional alkylating agent that forms irreversible DNA cross-links, leading to strand breakage, inhibition of DNA synthesis, and apoptosis.[18]
Caption: Metabolic activation pathway of the prodrug Cyclophosphamide.
Hypothesized Mechanism for this compound
The biological activity of this compound is described as "cytostatic" and potentially involves kinase inhibition.[1][8] This presents two main possibilities:
-
A Prodrug Analog: It may undergo a similar metabolic activation by CYP450 enzymes. The N-methyl group could influence the rate of hydroxylation or the stability of the subsequent intermediates, potentially altering its potency and toxicity profile compared to the parent drug.
-
A Direct-Acting Agent: The claim of kinase inhibition suggests a mechanism entirely different from DNA alkylation.[8] If true, it would not require metabolic activation and would have a distinct pharmacological profile.
Causality and Experimental Choices: Without direct comparative studies, it is impossible to be certain. However, given its structural heritage, the most logical first step in its characterization would be to assess its cytotoxicity in vitro both with and without a metabolic activation system (e.g., liver S9 fractions) to determine if it is a prodrug.
Section 4: Experimental Protocols
The following protocols are self-validating systems designed as authoritative starting points for the analysis and characterization of this compound.
Protocol 1: Analytical Quantification by RP-HPLC-UV/MS
This protocol is adapted from established methods for cyclophosphamide impurity profiling and is suitable for determining the purity of a sample or quantifying it in a formulation.[12]
Objective: To separate and quantify this compound from the parent drug and other related impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Prepare serial dilutions in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the drug substance or formulation in the mobile phase to a target concentration within the calibration range. Filter through a 0.22 µm PTFE filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile/Water (60:40 v/v).
-
Gradient: A time-based gradient should be optimized to separate all impurities. Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 195 nm. For higher specificity and sensitivity, a mass spectrometer can be used in series (LC-MS).
-
-
Data Analysis: Integrate the peak corresponding to this compound. Quantify the amount using the linear regression equation derived from the calibration curve.
Caption: Workflow for the analytical quantification of impurities.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Objective: To measure the direct cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., Raji for Burkitt's lymphoma or MCF-7 for breast cancer) in appropriate media until approximately 80% confluent.
-
Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2X concentrated serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "cells only" (untreated) and "media only" (blank) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Section 5: Safety and Handling
As a close analog of cyclophosphamide and a compound with known cytostatic activity, this compound must be handled with extreme caution as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, double gloves, and safety glasses.
-
Handling: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.
-
Waste Disposal: All contaminated materials (tips, tubes, plates, etc.) must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any exposure.
Conclusion and Future Directions
This compound stands as an important, yet under-characterized, molecule in the landscape of cyclophosphamide chemistry and pharmacology. While its basic chemical identity is known, a significant data gap exists regarding its physical properties, definitive biological mechanism, and comparative cytotoxicity. This guide has synthesized the available information and provided an expert-driven framework for its analysis and characterization by leveraging the extensive knowledge of its parent compound.
Key areas for future research are clear:
-
Definitive Structural Elucidation: Full NMR and high-resolution MS characterization to create a public, citable reference.
-
Mechanism of Action Studies: Elucidate whether it acts as a prodrug requiring metabolic activation or as a direct-acting agent, and validate or refute the claim of kinase inhibition.
-
Comparative Cytotoxicity: Perform head-to-head IC₅₀ studies against the parent drug and its key active metabolite, phosphoramide mustard, across a panel of cancer cell lines.
-
Metabolic Fate: Investigate its metabolism by human liver microsomes to identify its metabolites and determine if it follows a pathway similar to cyclophosphamide.
Addressing these questions is not merely an academic exercise; it is essential for ensuring the safety, quality, and efficacy of one of the most important anticancer drugs in our arsenal.
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An In-depth Technical Guide to the Discovery and Development of N-Methyl Cyclophosphamide Analogs
This guide provides a comprehensive technical overview of the discovery, development, and mechanistic intricacies of N-methylated cyclophosphamide analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this important class of chemotherapeutic agents. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and the self-validating systems inherent in the described protocols.
Executive Summary: The Rationale for N-Methylation
Cyclophosphamide, a cornerstone of cancer chemotherapy for decades, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2][3] Its journey from an inert compound to a potent DNA alkylating agent is a testament to the ingenuity of medicinal chemistry. The development of N-methyl cyclophosphamide and its analogs represents a focused effort to refine the therapeutic index of this class of drugs. The central hypothesis driving this line of inquiry is that strategic methylation of the cyclophosphamide molecule can modulate its metabolic activation, toxicity profile, and ultimately, its anti-tumor efficacy. This guide will dissect the scientific journey of these analogs, from their conceptualization to their preclinical evaluation.
The Genesis of Cyclophosphamide: A Historical Perspective
The story of cyclophosphamide begins with the observation that mustard gas, a chemical warfare agent, had a profound destructive effect on lymphatic tissue and bone marrow.[4][5] This led researchers to hypothesize that derivatives of mustard gas could be harnessed to target rapidly dividing cancer cells.[5] In the 1950s, building on this foundation, cyclophosphamide was synthesized as a less toxic "transport form" of the nitrogen mustard moiety.[1][5] The key innovation was the incorporation of the nitrogen mustard into a phosphamide ring, rendering it inactive until cleaved by enzymes within the body.[1] This pioneering work laid the groundwork for the development of a multitude of analogs, including those with N-methylation.
The Metabolic Activation Cascade: A Double-Edged Sword
The therapeutic and toxic effects of cyclophosphamide are intrinsically linked to its complex metabolic pathway. This process, primarily occurring in the liver, is initiated by the cytochrome P450 (CYP) enzyme system.[2][3][6]
The Critical Hydroxylation Step
The first and rate-limiting step in the activation of cyclophosphamide is the hydroxylation of the C4 position of the oxazaphosphorine ring by CYP enzymes, particularly CYP2B6, to form 4-hydroxycyclophosphamide.[1][2][6][7] This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide.[1][2][3]
The Bifurcation of Aldophosphamide: Activation vs. Detoxification
Aldophosphamide stands at a critical juncture in the metabolic pathway. It can undergo one of two fates:
-
Activation: Aldophosphamide can spontaneously decompose to yield the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[2][3][7] Phosphoramide mustard is a potent alkylating agent that forms inter- and intra-strand DNA cross-links, primarily at the N7 position of guanine.[1][2][6] This irreversible DNA damage disrupts replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2][4][6] Acrolein, on the other hand, is responsible for the characteristic hemorrhagic cystitis associated with cyclophosphamide therapy.[2]
-
Detoxification: Aldophosphamide can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxycyclophosphamide.[1] This detoxification pathway is crucial for protecting normal tissues, such as bone marrow stem cells, which have high levels of ALDH.[1]
This intricate metabolic balance is a key determinant of both the efficacy and toxicity of cyclophosphamide. The exploration of N-methylated analogs is, in part, an attempt to favorably manipulate this balance.
Figure 1: Metabolic pathway of cyclophosphamide.
Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows the core principles of cyclophosphamide synthesis, with modifications to introduce the methyl group at the desired nitrogen atom. A common synthetic route involves the reaction of phosphoryl chloride with bis(2-chloroethyl)amine hydrochloride and a modified propanolamine derivative.
General Synthetic Scheme
A representative, though generalized, synthetic approach is outlined below. It is crucial to note that specific reaction conditions, such as solvents and bases, can significantly impact yield and purity.[8][9]
Step 1: Formation of the Phosphoramidic Dichloride Intermediate
Phosphoryl chloride is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base to form the key intermediate, bis(2-chloroethyl)phosphoramidic dichloride.
Step 2: Cyclization with a Methylated Propanolamine
The phosphoramidic dichloride is then reacted with a methylated 3-aminopropanol derivative. The position of the methyl group on the propanolamine will determine the final position of the N-methyl group in the cyclophosphamide analog. For example, to synthesize 4-methylcyclophosphamide, 3-amino-1-butanol would be used.[10]
Step 3: Purification
The final product is then purified using standard techniques such as column chromatography to separate diastereomers and remove impurities.[11]
Figure 2: Generalized synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of 4-Methylcyclophosphamide
The following is a representative protocol for the synthesis of 4-methylcyclophosphamide, adapted from literature procedures.[10][11]
Materials:
-
Phosphoryl chloride
-
Bis(2-chloroethyl)amine hydrochloride
-
3-Amino-1-butanol
-
Triethylamine
-
Anhydrous dichloromethane
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Phosphoramidic Dichloride: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphoryl chloride in anhydrous dichloromethane to the cooled solution.
-
Add triethylamine dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains the bis(2-chloroethyl)phosphoramidic dichloride.
-
Cyclization: In a separate flask, dissolve 3-amino-1-butanol and triethylamine in anhydrous dichloromethane.
-
Cool this solution to 0°C and slowly add the previously prepared phosphoramidic dichloride solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the 4-methylcyclophosphamide diastereomers.
Preclinical Evaluation of this compound Analogs
The preclinical assessment of N-methylated cyclophosphamide analogs is a critical step in determining their potential as therapeutic agents. These studies aim to characterize their anti-tumor activity, toxicity profile, and pharmacokinetic properties.
In Vitro Cytotoxicity Assays
In vitro studies are essential for determining the intrinsic cytotoxic potential of the activated metabolites of this compound analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, L1210 for leukemia) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Drug Treatment: Prepare serial dilutions of the this compound analog and a positive control (e.g., 4-hydroperoxycyclophosphamide).[12] Treat the cells with the compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vivo Anti-Tumor Efficacy Studies
In vivo studies using animal models are crucial for evaluating the therapeutic efficacy of this compound analogs in a more complex biological system.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., human breast carcinoma MCF-7) into the flank of immunocompromised mice (e.g., nude mice).[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Drug Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the this compound analog and vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection daily for 5 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Pharmacokinetic and Metabolism Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound analogs is vital for predicting their behavior in humans.
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Drug Administration: Administer a single dose of the this compound analog to rodents (e.g., rats or mice) via the intended clinical route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of the parent drug and its major metabolites using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).[13][14][15]
Clinical Development Landscape
While extensive preclinical research has been conducted on various N-methylated cyclophosphamide analogs, their transition to widespread clinical use has been limited. Clinical trials involving cyclophosphamide itself are numerous and continue to explore its efficacy in various combinations and dosing regimens for a wide range of cancers and autoimmune diseases.[16][17][18] The insights gained from these trials, particularly regarding dose-limiting toxicities and mechanisms of resistance, have informed the development of next-generation analogs.
Table 1: Representative Clinical Trials of Cyclophosphamide-Containing Regimens
| Trial Identifier | Condition | Intervention | Phase | Status |
| NCT00002514 | Breast Cancer | Cyclophosphamide, Methotrexate, Fluorouracil, Tamoxifen | III | Completed |
| NCT01886843 | Lymphoma | Brentuximab Vedotin, Nivolumab, Cyclophosphamide | I/II | Recruiting |
| NCT02741991 | Breast Cancer | Durvalumab, Paclitaxel, Cyclophosphamide, Doxorubicin | III | Active, not recruiting |
Note: This table is for illustrative purposes and does not represent an exhaustive list. Data is subject to change. For the most current information, please refer to clinical trial registries.
Future Directions and Concluding Remarks
The development of this compound analogs represents a compelling chapter in the ongoing quest to optimize cancer chemotherapy. The strategic placement of a methyl group offers a nuanced approach to modulating the delicate balance between metabolic activation and detoxification. While the clinical translation of these specific analogs has been challenging, the fundamental principles guiding their design continue to inspire the development of novel prodrugs with improved therapeutic windows.
Future research in this area will likely focus on:
-
Targeted Delivery: Conjugating this compound analogs to tumor-targeting moieties to enhance their delivery to cancer cells and minimize systemic toxicity.
-
Combination Therapies: Exploring the synergistic effects of these analogs with other anticancer agents, including immunotherapy and targeted therapies.
-
Pharmacogenomics: Identifying genetic biomarkers that can predict a patient's response to and risk of toxicity from these agents, paving the way for personalized medicine.
The journey of this compound, from a conceptual analog to a subject of rigorous preclinical investigation, underscores the iterative and rational approach of modern drug discovery. The knowledge gleaned from these efforts continues to enrich our understanding of cancer pharmacology and fuel the development of safer and more effective treatments for patients.
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An In-Depth Technical Guide to the In Vitro Cytotoxicity of N-Methyl Cyclophosphamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxicity of N-Methyl Cyclophosphamide. It moves beyond standard protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible approach to data generation.
Introduction: The Rationale for this compound Cytotoxicity Studies
Cyclophosphamide (CP) is a cornerstone of chemotherapy, classified as a nitrogen mustard alkylating agent.[1][2] Its efficacy spans a wide range of malignancies, including lymphomas, leukemias, and solid tumors.[1][2] However, CP itself is a prodrug, meaning it is biologically inert until metabolically activated.[3] This activation is critical for its therapeutic effect but also presents a unique challenge for in vitro studies. This compound, a derivative, is often studied to understand the structure-activity relationships and mechanisms of this important class of drugs. Accurate assessment of its in vitro cytotoxicity is paramount for preclinical drug development, mechanism-of-action studies, and the development of more effective and less toxic analogues.[4]
The Critical Role of Metabolic Activation
The core principle that must be understood before any in vitro work is that cyclophosphamide and its derivatives do not exhibit significant cytotoxicity without prior metabolic activation.[5][6] The parent compound is converted primarily by hepatic cytochrome P450 enzymes (specifically CYP2B6) into 4-hydroxycyclophosphamide.[3][7] This active metabolite exists in equilibrium with its tautomer, aldophosphamide, which then decomposes to form the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[8][9]
Phosphoramide mustard is the key alkylating agent. It forms irreversible covalent bonds with DNA, primarily at the N-7 position of guanine bases.[3][10] This leads to the formation of DNA cross-links, both within a single strand (intrastrand) and between the two strands (interstrand).[10] These cross-links physically obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2][3]
For in vitro experiments to be biologically relevant, this metabolic activation step must be replicated. This is typically achieved by incorporating a liver microsomal fraction, such as an S9 fraction, along with necessary cofactors (S9 mix) into the experimental setup.[11] Without this component, direct application of this compound to cell cultures will likely yield misleadingly low cytotoxicity results.[5]
Caption: A multi-assay workflow for assessing in vitro cytotoxicity.
Detailed Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound and S9 mix as previously described. Include positive (e.g., staurosporine treatment) and negative (vehicle) controls. [12]2. Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method (like EDTA-based dissociation) to preserve membrane integrity. [12]Centrifuge the collected cells and discard the supernatant.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. 4. Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [13]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock). [12]6. Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark. [14]7. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible. [14]Use unstained and single-stained controls to set up compensation and quadrants correctly.
Data Interpretation and Presentation
Quantitative data, particularly IC50 values derived from multiple experiments and cell lines, should be summarized in a clear, tabular format for easy comparison.
Table 1: Example IC50 Values of this compound on Various Cancer Cell Lines (48h Exposure)
| Cell Line | Cancer Type | IC50 (µM) ± SD | Assay Used |
| MCF-7 | Breast Adenocarcinoma | Data | MTT |
| A549 | Lung Carcinoma | Data | MTT |
| Jurkat | T-cell Leukemia | Data | MTT |
| HeLa | Cervical Cancer | Data | MTT |
Note: The IC50 values presented are illustrative. Actual values must be determined experimentally and can vary significantly based on the cell line, exposure time, and efficiency of the S9 activation system. [15][16]
Conclusion: A Self-Validating System for Trustworthy Results
By employing a multi-assay approach, the experimental design becomes a self-validating system. A decrease in the MTT signal should correlate with an increase in LDH release (at later time points) and a rise in the Annexin V positive population. Discrepancies between these assays can reveal important mechanistic details, such as a primarily cytostatic effect versus a cytotoxic one. Grounding all experimental work in the fundamental requirement for metabolic activation ensures that the in vitro data generated for this compound is both scientifically sound and biologically relevant, providing a trustworthy foundation for further drug development.
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An In-depth Technical Guide to N-Methyl Cyclophosphamide: Metabolites and Biological Activity
Abstract
N-Methyl Cyclophosphamide, a derivative of the widely used alkylating agent cyclophosphamide, represents a strategic modification aimed at potentially altering the drug's metabolic activation, toxicity profile, and therapeutic index. This guide provides a comprehensive technical overview of the metabolic pathways of this compound, delves into the specific biological activities of its key metabolites, and offers detailed experimental protocols for researchers in oncology and drug development. By synthesizing current knowledge, this document serves as an authoritative resource for understanding the intricate pharmacology of this cyclophosphamide analog.
Introduction: The Rationale for this compound
Cyclophosphamide (CPA) is a cornerstone of chemotherapy, valued for its broad efficacy against various malignancies, including lymphomas and solid tumors, as well as for its immunosuppressive properties.[1][2] However, CPA is a prodrug that requires hepatic metabolic activation to exert its cytotoxic effects.[3][4] This activation cascade, while essential for its therapeutic action, also generates metabolites responsible for significant toxicities, such as hemorrhagic cystitis.[4][5]
The development of CPA analogs like this compound (N-Me-CPA) is driven by the pursuit of an improved therapeutic window. The strategic addition of a methyl group to the exocyclic nitrogen atom is hypothesized to influence the kinetics of metabolic activation and detoxification, potentially leading to:
-
Altered rates of formation of active and inactive metabolites.
-
Changes in cytotoxicity and antitumor selectivity.
-
A modified profile of adverse effects.
This guide will dissect the metabolic journey of N-Me-CPA, from its initial enzymatic processing to the ultimate biological consequences of its downstream metabolites.
The Metabolic Activation Pathway of this compound
Similar to its parent compound, N-Me-CPA is metabolically inert and requires bioactivation, primarily by hepatic cytochrome P450 (CYP) enzymes.[6][7] The metabolic cascade is a critical determinant of the drug's pharmacodynamics.
Step 1: 4-Hydroxylation
The rate-limiting first step is the oxidation of the oxazaphosphorine ring at the C4 position, catalyzed by CYP isoforms, notably CYP2B6 and CYP2C19.[8][9] This reaction yields 4-hydroxy-N-methylcyclophosphamide . The presence of the N-methyl group can influence the affinity of the substrate for the CYP active site, potentially altering the rate of this initial activation step compared to CPA.
Step 2: Tautomerization
4-hydroxy-N-methylcyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, N-methyl-aldophosphamide .[7][9][10] This equilibrium is crucial, as N-methyl-aldophosphamide is the direct precursor to the ultimate cytotoxic and toxic metabolites.
Step 3: β-Elimination
N-methyl-aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. This chemical decomposition is the pivotal event that bifurcates the pathway, releasing two key molecules:
-
N-Methyl Phosphoramide Mustard (N-Me-PM): The primary alkylating and cytotoxic metabolite.
-
Acrolein: A highly reactive aldehyde implicated in toxic side effects, particularly hemorrhagic cystitis.[4][11]
Detoxification Pathways
Cells possess enzymatic machinery to neutralize the active metabolites, which influences the drug's selectivity. Aldehyde dehydrogenases (ALDH), particularly ALDH1A1, can oxidize N-methyl-aldophosphamide to the inactive N-methyl-carboxyphosphamide .[6][7] This detoxification route prevents the formation of the toxic downstream products. Tissues with high ALDH activity, such as bone marrow stem cells, are thus relatively protected from CPA's toxicity, contributing to its therapeutic index.[9]
Diagram 1: Metabolic Pathway of this compound
A visual representation of the activation and detoxification routes.
Caption: Metabolic activation and detoxification of this compound.
Biological Activity of Key Metabolites
The pharmacological profile of N-Me-CPA is the sum of the actions of its various metabolites.
N-Methyl Phosphoramide Mustard (N-Me-PM): The Cytotoxic Effector
N-Me-PM is the principal agent of antitumor activity, functioning as a bifunctional alkylating agent.[1] Its mechanism involves:
-
Aziridinium Ion Formation: The molecule undergoes intramolecular cyclization to form a highly reactive aziridinium ion.
-
DNA Alkylation: This electrophilic intermediate readily attacks nucleophilic sites on DNA, primarily the N7 position of guanine bases.[6][9][12]
-
Cross-Linking: As a bifunctional agent, N-Me-PM can react with a second guanine base, creating both intrastrand and interstrand DNA cross-links.[4]
These DNA lesions block DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cancer cells.[3][9] The presence of the N-methyl group on the phosphoramide moiety may influence the stability of the aziridinium ion and the kinetics of DNA alkylation compared to the non-methylated phosphoramide mustard derived from CPA.
Acrolein: The Mediator of Urotoxicity
Acrolein possesses no significant antitumor activity but is a major contributor to the adverse effect profile of oxazaphosphorine drugs.[4] It is a highly electrophilic aldehyde that causes severe damage to the bladder urothelium, leading to hemorrhagic cystitis.[2] Its toxicity stems from its ability to deplete cellular glutathione and react with nucleophilic groups on cellular proteins, causing oxidative stress and inflammation.
Inactive Metabolites: Carboxyphosphamide and Ketocyclophosphamide
N-methyl-carboxyphosphamide, formed by ALDH-mediated oxidation, is an inactive, water-soluble compound that is readily excreted.[13][14] Similarly, 4-ketocyclophosphamide, another product of the detoxification pathway, lacks significant cytotoxic activity.[15] The efficiency of these detoxification pathways in a patient can significantly impact both the therapeutic efficacy and toxicity of the drug.[14]
Experimental Methodologies
In Vitro Metabolism Assay using Liver S9 Fraction
This assay is fundamental for characterizing the enzymatic activation of N-Me-CPA and identifying its metabolites. The S9 fraction contains both microsomal (CYP enzymes) and cytosolic (e.g., ALDH) enzymes, providing a comprehensive metabolic system.[16]
Objective: To quantify the formation of 4-hydroxy-N-Me-CPA and N-methyl-carboxyphosphamide from the parent drug.
Protocol Steps:
-
Prepare S9 Reaction Mixture: In a microcentrifuge tube on ice, combine:
-
Phosphate buffer (100 mM, pH 7.4)
-
Pooled human liver S9 fraction (e.g., 1 mg/mL final protein concentration)
-
NADPH-regenerating system (e.g., G6P, G6PDH, NADP+)
-
This compound (from a stock solution in DMSO, final concentration 10-100 µM)
-
-
Initiate Reaction: Transfer the tubes to a 37°C shaking water bath to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 min), stop the reaction in designated tubes by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to HPLC vials for analysis. Use a validated Liquid Chromatography-Tandem Mass Spectrometry method to separate and quantify the parent drug and its key metabolites.
-
Causality and Controls:
-
Negative Control: Run a parallel incubation without the NADPH-regenerating system. The absence of metabolite formation confirms the reaction is CYP-dependent.
-
Positive Control: Use a known CYP substrate (e.g., testosterone) to validate the metabolic activity of the S9 fraction batch.
-
Diagram 2: Workflow for In Vitro Metabolism Assay
A flowchart illustrating the key stages of the S9 assay.
Caption: Step-by-step workflow for the S9 in vitro metabolism experiment.
Cytotoxicity Assessment of Metabolites
To determine the biological activity of the generated metabolites, a cell-based cytotoxicity assay is essential.[17][18]
Objective: To determine the IC50 (half-maximal inhibitory concentration) values of N-Methyl Phosphoramide Mustard against a panel of cancer cell lines.
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., L1210 leukemia, MCF-7 breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[15]
-
Compound Preparation: Prepare serial dilutions of N-Methyl Phosphoramide Mustard (and other relevant metabolites) in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the plates and add the medium containing the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT reduction assay or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).[19]
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
-
Self-Validation: The inclusion of a robust positive control ensures the assay system is responsive to cytotoxic agents. The dose-response curve should exhibit a clear sigmoidal shape for a valid IC50 determination.
Table 1: Hypothetical Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| N-Methyl Phosphoramide Mustard | L1210 | 1.5 |
| Phosphoramide Mustard (from CPA) | L1210 | 2.1 |
| N-Methyl Phosphoramide Mustard | MCF-7 | 3.8 |
| Phosphoramide Mustard (from CPA) | MCF-7 | 5.2 |
| 4-hydroxy-N-Me-CPA | L1210 | > 50 |
| N-Me-Carboxyphosphamide | L1210 | > 100 |
This table presents illustrative data for comparison purposes.
Conclusion and Future Directions
This compound presents a fascinating case study in medicinal chemistry, where a subtle structural modification can have profound implications for pharmacology. The core of its activity lies in the metabolic balance between activation to the cytotoxic N-Methyl Phosphoramide Mustard and detoxification to inactive products. Understanding this balance is paramount for predicting its therapeutic potential and toxicity profile.
Future research should focus on:
-
CYP Isoform Profiling: Precisely identifying which human CYP enzymes are most efficient at metabolizing N-Me-CPA to inform potential drug-drug interactions.
-
In Vivo Pharmacokinetics: Characterizing the plasma concentration-time profiles of N-Me-CPA and its key metabolites in animal models to understand its disposition.
-
Comparative Oncology: Directly comparing the efficacy and toxicity of N-Me-CPA versus CPA in relevant preclinical cancer models.
This guide provides the foundational knowledge and experimental frameworks necessary for scientists and researchers to explore these questions and further elucidate the role of this compound in cancer therapy.
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A Research Framework for the Preclinical Evaluation of N-Methyl Cyclophosphamide as an Analog of Cyclophosphamide
Abstract
Cyclophosphamide (CP) is a cornerstone of cancer chemotherapy, a prodrug whose efficacy is intrinsically linked to its complex metabolic activation.[1] Despite its broad utility, its clinical application is hampered by a narrow therapeutic window, significant host toxicities, and the development of tumor resistance.[2] This has driven the exploration of structural analogs designed to modulate its pharmacological profile. N-Methyl Cyclophosphamide (N-MC), a closely related analog bearing a methyl group on the oxazaphosphorine ring nitrogen, represents one such modification.[3][] However, N-MC remains poorly characterized in the scientific literature, leaving its therapeutic potential unknown. This technical guide, intended for researchers in oncology and drug development, provides a comprehensive, field-proven framework for the systematic preclinical evaluation of N-MC. We will establish the known pharmacology of cyclophosphamide as a benchmark, articulate the core mechanistic questions raised by the N-methylation, and provide a series of detailed, self-validating experimental protocols to rigorously compare N-MC against its parent compound, from chemical synthesis to in vivo efficacy and resistance studies.
Part 1: Foundational Principles and Core Hypotheses
The Cyclophosphamide Paradigm: A Benchmark for Comparison
To evaluate an analog, one must first master the reference compound. Cyclophosphamide is an inert prodrug that requires hepatic bioactivation to exert its cytotoxic effects.[5][6] This multi-step process is the critical determinant of both its therapeutic efficacy and its toxicity profile.
The activation cascade begins with a rate-limiting C4-hydroxylation, catalyzed predominantly by cytochrome P450 enzymes (CYP2B6, CYP3A4, etc.) in the liver.[7] This generates 4-hydroxycyclophosphamide (4-OHCP), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (ALDO).[8] ALDO is the key intermediate at the bifurcation of the pathway:
-
Therapeutic Arm: ALDO undergoes spontaneous (non-enzymatic) β-elimination to release phosphoramide mustard (PM) , the ultimate DNA alkylating agent, and acrolein . PM forms covalent cross-links, primarily at the N7 position of guanine residues in DNA, which inhibits DNA replication and triggers apoptosis in rapidly dividing cells.[6][9]
-
Detoxification Arm: ALDO can be oxidized by aldehyde dehydrogenases (ALDH), which are highly expressed in protective tissues like bone marrow stem cells, to the inactive and non-toxic carboxyphosphamide.[6]
-
Toxicity Arm: The co-product of PM formation, acrolein , is a highly reactive aldehyde responsible for the signature urotoxicity (hemorrhagic cystitis) associated with CP therapy.[5][10]
This delicate balance between activation, detoxification, and toxic metabolite formation defines CP's therapeutic index.
Figure 1: Metabolic Activation Pathway of Cyclophosphamide.
This compound: A Defined Structural Perturbation
N-MC is a direct analog of CP, differing only by the addition of a methyl group to the nitrogen atom within the oxazaphosphorine ring (position N3).[3] This seemingly minor chemical modification can have profound, albeit predictable, consequences on its pharmacology.
Figure 2: Structural Comparison of CP and N-MC (N-methyl group highlighted in red).
Core Scientific Questions & Mechanistic Hypotheses
The central goal of this research framework is to systematically answer the question: How does N3-methylation alter the therapeutic profile of cyclophosphamide? This leads to several testable hypotheses:
-
Hypothesis 1 (Metabolism): The N-methyl group may sterically or electronically influence the initial C4-hydroxylation by CYP450 enzymes. This could either decrease the rate of activation, leading to a less potent but potentially less toxic compound, or alter the preference for specific CYP isozymes, impacting inter-patient variability.
-
Hypothesis 2 (Stability & Activation): N-methylation could alter the stability of the oxazaphosphorine ring or the kinetics of the 4-OHCP/ALDO tautomerization and subsequent β-elimination. This would directly impact the ratio of active PM to toxic acrolein generated per molecule of activated drug.
-
Hypothesis 3 (Efficacy & Resistance): The intrinsic activity of the resulting phosphoramide mustard should be identical, as the modification is lost upon β-elimination. Therefore, any differences in whole-cell cytotoxicity will likely be attributable to altered metabolism, cellular uptake, or efflux, which should be investigated.
-
Hypothesis 4 (Alternative Mechanisms): A non-peer-reviewed source suggests N-MC may act as a kinase inhibitor.[11] While structurally dissimilar from typical kinase inhibitors, this hypothesis, however unlikely, should be formally tested to ensure a comprehensive evaluation, although altered alkylation dynamics remains the most probable mechanism.
Part 2: A Step-by-Step Preclinical Evaluation Workflow
The following protocols provide a robust workflow for the comparative evaluation of N-MC and CP. Each protocol is designed to generate clear, interpretable data to address the core hypotheses.
Protocol: Synthesis and Characterization of this compound
Causality: Reliable biological data can only be generated from a well-characterized and highly pure test compound. This protocol adapts standard phosphorodiamidic chloride chemistry used for CP synthesis.[12][13]
Methodology:
-
Step 1 (Intermediate Synthesis): React phosphorus oxychloride (POCl₃) with bis(2-chloroethyl)amine hydrochloride in the presence of a non-nucleophilic base (e.g., triethylamine or N-methylmorpholine) in an anhydrous solvent (e.g., dichloromethane) to form N,N-bis(2-chloroethyl)phosphoramidic dichloride.
-
Step 2 (Cyclization): In a separate reaction vessel, slowly add the phosphoramidic dichloride from Step 1 to a cooled solution of N-methyl-3-aminopropan-1-ol and a slight excess of base. The use of N-methyl-3-aminopropan-1-ol instead of 3-aminopropanol is the key modification to generate N-MC.
-
Step 3 (Workup & Purification): After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Perform a liquid-liquid extraction with an organic solvent. The organic phase is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Step 4 (Characterization):
-
Confirm the structure and identity of the final product using ¹H-NMR, ¹³C-NMR, and ³¹P-NMR spectroscopy.
-
Verify the exact mass using High-Resolution Mass Spectrometry (HRMS).
-
Determine the purity (must be >98%) using High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD).
-
Protocol: Comparative In Vitro Cytotoxicity Assessment
Causality: This experiment directly measures the cytotoxic potential of the compounds. By including a metabolic activation system, we can differentiate between the inherent cytotoxicity of the prodrugs and the cytotoxicity of their liver-generated metabolites.[14]
Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., MCF-7 breast cancer, L1210 leukemia) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Preparation of Test Articles: Prepare stock solutions of N-MC and CP in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions in cell culture medium to cover a broad concentration range (e.g., 0.1 µM to 500 µM).
-
Metabolic Activation System: Prepare a reaction mixture containing rat liver S9 fraction and an NADPH-regenerating system (S9 mix). This system contains the necessary CYP450 enzymes for prodrug activation.
-
Experimental Setup (Quadruplicate Conditions):
-
Condition A: Cells + N-MC dilutions (no S9 mix)
-
Condition B: Cells + CP dilutions (no S9 mix)
-
Condition C: Cells + N-MC dilutions + S9 mix
-
Condition D: Cells + CP dilutions + S9 mix
-
-
Incubation: Add the respective drug dilutions and/or S9 mix to the cells and incubate for a defined period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and calculate the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each condition using non-linear regression analysis.
Expected Data Summary:
| Compound | Condition | IC₅₀ (µM) |
| This compound | Without S9 Activation | >500 (Expected) |
| This compound | With S9 Activation | TBD |
| Cyclophosphamide | Without S9 Activation | >500 (Expected) |
| Cyclophosphamide | With S9 Activation | TBD (Benchmark) |
Protocol: In Vivo Efficacy and Toxicity Model
Causality: An in vivo model integrates pharmacokinetics, metabolism, and anti-tumor activity to provide the most clinically relevant preclinical data. This protocol uses a standard tumor xenograft model to compare N-MC and CP at equitoxic doses, ensuring a fair comparison of their therapeutic efficacy.[15][16]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude) for human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., PC-3 for prostate cancer) into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Phase 1 - Maximum Tolerated Dose (MTD) Study:
-
In non-tumor-bearing mice, administer escalating doses of N-MC and CP (e.g., intraperitoneal injection) on a defined schedule (e.g., once every 4 days for 3 cycles).
-
Monitor animals daily for clinical signs of toxicity and body weight loss. The MTD is defined as the highest dose that does not cause >20% body weight loss or significant mortality.
-
-
Phase 2 - Efficacy Study:
-
Randomize tumor-bearing mice into treatment groups (n=8-10 per group) once tumors reach the target size.
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: Cyclophosphamide (at its determined MTD or a fraction thereof, e.g., 150 mg/kg)
-
Group 3: this compound (at its determined MTD or a fraction thereof)
-
Administer treatments according to the schedule from the MTD study.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight twice weekly as a measure of systemic toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the %TGI for each treatment group compared to the vehicle control. Statistically compare the efficacy of N-MC versus CP.
Figure 3: Experimental Workflow for the In Vivo Evaluation of N-MC.
Part 3: Data Synthesis and Strategic Outlook
The successful execution of this preclinical framework will generate a comprehensive dataset allowing for a direct, evidence-based comparison of this compound and its parent drug. The interpretation of these results will dictate the future of N-MC as a potential therapeutic.
Potential Scenarios and Interpretations:
-
Scenario 1: N-MC shows lower potency in activated assays and a higher MTD in vivo. This would strongly suggest that N-methylation impedes metabolic activation by CYP450 enzymes. While less potent, if it demonstrates a significantly wider therapeutic window (i.e., a better ratio of efficacy at MTD to toxicity), it could represent a safer alternative to CP.
-
Scenario 2: N-MC shows comparable potency but reduced toxicity. This would be a highly favorable outcome, suggesting that the N-methylation may alter the downstream metabolic fate, perhaps favoring the detoxification pathway or generating a lower ratio of acrolein to phosphoramide mustard. This would warrant immediate further investigation into its metabolite profile.
-
Scenario 3: N-MC is inactive or demonstrates a worse therapeutic index. A lack of activity even with S9 activation or unacceptable toxicity at efficacious doses would provide a clear "no-go" decision for further development.
Ultimately, the goal of analog development is not necessarily to create a more potent compound, but to create a better one—one with a superior therapeutic index. This framework provides the essential tools and logical flow to determine if this compound achieves that goal, transforming it from a chemical curiosity into a compound with a well-defined preclinical data package ready for strategic drug development decisions.
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Ren, S., et al. (2017). Role of metabolites of cyclophosphamide in cardiotoxicity. Cancer Chemotherapy and Pharmacology. [Link]
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CYCLOPHOSPHAMIDE. (2012). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. [Link]
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Teicher, B. A., et al. (1988). Preclinical studies and clinical correlation of the effect of alkylating dose. Cancer Research. [Link]
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Gamcsik, M. P., et al. (1999). Mechanisms of resistance to the toxicity of cyclophosphamide. Current Pharmaceutical Design. [Link]
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CYCLOPHOSPHAMIDE Synthesis, SAR, MCQ and Chemical Structure. (2019). Gpatindia. [Link]
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Voelcker, G. (2023). Mechanism-of-Action-Based Development of New Cyclophosphamides. Scientia Pharmaceutica. [Link]
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Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Scientia Pharmaceutica. [Link]
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Kiebist, J., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. Applied Microbiology and Biotechnology. [Link]
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de Jonge, M. E., et al. (2005). Clinical pharmacokinetics of cyclophosphamide. Clinical Pharmacokinetics. [Link]
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Boddy, A. V., & Yule, S. M. (2000). Clinical pharmacokinetics of cyclophosphamide. Clinical Pharmacokinetics. [Link]
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Khramova, Y., et al. (2023). Cyclophosphamide-Mediated Induction of Myeloid-Derived Suppressor Cells In Vivo: Kinetics of Accumulation, Immune Profile, and Immunomodulation by Oleanane-Type Triterpenoids. International Journal of Molecular Sciences. [Link]
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Gerweck, L. E., et al. (1990). Increased drug cytotoxicity at reduced pH counteracts cyclophosphamide resistance in cultured rat mammary carcinoma cells. Cancer Research. [Link]
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Horsman, M. R., & Chaplin, D. J. (1987). Enhancement of cyclophosphamide cytotoxicity in vivo by the benzamide analogue pyrazinamide. British Journal of Cancer. [Link]
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Veal, G. J., et al. (2021). Pharmacokinetics and Pharmacogenetics of Cyclophosphamide in a Neonate and Infant Childhood Cancer Patient Population. Pharmaceuticals. [Link]
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Alberts, D. S., & van Daalen Wetters, T. (1984). Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). Investigational New Drugs. [Link]
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Bagley, C. M. Jr., et al. (1973). Pharmacokinetics of Cyclophosphamide in Man. Cancer Research. [Link]
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Kumar, P., & Kumar, S. (2020). In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7. Journal of Clinical and Diagnostic Research. [Link]
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Alkylation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Sladek, N. E., et al. (1984). Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients. British Journal of Cancer. [Link]
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Gamcsik, M. P., et al. (1999). Mechanisms of resistance to the toxicity of cyclophosphamide. Current Pharmaceutical Design. [Link]
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Honczarenko, M., et al. (2011). Alkylating chemotherapeutic agents cyclophosphamide and melphalan cause functional injury to human bone marrow-derived mesenchymal stem cells. Annals of Hematology. [Link]
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Kurowski, V., & Wagner, T. (2002). Mechanisms of resistance against cyclophosphamide and ifosfamide: can they be overcome without sacrificing selectivity? Cancer Treatment and Research. [Link]
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Ludeman, S. M., et al. (1986). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. Journal of Medicinal Chemistry. [Link]
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Alkylating Agents. (2016). Oncohema Key. [Link]
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Berenbaum, M. C. (1979). Comparative Effects of Cyclophosphamide, Isophosphamide, 4-methylcyclophosphamide, and Phosphoramide Mustard on Murine Hematopoietic and Immunocompetent Cells. Journal of the National Cancer Institute. [Link]
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7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. (n.d.). Liv Hospital. [Link]
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Man, S., et al. (2009). Tumors That Acquire Resistance to Low-Dose Metronomic Cyclophosphamide Retain Sensitivity to Maximum Tolerated Dose Cyclophosphamide. Neoplasia. [Link]
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Ludeman, S. M., et al. (1979). Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide. Journal of Medicinal Chemistry. [Link]
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Ramirez, D. A., et al. (2019). Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics. Drug Metabolism and Disposition. [Link]
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Ribrag, V., et al. (2001). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of Chromatography B. [Link]
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A Technical Guide to the Preclinical Evaluation of Novel Cyclophosphamide Analogues: A Framework for N-Methyl Cyclophosphamide
Abstract: This guide provides a comprehensive technical framework for the early preclinical evaluation of novel cyclophosphamide analogues, with a specific focus on structuring the investigation of N-Methyl Cyclophosphamide. Given the limited specific literature on this compound, this document leverages the extensive preclinical data of its parent compound, Cyclophosphamide (CP), to establish a robust, scientifically-grounded workflow. We will delve into the critical aspects of preclinical drug development, from physicochemical characterization and mechanistic elucidation to detailed protocols for in vitro and in vivo evaluation. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously assess the therapeutic potential and toxicological profile of new chemical entities derived from the cyclophosphamide scaffold.
Introduction: The Rationale for Developing Cyclophosphamide Analogues
Cyclophosphamide (CP) is a cornerstone of chemotherapy, classified as a nitrogen mustard alkylating agent. It is a prodrug, requiring metabolic activation, a characteristic that both defines its therapeutic window and contributes to its toxicity profile. The clinical utility of CP spans a wide range of malignancies, including lymphomas and solid tumors, as well as autoimmune diseases, owing to its potent cytotoxic and immunosuppressive properties.
The development of analogues, such as this compound, is driven by the pursuit of an improved therapeutic index. The central hypothesis is that structural modifications to the parent molecule can modulate its pharmacological properties, potentially leading to:
-
Altered Bioactivation: Modifying the rate and extent of metabolic activation to enhance tumor-specific cytotoxicity.
-
Reduced Toxicity: Decreasing the formation of toxic metabolites, such as acrolein, which is responsible for hemorrhagic cystitis.
-
Overcoming Resistance: Developing compounds effective against tumors that have acquired resistance to standard CP therapy.
This guide will use the preclinical journey of CP as a validated roadmap for investigating this compound, outlining the essential studies required to move from a chemical entity to a potential clinical candidate.
Physicochemical Properties and Analytical Characterization
A thorough understanding of a drug candidate's chemical and physical properties is a non-negotiable first step in any preclinical program. These properties influence formulation, stability, absorption, and distribution.
Core Characteristics
This compound, as a derivative of CP, is expected to share its fundamental oxazaphosphorine ring structure. Key parameters to be determined include:
| Property | Description | Importance in Preclinical Studies |
| Molecular Weight | The mass of one mole of the substance. For CP, it is 261.08 g/mol . | Fundamental for molar concentration calculations in all experimental protocols. |
| Solubility | The ability to dissolve in a solvent (e.g., water, DMSO). CP is soluble in water. | Critical for formulation development for both in vitro and in vivo studies. |
| Melting Point | The temperature at which it changes state from solid to liquid. CP's melting point is 41-45 °C. | Indicator of purity and stability. |
| pKa | The acid dissociation constant, indicating the extent of ionization at different pH values. | Influences absorption across biological membranes and solubility in physiological fluids. |
| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | Predicts membrane permeability and potential for distribution into tissues or the CNS. |
| Stability | The chemical stability under various conditions (pH, temperature, light). | Informs storage conditions and potential degradation pathways. |
Analytical Method Development for Bioanalysis
Accurate quantification of the parent drug and its metabolites in biological matrices is the bedrock of pharmacokinetic and toxicology studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
This protocol is adapted from established methods for CP and its metabolites.
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated analogue).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC or equivalent.
-
Column: C18 BEH column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution: A time-programmed gradient from high aqueous to high organic to ensure separation of the parent drug from its more polar metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific parent-daughter ion transitions must be optimized for this compound and its anticipated metabolites.
-
Data Analysis: Quantify concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Mechanism of Action: Bioactivation and Cytotoxicity
The defining characteristic of CP is its reliance on hepatic bioactivation. This process is a double-edged sword, producing both the therapeutically active alkylating agent and toxic byproducts. A primary goal in studying this compound is to determine how N-methylation impacts this delicate balance.
The Canonical Cyclophosphamide Bioactivation Pathway
CP is hydroxylated at the C4 position by cytochrome P450 enzymes in the liver, primarily CYP2B6 and CYP2C19. This yields 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive carboxycyclophosphamide. Alternatively, it can spontaneously decompose to yield two key molecules:
-
Phosphoramide Mustard: The ultimate alkylating agent. It forms irreversible DNA cross-links, primarily at the N7 position of guanine, leading to the inhibition of DNA replication and apoptosis.
-
Acrolein: A highly reactive aldehyde responsible for urothelial toxicity, including hemorrhagic cystitis.
Visualizing the Bioactivation Pathway
Caption: Hypothetical bioactivation pathway for this compound.
Causality Insight: The N-methyl group could sterically hinder or electronically influence the initial CYP450-mediated hydroxylation, potentially altering the entire pharmacokinetic and pharmacodynamic profile. This is a critical initial hypothesis to test.
In Vitro Preclinical Studies
In vitro assays are the first step in evaluating the biological activity of a new compound. They provide crucial data on cytotoxicity, mechanism, and genotoxicity in a controlled environment.
Cytotoxicity Assessment
Because CP is a prodrug, standard cytotoxicity assays must be modified to include a metabolic activation system.
This protocol assesses the viability of cancer cells following exposure to the metabolically activated drug.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer, L1210 leukemia) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Preparation of S9 Mix:
-
Prepare a fresh S9 mix containing rat liver S9 fraction (a source of metabolic enzymes), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), and a suitable buffer (e.g., phosphate buffer).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Add the S9 mix and the drug dilutions to the cells. Include controls: untreated cells, cells with S9 mix only, and cells with drug only (to assess activity without activation).
-
Incubate for a defined period (e.g., 48 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Read the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 (the concentration of drug that inhibits cell growth by 50%).
-
Genotoxicity Assessment
As an alkylating agent, a key mechanistic feature is the induction of DNA damage. The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
-
Cell Treatment: Treat cells with this compound (with S9 activation) for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the tail and the tail moment using specialized software. A significant increase in tail moment compared to controls indicates genotoxicity.
In Vivo Preclinical Studies
In vivo studies in animal models are essential to evaluate the efficacy and safety of a drug candidate in a complex biological system.
Animal Model Selection
The choice of animal model is critical for the relevance of the study.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice or rats (e.g., nude or SCID). These models are useful for assessing the direct anti-tumor activity of a compound.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are crucial for studying the interplay between the drug and the host immune system, as CP is known to have immunomodulatory effects.
Efficacy and Toxicology Workflow
A typical in vivo study integrates efficacy endpoints with safety and toxicology monitoring.
Caption: General workflow for an in vivo efficacy and toxicology study.
Key Toxicological Assessments
Based on the known profile of CP, specific toxicities must be monitored.
| Parameter | Method | Rationale |
| Myelosuppression | Complete Blood Count (CBC) at various time points. | CP is known to cause bone marrow suppression, leading to leukopenia and neutropenia. This is often the dose-limiting toxicity. |
| Urotoxicity | Urinalysis for hematuria; histopathology of the bladder. | To assess bladder damage caused by acrolein. |
| General Toxicity | Daily monitoring of body weight, food/water intake, and clinical signs (e.g., lethargy, ruffled fur). | Provides an overall assessment of the animal's health and tolerance to the treatment. |
| Organ Toxicity | Histopathological examination of major organs (liver, kidney, spleen, thymus) at study termination. | To identify any unforeseen organ-specific toxicities. |
Dosing Strategy Insight: It is crucial to compare a Maximum Tolerated Dose (MTD) regimen with a low-dose "metronomic" schedule. Metronomic dosing can have anti-angiogenic and immunomodulatory effects with significantly lower toxicity, which may be a key advantage for a novel analogue.
Conclusion: Charting the Path for this compound
The preclinical evaluation of a novel cyclophosphamide analogue like this compound is a systematic process of hypothesis testing. By leveraging the extensive knowledge of the parent compound, researchers can design a logical, efficient, and comprehensive preclinical program.
The key questions to address for this compound are:
-
Metabolism: How does the N-methyl group affect the rate and profile of metabolic activation and detoxification by CYP450 and ALDH enzymes?
-
Efficacy: Does this altered metabolism translate to a wider therapeutic window, with enhanced anti-tumor activity in vitro and in vivo?
-
Toxicity: Is the production of acrolein reduced, leading to a safer urothelial profile? Is the myelosuppressive potential altered?
By following the framework and detailed protocols outlined in this guide, scientists can generate the high-quality, reproducible data necessary to determine if this compound represents a meaningful therapeutic advancement over its venerable predecessor.
References
-
ResearchGate. Cytotoxic profile of cyclophosphamide using the MTT reduction assay. Available at: [Link].
-
Waymack, J. P., Warden, G. D., Alexander, J. W., Miskell, P., & Gonce, S. (1988). An evaluation of cyclophosphamide as an immunomodulator in multiple septic animal models. Journal of Burn Care & Rehabilitation, 9(3), 271–274. Available at: [Link].
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Wikipedia. Cyclophosphamide. Available at: [Link].
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Scientific Reports. The cytotoxicity of cyclophosphamide is enhanced in combination with monascus pigment. Available at: [Link].
-
Centers for Disease Control and Prevention. NMAM METHOD 8327. Available at: [Link].
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International Journal of Molecular Sciences. Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. Available at: [Link].
-
PubMed. Optimized Animal Model of Cyclophosphamide-induced Bone Marrow Suppression. Available at: [Link].
-
ResearchGate. Genotoxicity of cyclophosphamide, dimethylnitrosamine,.... Available at: [Link].
-
PubMed. A comparison of two cytotoxicity assays for the detection of metabolism-mediated toxicity in vitro: a study with cyclophosphamide. Available at: [Link].
-
Hedmer, M., Tinnerberg, H., Axmon, A., & Jönsson, B. A. (2004). Development and validation of methods for environmental monitoring of cyclophosphamide in workplaces. Journal of Environmental Monitoring, 6(12), 979–984. Available at: [Link].
-
PubMed. In vivo and in vitro studies of cyclophosphamide chemotherapy in a mouse mammary carcinoma by 31P NMR spectroscopy. Available at: [Link].
- ResearchGate.
Methodological & Application
Application Notes and Protocols for N-Methyl Cyclophosphamide in Cell Culture
Introduction: Unraveling the In Vitro Efficacy of N-Methyl Cyclophosphamide
This compound, a derivative of the widely used anticancer agent cyclophosphamide, presents a compelling subject for oncological research. Like its parent compound, it is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation cascade culminates in the formation of potent alkylating agents that crosslink DNA, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] Understanding and meticulously controlling the experimental conditions for its use in cell culture is paramount to obtaining reproducible and translatable data.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for this compound in a cell culture setting. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and field-proven insights.
Core Principle: The Imperative of Metabolic Activation
This compound, in its native form, is largely inert in vitro. Its therapeutic potential is unlocked through metabolic activation, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1] Standard cell culture systems often lack a sufficient concentration of these enzymes, rendering the direct application of this compound ineffective. Therefore, a critical step in any in vitro protocol is to mimic the in vivo metabolic environment. This is typically achieved through the inclusion of a liver S9 fraction, a preparation of the supernatant from a 9000g centrifugation of a liver homogenate, which is rich in microsomal enzymes.[3]
Alternatively, a pre-activated derivative of cyclophosphamide, 4-hydroperoxycyclophosphamide (4-HC), can be utilized as a positive control. 4-HC spontaneously decomposes in aqueous solutions to yield the same active metabolites as cyclophosphamide, thus bypassing the need for enzymatic activation.
Visualizing the Pathway: Metabolic Activation of Cyclophosphamide Derivatives
Caption: Metabolic activation of this compound.
Experimental Protocols
I. Preparation of Reagents and Stock Solutions
A. This compound Stock Solution
For long-term storage and stability, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Solvent Selection: Use anhydrous, sterile DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). The exact concentration should be chosen based on the desired final concentrations in the cell culture experiments.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the required amount of this compound.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for several months. When diluting for experiments, ensure the final DMSO concentration in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
B. Liver S9 Fraction and Cofactor Preparation
Commercially available S9 fractions from induced (e.g., with Aroclor 1254 or phenobarbital/β-naphthoflavone) rat or human liver are recommended for consistency.
-
S9 Mix Components: The S9 mix provides the necessary enzymes and cofactors for metabolic activation. A typical S9 mix consists of:
-
S9 fraction
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Glucose-6-phosphate (G6P)
-
NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)
-
Phosphate buffer (e.g., sodium phosphate buffer, pH 7.4)
-
-
Preparation of S9 Mix (prepare fresh before each experiment):
-
The final concentration of the S9 fraction in the cell culture medium needs to be optimized, but a starting point is typically between 1% and 10% (v/v).
-
Prepare a cofactor solution containing MgCl₂, KCl, G6P, and NADP⁺ in phosphate buffer at concentrations that will be diluted to the final desired concentrations upon addition to the cell culture medium.
-
On the day of the experiment, thaw the S9 fraction on ice.
-
Under sterile conditions, combine the S9 fraction with the cofactor solution to create the S9 mix. Keep the S9 mix on ice until use.
-
| Component | Stock Concentration | Final Concentration in S9 Mix |
| S9 Fraction | Varies | 1-10% (v/v) |
| MgCl₂ | 0.4 M | 8 mM |
| KCl | 1.65 M | 33 mM |
| G6P | 0.1 M | 5 mM |
| NADP⁺ | 0.1 M | 4 mM |
| Phosphate Buffer | 0.2 M, pH 7.4 | 100 mM |
II. Cytotoxicity Assay Protocol: A Step-by-Step Workflow
The following protocol describes a general workflow for determining the cytotoxicity of this compound using a common method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This can be adapted for other viability assays like CellTiter-Glo®.
Caption: Workflow for determining this compound cytotoxicity.
A. Cell Seeding
-
Select an appropriate cancer cell line.
-
Harvest cells during the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of treatment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
B. Treatment with this compound and S9 Mix
-
Prepare Drug Dilutions: On the day of the experiment, thaw the this compound stock solution. Prepare a series of dilutions in serum-free cell culture medium. Due to the lack of specific IC50 data for this compound, a broad concentration range is recommended for initial experiments (e.g., 0.1 µM to 1 mM). Based on data for cyclophosphamide, an IC50 in the range of 10 µM to 500 µM can be expected in some cell lines when activated.
-
Prepare Treatment Medium: For each drug concentration, prepare the final treatment medium containing the this compound dilution and the freshly prepared S9 mix. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO and the S9 mix.
-
S9 Control: Cells treated with medium containing only the S9 mix.
-
Untreated Control: Cells in normal growth medium.
-
(Optional) Positive Control: Cells treated with a known cytotoxic agent or 4-hydroperoxycyclophosphamide (see protocol below).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared treatment medium (with or without drug and/or S9 mix) to the appropriate wells.
-
Perform each treatment in triplicate or quadruplicate.
-
C. Incubation
-
Incubate the treated plates at 37°C in a humidified 5% CO₂ incubator for a period of 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the drug.
D. Assessment of Cell Viability (MTT Assay Example)
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add MTT to Wells: Add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
E. Data Analysis
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
III. Protocol for 4-Hydroperoxycyclophosphamide (4-HC) as a Positive Control
4-HC is a pre-activated form of cyclophosphamide and serves as an excellent positive control as it does not require metabolic activation by the S9 fraction.
A. Preparation of 4-HC Stock Solution
-
Solvent: Dissolve 4-HC in a suitable solvent such as DMSO or sterile water immediately before use. 4-HC is less stable than cyclophosphamide in aqueous solutions.
-
Concentration: Prepare a stock solution of 1-10 mg/mL.
-
Storage: Due to its instability, it is recommended to prepare fresh solutions for each experiment.
B. Treatment Protocol
-
Follow the same cell seeding and incubation procedures as described for this compound.
-
Prepare serial dilutions of 4-HC in cell culture medium. A suggested starting concentration range is 1 µg/mL to 100 µg/mL.
-
Treat the cells with the 4-HC dilutions. Do not add the S9 mix.
-
Include a vehicle control (solvent only).
-
Incubate for 48-72 hours and assess cell viability as described above.
| Parameter | This compound | 4-Hydroperoxycyclophosphamide (Positive Control) |
| Metabolic Activation | Requires S9 fraction | Not required |
| Suggested Starting Concentration Range | 0.1 µM - 1 mM | 1 µg/mL - 100 µg/mL |
| Stock Solution Solvent | DMSO (for long-term storage) | DMSO or sterile water (prepare fresh) |
| Incubation Time | 48-72 hours | 48-72 hours |
Trustworthiness and Self-Validating Systems
The protocols outlined above are designed with internal controls to ensure the validity of the experimental results.
-
Vehicle Control: Accounts for any cytotoxic effects of the solvent used to dissolve the this compound.
-
S9 Control: Essential for determining if the S9 fraction itself has any impact on cell viability.
-
Positive Control (4-HC): Confirms that the cell line is sensitive to the active metabolites of cyclophosphamide and that the viability assay is functioning correctly. A lack of response to activated this compound in the presence of a robust response to 4-HC would suggest an issue with the S9 activation step.
By including these controls, researchers can confidently interpret their data and troubleshoot any unexpected outcomes.
References
-
Yadav, P., et al. (2020). In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7. Journal of Clinical and Diagnostic Research, 14(6). [Link]
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Ghosh, S., et al. (2023). Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. International Journal of Molecular Sciences, 24(7), 6440. [Link]
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Hancock, E. J., & Kilburn, D. G. (1982). The effects of cyclophosphamide on in vitro cytotoxic responses to a syngeneic tumour. Cancer Immunology, Immunotherapy, 14(1), 54–58. [Link]
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Ludeman, S. M. (1995). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. Journal of Medicinal Chemistry, 38(5), 845–853. [Link]
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Russo, C., et al. (2020). In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7. Journal of Clinical and Diagnostic Research, 14(6). [Link]
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Dionísio, G., et al. (2022). Cytotoxic profile of cyclophosphamide using the MTT reduction assay (A proliferative and B differentiated cells, respectively) and the NR uptake assay (C proliferative and D differentiated cells, respectively). ResearchGate. [Link]
-
Al-Yasari, H. M., & Al-Shammari, A. M. (2021). Values of IC50 of Cyclophosphamide for ovarian cancer cells. ResearchGate. [Link]
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Chandraker, S. K., et al. (2016). IC50 values (µg/ml) of standard Cyclophosphamide monohydrate and three different extracts of Rubia cordifolia (Rubiaceae) against HEK293, HEp2 and HeLa cell lines. ResearchGate. [Link]
-
Stellixir Biotech. (2023). What is the IC50 concentration of cyclophosphamide monohydrate against T24 cell line for 24 hours?. ResearchGate. [Link]
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Shrivastav, S., et al. (1980). Activation of cyclophosphamide for in vitro testing of cell sensitivity. Cancer Research, 40(12), 4443–4445. [Link]
-
Rapp, F., & Duff, R. (1973). In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites. Applied Microbiology, 26(3), 407–411. [Link]
-
Jones, R. J., et al. (1985). Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). Investigational New Drugs, 2(2), 141–148. [Link]
-
Xia, W., & He, W. (2024). Cytotoxic Properties of Cyclophosphamide: A Focus on Its Mechanistic Impacts on Male Gonadal Functions. Reproductive and Developmental Medicine, 8(2), 103-111. [Link]
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Nouni, F., et al. (2023). In vitro antitumor activity, molecular dynamics simulation, DFT study, ADME prediction, and Eg5 binding of enastron analogues. RSC Advances, 13(28), 19343–19357. [Link]
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Matsumoto, S., et al. (2018). The cytotoxicity of cyclophosphamide is enhanced in combination with monascus pigment. Journal of Functional Foods, 48, 139–145. [Link]
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Al-Hulu, S. M., et al. (2024). Noni enhances the anticancer activity of cyclophosphamide and suppresses myelotoxicity and hepatotoxicity in tumor-bearing mice. Journal of Ethnopharmacology, 325, 117865. [Link]
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Application Notes & Protocols: N-Methyl Cyclophosphamide and the Broader Role of Oxazaphosphorines in Preclinical Cancer Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of oxazaphosphorine alkylating agents, with a primary focus on Cyclophosphamide (CP), in preclinical cancer research. While N-Methyl Cyclophosphamide (NMC) is noted as a derivative and potential impurity of Cyclophosphamide, the vast body of preclinical research centers on the parent compound.[1][2] Therefore, this guide will detail the established mechanisms and protocols for Cyclophosphamide, providing a robust framework for its use in oncology studies.
Introduction to Cyclophosphamide: A Cornerstone of Preclinical Oncology
Cyclophosphamide (CP) is a prodrug belonging to the oxazaphosphorine class of alkylating agents.[3] Since its development in the 1950s, it has become one of the most widely used chemotherapeutic and immunosuppressive agents.[4][5] Its efficacy stems from its requirement for metabolic activation, a process that primarily occurs in the liver, leading to the generation of cytotoxic metabolites.[6][7] This mechanism provides a degree of tumor selectivity and has made CP a vital tool in preclinical research for studying direct cytotoxicity, immunomodulation, and anti-angiogenic effects across a multitude of cancer models.[8][9][10]
The core utility of CP in a research setting lies in its multifaceted anti-tumor properties, which can be modulated by its dosing schedule. Researchers can leverage CP to:
-
Induce direct tumor cell cytotoxicity through DNA damage, typically using Maximum Tolerated Dose (MTD) regimens.
-
Modulate the tumor microenvironment by selectively depleting regulatory T cells (Tregs), thereby enhancing anti-tumor immunity.[6][8]
-
Inhibit tumor angiogenesis by targeting proliferating endothelial cells, a strategy employed through low-dose, frequent "metronomic" scheduling.[11][12]
The Critical Role of Bioactivation: Mechanism of Action
Cyclophosphamide itself is inert.[7] Its therapeutic and toxic effects are entirely dependent on its conversion into active metabolites. This bioactivation pathway is a critical concept for any researcher designing preclinical studies.
-
Hepatic Activation: Upon administration, CP is transported to the liver, where cytochrome P450 enzymes (primarily CYP2B6) hydroxylate it to form 4-hydroxycyclophosphamide (4-OHCP) .[3][6]
-
Equilibrium and Transport: 4-OHCP exists in a chemical equilibrium with its tautomer, aldophosphamide .[4] This intermediate is stable enough to be transported from the liver via the bloodstream to other tissues.
-
Intracellular Conversion: Once inside a cell, aldophosphamide decomposes into two key molecules:
-
Phosphoramide Mustard: This is the primary alkylating agent responsible for the cytotoxic effect. It forms irreversible DNA cross-links, primarily at the N-7 position of guanine, which inhibits DNA replication and triggers apoptosis (programmed cell death).[4][6]
-
Acrolein: This metabolite is highly reactive and is primarily responsible for the toxic side effects of CP, such as hemorrhagic cystitis.[6][13]
-
-
Detoxification Pathway: Cells with high levels of the enzyme aldehyde dehydrogenase (ALDH) can detoxify aldophosphamide by oxidizing it to the non-toxic carboxycyclophosphamide .[4] This is a key mechanism of resistance and explains the relative sparing of tissues with high ALDH expression, such as bone marrow stem cells.[4][9]
In Vitro Experimental Protocols
Important Note: Cyclophosphamide is not active in vitro as cultured cells typically lack the necessary cytochrome P450 enzymes for its activation. Therefore, researchers must use a pre-activated form. The most common and commercially available analogue for in vitro studies is 4-Hydroperoxycyclophosphamide (4-HC) , which spontaneously decomposes in aqueous culture media to yield 4-hydroxycyclophosphamide and subsequently, phosphoramide mustard.
Protocol 3.1: Evaluating Cytotoxicity using a Cell Proliferation Assay (CCK-8/WST-1)
This protocol assesses the effect of CP's active metabolites on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., B16 melanoma, L5178Y lymphoma)[14]
-
Complete culture medium (e.g., RPMI 1640 + 10% FCS)
-
96-well cell culture plates
-
4-Hydroperoxycyclophosphamide (4-HC)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., WST-1, MTT)[15][16]
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Preparation: Prepare a stock solution of 4-HC in an appropriate solvent (follow manufacturer's guidelines). Create a serial dilution of 4-HC in complete culture medium to achieve the desired final concentrations (e.g., 0-160 µM).[15]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 4-HC. Include "vehicle control" wells (medium with solvent only) and "medium only" wells (no cells, for background).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. A 48-hour incubation is common for assessing cytotoxicity.
-
Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.
-
Plot the percentage viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Experimental Protocols
In vivo studies are essential for evaluating the systemic efficacy and immunomodulatory effects of Cyclophosphamide. Human tumor xenograft models in immunocompromised mice (e.g., Nude, SCID) are standard.[17]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 4.1: Tumor Growth Inhibition in a Xenograft Model (Metronomic Dosing)
This protocol evaluates the anti-tumor effects of a low-dose metronomic (LDM) regimen, often administered orally.[11]
Materials:
-
Immunocompromised mice (e.g., SCID or Nude mice, 6-8 weeks old)
-
Human cancer cells (e.g., 231/LM2-4 breast cancer, MeWo melanoma)[10][18]
-
Cyclophosphamide (for oral administration)
-
Sterile water for drinking
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant a defined number of cancer cells (e.g., 1-5 million) into the flank or relevant organ of each mouse.[19]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment and control groups with similar average tumor volumes.
-
Treatment Administration:
-
Control Group: Provide normal drinking water.
-
Treatment Group: Administer CP continuously through the drinking water. A common dose is ~20 mg/kg/day.[20][21] To prepare, dissolve CP in the drinking water at a concentration calculated based on the average daily water consumption of the mice. Prepare fresh CP-water solution every 2-3 days.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[12]
-
Observe mice daily for any signs of distress or overt toxicity.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or until a defined study duration is completed.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth delay and final tumor size between the treated and control groups.
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- 5. iwmf.com [iwmf.com]
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- 10. Low-Dose Metronomic Cyclophosphamide Combined with Vascular Disrupting Therapy Induces Potent Anti-Tumor Activity in Preclinical Human Tumor Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Low-dose metronomic cyclophosphamide combined with vascular disrupting therapy induces potent antitumor activity in preclinical human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Determining the IC50 of N-Methyl Cyclophosphamide In Vitro
Abstract
N-Methyl Cyclophosphamide is a derivative of the widely used alkylating agent cyclophosphamide, a cornerstone in the treatment of various cancers.[1][2] Determining the half-maximal inhibitory concentration (IC50) is a critical early step in the preclinical evaluation of this and other cytotoxic compounds.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro determination of the IC50 of this compound. We delve into the critical considerations for handling this class of compounds, including the necessity of metabolic activation for cytotoxicity. This guide presents two robust, field-proven protocols for assessing cell viability: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay. By adhering to these detailed methodologies, researchers can generate reliable and reproducible data to accurately quantify the cytotoxic potential of N--Methyl Cyclophosphamide against various cancer cell lines.
Introduction: The Significance of this compound and IC50 Determination
Cyclophosphamide and its derivatives are nitrogen mustards that function as potent alkylating agents, inducing cell death by forming DNA crosslinks, which ultimately triggers apoptosis.[5][6] These compounds are prodrugs, meaning they require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted into their active cytotoxic metabolites.[7][8] The principal active metabolite, phosphoramide mustard, is responsible for the therapeutic effects of these drugs.[5][6]
A crucial aspect of in vitro studies with cyclophosphamide derivatives is the requirement for metabolic activation to elicit their cytotoxic effects.[9][10] this compound, a prodrug of 4-hydroxycyclophosphamide, is designed to undergo oxidative N-demethylation by hepatic microsomal P-450 enzymes to release its active form.[11] Therefore, in vitro assays must incorporate a metabolic activation system, such as a liver S9 microsomal fraction, to accurately assess the compound's cytotoxic potential.[9][10]
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[12] In the context of cancer research, it is a key metric for quantifying the potency of a cytotoxic agent and is fundamental for comparing the efficacy of different compounds.[12] This application note provides detailed protocols for determining the IC50 of this compound, taking into account the critical need for metabolic activation.
Essential Pre-experimental Considerations
Cell Line Selection
The choice of cancer cell lines is paramount for relevant IC50 determination. It is advisable to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. For this compound, consider cell lines from cancers where cyclophosphamide is clinically used, such as breast cancer (e.g., MDA-MB-231, MCF-7), lymphomas, and leukemias.[1][13][14]
Metabolic Activation
As this compound requires metabolic activation, the inclusion of a liver S9 fraction (a mixture of microsomes and cytosol) is essential for in vitro assays. The S9 fraction contains the necessary cytochrome P450 enzymes to convert the prodrug into its active cytotoxic form.[9][10] It is critical to optimize the concentration of the S9 fraction and the incubation time to ensure efficient metabolic activation without introducing significant cytotoxicity from the S9 fraction itself.
Compound Handling and Stability
This compound should be handled with appropriate safety precautions in a certified chemical fume hood. For creating stock solutions, DMSO is a suitable solvent, and aliquots can be stored at -20°C for several months.[15] While aqueous solutions can be prepared, they are less stable and should be made fresh for each experiment.[15][16]
Experimental Workflow Overview
The determination of the IC50 of this compound involves a multi-step process that is crucial for obtaining accurate and reproducible results. The workflow begins with the preparation of the cancer cell lines, ensuring they are in the logarithmic growth phase for optimal metabolic activity. Concurrently, serial dilutions of this compound are prepared. A key step for this particular compound is the preparation of the metabolic activation system, typically a liver S9 fraction, which is necessary to convert the prodrug into its active form. The cells are then treated with the various concentrations of the activated drug and incubated for a defined period, usually 48 to 72 hours. Following the treatment period, a cell viability assay is performed to measure the cytotoxic effect of the compound. Finally, the data is analyzed to calculate the IC50 value, which represents the concentration of the drug that causes a 50% reduction in cell viability.
Figure 1: Experimental workflow for IC50 determination.
Detailed Protocols
Two widely accepted and robust methods for determining cell viability are presented below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.[17][18] The amount of formazan produced is directly proportional to the number of living cells.[17]
Materials
-
Cancer cell line of choice
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Liver S9 fraction and cofactors (e.g., NADPH regenerating system)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
DMSO or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with media only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium. A common starting range is a 10-fold serial dilution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Prepare the S9 metabolic activation mix according to the manufacturer's instructions.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions pre-mixed with the S9 activation system.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[20][21] This assay is known for its high sensitivity and "add-mix-measure" format.[21]
Materials
-
Cancer cell line of choice
-
Complete culture medium
-
This compound
-
DMSO
-
Liver S9 fraction and cofactors
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent[20]
-
Luminometer
Procedure
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1, but use opaque-walled 96-well plates to minimize background luminescence.[22]
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment procedure as in Protocol 1.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[22]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
-
Data Acquisition:
-
Record the luminescence with a plate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence of the "medium only" blank wells from all other readings.[19]
-
Calculate Percentage of Cell Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
IC50 Determination:
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Formazan production) | Luminescent (ATP quantitation) |
| Sensitivity | Good | Excellent |
| Throughput | High | High |
| Endpoint | Absorbance (490 or 570 nm) | Luminescence |
| Advantages | Cost-effective, well-established | High sensitivity, simple workflow |
| Considerations | Potential interference from colored compounds | Requires opaque plates, higher cost |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in MTT assay | Phenol red or serum in the media | Use phenol red-free media or a serum-free media control. |
| Incomplete formazan crystal dissolution | Insufficient mixing or solubilization time | Increase shaking time or gently pipette to mix. |
| Low signal in CellTiter-Glo® assay | Low cell number or poor cell health | Optimize cell seeding density and ensure cells are healthy. |
| High variability between replicate wells | Uneven cell seeding or pipetting errors | Ensure proper mixing of cell suspension and use a multichannel pipette for consistency. |
| No cytotoxic effect observed | Inefficient metabolic activation | Optimize S9 fraction concentration and incubation time. Verify S9 fraction activity. |
Conclusion
This application note provides a detailed and scientifically grounded framework for determining the in vitro IC50 of this compound. The inclusion of a metabolic activation step is critical for accurately assessing the cytotoxic potential of this prodrug. Both the MTT and CellTiter-Glo® assays are robust methods for this purpose, with the choice of assay depending on the specific experimental needs and available resources. By following these protocols and considering the key experimental parameters, researchers can obtain reliable and reproducible data that is essential for the preclinical development of novel anticancer agents.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
- Shrivastav, S., Stone, K. R., Paulson, D. F., & Bonar, R. A. (1980). Activation of cyclophosphamide for in vitro testing of cell sensitivity. Cancer Research, 40(12), 4443–4445.
-
ResearchGate. (2020). Metabolism and activation of cyclophosphamide. Retrieved from [Link]
- Colombo, N., et al. (1986). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. Tumori, 72(3), 277-283.
- Sladek, N. E. (1973). Therapeutic Efficacy of Cyclophosphamide as a Function of Its Metabolism. Cancer Research, 33(5), 1150-1158.
- DeVita, V. T., Jr., & Goldin, A. (1981). In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay.
-
ClinPGx. (n.d.). Cyclophosphamide Pathway, Pharmacokinetics. Retrieved from [Link]
- Teicher, B. A., Holden, S. A., & Frei, E., 3rd. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer Research, 49(21), 5994–5998.
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
- Frei, E., 3rd, et al. (1985). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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PubMed Central. (2020). In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7. Retrieved from [Link]
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Application Notes & Protocols: Preparation of N-Methyl Cyclophosphamide Stock Solutions
Abstract: This document provides a comprehensive guide for the safe handling and preparation of stock solutions of N-Methyl Cyclophosphamide (CAS 22089-17-4), a key derivative and impurity of the widely used antineoplastic agent, Cyclophosphamide. Adherence to these protocols is critical to ensure experimental reproducibility, personnel safety, and the chemical integrity of the compound. The methodologies detailed herein are grounded in established principles for handling cytotoxic and unstable chemical agents, providing researchers, scientists, and drug development professionals with a reliable framework for their work.
Scientific Foundation & Chemical Properties
This compound is a structural analog of Cyclophosphamide, a nitrogen mustard prodrug that requires metabolic activation.[1] Understanding the inherent chemical properties of this compound is fundamental to designing a robust preparation protocol. Like its parent compound, it is a hazardous agent requiring specialized handling.[2][3] Its stability in solution is a critical parameter that dictates storage conditions and usability over time.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 22089-17-4 | [4][5] |
| Molecular Formula | C₈H₁₇Cl₂N₂O₂P | [4][5][6] |
| Molecular Weight | 275.11 g/mol | [4][6] |
| IUPAC Name | 2-(bis(2-chloroethyl)amino)-3-methyl-1,3,2-oxazaphosphinane 2-oxide | [5] |
| Solubility | Soluble in Water | [4] |
| Storage (Solid Form) | 2-8°C |[4] |
The solubility in water makes aqueous-based solvents a primary choice for stock solutions. However, the parent compound, Cyclophosphamide, is known to have poor stability in aqueous solutions due to rapid degradation, a characteristic common to nitrogen mustards.[7] Its stability is significantly enhanced at refrigerated temperatures.[8][9] Therefore, this protocol will emphasize refrigerated handling and storage to mitigate degradation.
Mandatory Safety & Handling Protocols
This compound is presumed to share the hazardous characteristics of its parent compound, which is classified as toxic, carcinogenic, and mutagenic.[2][3][10] Strict adherence to safety protocols is non-negotiable.
-
Designated Work Area : All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated area, such as a certified chemical fume hood or a Class II Type B biological safety cabinet.[3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required at all times. This includes:
-
Gloves : Two pairs of chemically resistant nitrile gloves.
-
Eye Protection : Chemical safety goggles.[2]
-
Lab Coat : A disposable, solid-front gown with tight cuffs.
-
Respiratory Protection : If there is any risk of aerosolization and engineering controls are insufficient, a NIOSH-approved respirator should be used.
-
-
Exposure Response :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][11]
-
-
Waste Disposal : All contaminated materials, including vials, pipette tips, gloves, and gowns, must be disposed of as hazardous chemical waste according to institutional and local regulations.[3][5] Do not allow the chemical to enter the environment.[3]
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the critical steps for preparing a sterile, accurate stock solution of this compound.
Caption: Workflow for this compound stock preparation.
Materials & Equipment
-
This compound solid powder (CAS 22089-17-4)
-
Analytical balance
-
Spatula and weighing paper/boat
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) or Phosphate-Buffered Saline (PBS), pH 7.2.
-
Vortex mixer
-
Sterile syringes
-
Sterile 0.22 µm syringe filters (ensure compatibility with the solvent)
-
Sterile, pre-labeled cryovials for aliquots
-
Pipettes and sterile tips
-
Appropriate PPE (as detailed in Section 2)
-
Chemical fume hood or Class II Type B BSC
Detailed Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in 0.9% NaCl. The principles can be adapted for other concentrations and aqueous solvents.
5.1. Pre-Preparation
-
Set Up Work Area : Don all required PPE. Clean the chemical fume hood work surface. Gather and arrange all necessary materials.
-
Equilibrate Compound : Remove the this compound vial from its 2-8°C storage and allow it to sit at room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Calculations :
-
Target Concentration : 10 mg/mL
-
Target Volume : 5 mL
-
Mass Required : 10 mg/mL * 5 mL = 50 mg
-
5.2. Reconstitution
-
Weighing : In the fume hood, carefully weigh out 50 mg of this compound powder into a sterile 15 mL conical tube.
-
Solvent Addition : Using a sterile pipette, add 5 mL of cold (2-8°C), sterile 0.9% Sodium Chloride Injection to the conical tube containing the powder. Using a cold solvent is a precautionary measure to minimize potential degradation from any exothermic dissolution.
-
Dissolution : Cap the tube securely and vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates. Visually inspect against a dark background.
5.3. Sterilization and Aliquoting
-
Sterile Filtration : Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispensing : Carefully dispense the solution through the filter into a new sterile 15 mL conical tube. This step is crucial for applications involving cell culture to ensure the sterility of the stock solution.[12][13]
-
Aliquoting : Using sterile pipettes, immediately aliquot the stock solution into pre-labeled, sterile cryovials in volumes appropriate for single-use experiments (e.g., 50 µL or 100 µL). This practice of creating single-use aliquots is critical to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
-
Documentation : Record the final concentration, solvent, date of preparation, lot number of the compound, and your initials on the storage box and in the lab notebook.
Storage & Stability
The stability of this compound in solution has not been as extensively studied as its parent compound. However, based on the known instability of Cyclophosphamide in aqueous solutions at room temperature, stringent storage conditions are mandatory.[8][14]
-
Short-Term Storage (≤ 7 days) : Aliquots may be stored at 2-8°C, protected from light.[8][14] Studies on the parent compound show significant stability for up to 56 days under refrigeration in certain vehicles.[9]
-
Long-Term Storage (> 7 days) : For maximum stability, aliquots should be flash-frozen and stored at -20°C or below, protected from light.
-
Handling Stored Solutions : When ready to use, thaw an aliquot rapidly and keep it on ice. Do not store aqueous solutions at room temperature for more than a few hours.[14] Any unused portion of a thawed aliquot should be discarded; do not refreeze.
Causality : The phosphorinane ring in cyclophosphamidetype compounds is susceptible to hydrolysis. Lower temperatures decrease the kinetic energy of molecules, significantly slowing the rate of this hydrolytic degradation, thereby preserving the compound's integrity.[14]
References
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Fleming, R. A., et al. (2012). Stability of Cyclophosphamide in Extemporaneous Oral Suspensions. Journal of Pediatric Pharmacology and Therapeutics. Available at: [Link]
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Application Notes & Protocols: The Use of Cyclophosphamide and its Active Metabolites in Cancer Cell Line Research
Introduction: Understanding Cyclophosphamide as a Prodrug
Cyclophosphamide (CPA) is a cornerstone chemotherapeutic agent, classified as a nitrogen mustard alkylating agent, with broad applications against lymphomas, leukemias, and solid tumors including breast and ovarian cancers.[1][2][3] A frequent point of clarification is its nomenclature; while sometimes colloquially misreferenced, the standard and scientifically accepted name is Cyclophosphamide. It is a classic example of a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[4][5][6]
This fundamental characteristic—the need for bioactivation—is the single most critical factor for researchers to consider when designing in vitro experiments with cancer cell lines. Standard cell culture systems lack the necessary hepatic enzymes to efficiently convert CPA into its active forms. This guide provides the necessary background, field-proven insights, and detailed protocols to successfully investigate the effects of Cyclophosphamide in a laboratory setting.
Mechanism of Action: From Inactive Prodrug to DNA Alkylating Agent
The therapeutic and toxic effects of Cyclophosphamide are entirely dependent on its complex metabolic pathway, which primarily occurs in the liver.
2.1 Metabolic Activation Pathway The process begins with the hydroxylation of CPA by hepatic cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide (4-OH-CPA).[4][7] This intermediate exists in equilibrium with its tautomer, aldophosphamide (APA).[3][7][8] APA is the key pharmacologically active metabolite.[6] It can diffuse into cells where it undergoes non-enzymatic decomposition (or enzymatic cleavage by phosphodiesterases in vivo) to yield two final products:[6][9]
-
Phosphoramide Mustard (PAM): The primary alkylating agent responsible for the antineoplastic effects of CPA.[5][8][9]
-
Acrolein: A highly reactive aldehyde that does not possess significant antitumor activity but is responsible for many of the drug's toxic side effects, notably hemorrhagic cystitis.[7][8][10]
2.2 Molecular Cytotoxicity Phosphoramide mustard exerts its cytotoxic effect by functioning as a bifunctional alkylating agent. It forms irreversible covalent bonds with DNA, primarily at the N-7 position of guanine bases.[5][8][9] This action leads to the formation of both inter- and intrastrand DNA crosslinks, which physically obstruct DNA replication and transcription.[5][9] The resulting DNA damage, if not repaired, triggers cell cycle arrest and ultimately induces programmed cell death, or apoptosis.[2][5][9]
Caption: Metabolic activation pathway of Cyclophosphamide (CPA).
Critical Consideration for In Vitro Assays: The Metabolic Activation Imperative
A common pitfall in the preclinical assessment of CPA is applying the parent drug directly to cancer cells in culture. Most cancer cell lines lack the requisite cytochrome P450 expression to metabolize CPA, leading to erroneously negative or irrelevant results.[11]
Expert Insight: To obtain biologically meaningful data, researchers must use a pre-activated form of CPA or incorporate a metabolic activation system.
-
Pre-activated Analogs: The most common and reliable approach is to use commercially available, stabilized derivatives of 4-OH-CPA, such as 4-hydroperoxycyclophosphamide (4-HC) or mafosfamide (MAF) .[12] These compounds spontaneously decompose in aqueous culture media to release 4-OH-CPA and subsequently phosphoramide mustard, bypassing the need for enzymatic activation.
-
Liver S9 Fraction: An alternative, though more complex, method involves co-incubating the cells with CPA and a microsomal fraction from induced rat liver (S9 fraction), which contains the necessary CYP enzymes. This method requires careful optimization and can introduce variability.
For the protocols outlined below, we will assume the use of a pre-activated CPA analog like 4-HC, as it offers greater consistency and ease of use.
Application in Specific Cancer Cell Lines: A Data-Driven Overview
The sensitivity of cancer cells to activated Cyclophosphamide can vary significantly. This variation can be attributed to multiple factors, including the cell's proliferation rate, DNA repair capacity, and levels of detoxifying enzymes like aldehyde dehydrogenase (ALDH), which can inactivate aldophosphamide.[9][13]
Below is a summary of reported cytotoxic effects of CPA or its active metabolites on various cancer cell lines. Note that IC₅₀ values are highly dependent on the specific analog used, incubation time, and assay method.
| Cell Line | Cancer Type | Compound Tested | Incubation Time | IC₅₀ Value | Reference |
| RAW 264.7 | Mouse Macrophage | Cyclophosphamide | 48 hours | 145.44 µg/mL | [14] |
| MDA-MB-231 | Human Breast Cancer | Cyclophosphamide | Not Specified | Promotes migration | [15] |
| MCF-7 | Human Breast Cancer | CPA Metabolites | Not Specified | Suitable model | [4] |
| HEK293 | Human Embryonic Kidney | Cyclophosphamide | Not Specified | Non-cytotoxic | [16] |
| HEp2 | Human Larynx Carcinoma | Cyclophosphamide | Not Specified | Cytotoxic | [16] |
| HeLa | Human Cervical Cancer | Cyclophosphamide | Not Specified | Cytotoxic | [16] |
Note: The cytotoxicity in the RAW 264.7 cell line study was observed without an external metabolic activation system, suggesting these immune cells may possess some intrinsic metabolic capacity or that the parent drug has other effects. However, for most epithelial cancer cell lines, activation is required.[11][14]
Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the efficacy of activated Cyclophosphamide. Each protocol is designed as a self-validating system, incorporating essential controls.
Caption: General experimental workflow for in vitro CPA studies.
Protocol: Cell Viability Assessment using MTT Assay
This protocol determines the dose-dependent effect of activated CPA on cell metabolic activity, a proxy for viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
4-Hydroperoxycyclophosphamide (4-HC) or Mafosfamide
-
Vehicle (e.g., sterile PBS or appropriate solvent for the drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).[17]
-
Drug Preparation: Prepare a series of dilutions of 4-HC in complete medium. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations (or vehicle control). Ensure each condition is tested in triplicate.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes at room temperature, protected from light.[14][18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates and treated as described above.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1x Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and pellet by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Sample Preparation: Add 400 µL of 1x Binding Buffer to each tube.[18]
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to create a dot plot (Annexin V-FITC vs. PI). Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Viable cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells.
-
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.
Materials:
-
Cells cultured in 6-well plates and treated as described above.
-
Ice-cold PBS.
-
Ice-cold 70% ethanol.
-
PI Staining Solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI).[19]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect and pellet cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).[19]
-
Washing: Pellet the fixed cells by centrifugation (500 x g for 5 minutes). Discard the ethanol and wash the pellet once with PBS.[20]
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.[20]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and gating strategies to exclude doublets.[19][20]
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase may indicate a drug-induced cell cycle arrest.
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Application Notes and Protocols for Evaluating N-Methyl Cyclophosphamide Efficacy in Preclinical Animal Models
Application Note Summary
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the efficacy of N-Methyl Cyclophosphamide (NMC), a derivative of the widely-used alkylating agent Cyclophosphamide (CP). Given that NMC shares a core mechanism with its parent compound, these protocols are grounded in the extensive body of research established for CP, focusing on its dual cytotoxic and immunomodulatory functions. This document emphasizes the critical importance of model selection, detailing the strategic rationale for employing both immunocompromised and immunocompetent systems. We present detailed, step-by-step protocols for determining the Maximum Tolerated Dose (MTD), and for conducting robust efficacy studies in both xenograft and syngeneic tumor models. The causality behind experimental choices is explained throughout, ensuring that the described methodologies are self-validating and scientifically sound.
Introduction: Understanding this compound
Cyclophosphamide (CP) is a cornerstone of chemotherapy, used to treat a wide array of cancers including lymphomas, breast cancer, and leukemias.[1][2][3] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its therapeutic effect.[4] The activation cascade produces key metabolites, most notably phosphoramide mustard, the primary alkylating agent responsible for its cytotoxic activity.[4][5][6] this compound, as a close analogue, is studied within this mechanistic framework.
Mechanism of Action
The therapeutic effect of cyclophosphamide and its derivatives is driven by its active metabolite, phosphoramide mustard. This metabolite forms irreversible DNA crosslinks, both within and between DNA strands, primarily at the guanine N-7 position.[1][4] This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, a hallmark of cancer.[4][7]
Beyond its direct cytotoxic effect on tumor cells, cyclophosphamide possesses significant immunomodulatory properties. At certain doses, it can selectively deplete regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response.[8] This action can shift the tumor microenvironment from an immunosuppressive state to one that is more permissive for an effective anti-tumor immune attack, enhancing the efficacy of the therapy.[8][9] This dual mechanism makes the choice of animal model particularly critical.
Caption: Metabolic activation pathway of Cyclophosphamide.
Strategic Selection of an Animal Model
The choice of animal model is the most critical decision in designing a preclinical efficacy study for a compound like this compound. The model dictates which aspects of the drug's activity—direct cytotoxicity, immunomodulation, or both—can be effectively evaluated.
Xenograft vs. Syngeneic Models
The two most common models for in vivo oncology studies are the cell line-derived xenograft (CDX) and the syngeneic model.[10]
-
Xenograft Models: Involve implanting human tumor cells into immunodeficient mice (e.g., athymic nude or SCID mice).[11][12] The absence of a functional adaptive immune system prevents the rejection of the human cells.[13] These models are invaluable for assessing the direct cytotoxic effects of a drug on human cancer cells in an in vivo setting.[12]
-
Syngeneic Models: Utilize murine tumor cell lines that are implanted into immunocompetent mice of the same genetic background.[14][15] Because the tumor and host are genetically identical, the host's immune system remains intact and recognizes the tumor as "self," allowing for the investigation of tumor-immune interactions.[14][16]
| Feature | Cell Line-Derived Xenograft (CDX) Model | Syngeneic Model |
| Host Immune System | Immunodeficient (e.g., Nude, SCID) | Immunocompetent (e.g., C57BL/6, BALB/c) |
| Tumor Origin | Human Cancer Cell Lines | Murine Cancer Cell Lines |
| Primary Application | Evaluating direct anti-tumor activity | Evaluating immuno-oncology agents and tumor-immune interactions |
| Key Advantage | Directly tests efficacy on human tumors.[11] | Fully functional immune system allows for study of immunomodulatory effects.[13][15] |
| Key Limitation | Cannot assess immune-mediated drug effects.[14] | Results are in a murine system and require careful translation to humans.[17] |
| Relevance for NMC | High: To confirm direct cytotoxic efficacy. | Highest: To evaluate the combined cytotoxic and crucial immunomodulatory effects. |
Expert Recommendation: For a comprehensive evaluation of this compound, a dual-model approach is recommended. Initial efficacy should be established in a relevant xenograft model to confirm direct anti-tumor activity. Subsequently, a syngeneic model is essential to understand the contribution of the immune system to the overall therapeutic effect.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Before initiating efficacy studies, it is imperative to determine the MTD, which is the highest dose that can be administered without causing unacceptable toxicity.[10] This ensures that the efficacy study is conducted at a dose that is both therapeutically relevant and tolerable for the animals.
Materials
-
Healthy, naive mice of the strain to be used in the efficacy study (e.g., BALB/c or C57BL/6 for syngeneic studies; Athymic Nude for xenograft studies), 6-8 weeks old.
-
This compound (NMC)
-
Sterile vehicle for reconstitution (e.g., 0.9% saline)
-
Dosing syringes and needles (appropriate gauge for the route of administration)
-
Animal scale with 0.1g precision
Step-by-Step Methodology
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days before the start of the experiment.
-
Dose Selection: Based on literature for cyclophosphamide or related compounds, select a range of 3-5 dose levels.[18] A common starting dose for cyclophosphamide in mice can range from 50 to 150 mg/kg.[19][20]
-
Group Allocation: Randomly assign animals to dose cohorts (n=3-5 mice per group). Include a vehicle control group.
-
Baseline Measurements: Record the initial body weight of each animal on Day 0.
-
Drug Administration: Administer the assigned dose of NMC or vehicle to each animal. The route of administration (e.g., intraperitoneal (IP), oral gavage) should be consistent with the planned efficacy study.[21] IP injection is a common and reliable route for cyclophosphamide in murine models.[9][22]
-
Toxicity Monitoring: Monitor animals daily for a period of 14-21 days.
-
Body Weight: Measure and record body weight daily. The MTD is often defined as the dose that causes no more than a 15-20% mean body weight loss, with recovery, and no mortality.[18]
-
Clinical Signs: Observe for signs of toxicity, including lethargy, ruffled fur, hunched posture, and changes in behavior. Score these observations using a standardized system.
-
Mortality: Record any deaths.
-
-
Data Analysis: Plot the mean percent body weight change for each group over time. The MTD is the highest dose that meets the predefined criteria for acceptable toxicity.
| Example MTD Data Summary | |||
| Treatment Group | Dose (mg/kg, IP) | Maximum Mean Body Weight Loss (%) | Study-Related Deaths |
| Vehicle Control | 0 | 1.5% | 0/3 |
| NMC Group 1 | 100 | 8% | 0/3 |
| NMC Group 2 | 150 | 16% | 0/3 |
| NMC Group 3 | 200 | 25% | 2/3 |
| Conclusion | The MTD is determined to be 150 mg/kg . |
Protocol 2: Syngeneic Tumor Model Efficacy Study
This protocol describes a typical efficacy study using a syngeneic model, which is essential for evaluating the immunomodulatory effects of NMC.
Caption: General workflow for an in vivo tumor model efficacy study.
Materials
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, or CT26 colon carcinoma for BALB/c)[16]
-
Cell culture reagents, sterile PBS, and Matrigel (optional)
-
Calipers for tumor measurement
-
NMC and vehicle, prepared at the appropriate concentration based on MTD study.
Step-by-Step Methodology
-
Tumor Cell Implantation:
-
Culture the selected murine tumor cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1x10⁷ cells/mL.
-
Subcutaneously inject 100 µL (1x10⁶ cells) into the right flank of each mouse.[23]
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow. Begin measuring tumors with calipers once they become palpable.[24]
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[24]
-
When the mean tumor volume reaches approximately 80-120 mm³, randomize the mice into treatment groups (n=8-12 mice per group) to ensure a similar average tumor volume across all groups.[21]
-
Group 1: Vehicle Control
-
Group 2: this compound (at MTD)
-
(Optional) Group 3: Positive Control (standard-of-care chemotherapy)
-
-
-
Treatment Administration:
-
Begin the dosing regimen. For cyclophosphamide, a common schedule is IP injection every 3 or 4 days (Q3D or Q4D). The exact schedule should be optimized based on the MTD study and therapeutic goals.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and animal body weights 2-3 times per week.[24]
-
Continue monitoring for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
-
Endpoints:
-
The primary efficacy endpoint is typically tumor growth inhibition.
-
Ethical endpoints must be established. Animals should be euthanized if tumors exceed a certain size (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20-25%.[24]
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between treated and control groups is significant.
-
Generate a Kaplan-Meier survival plot if survival is a secondary endpoint.
-
Protocol 3: Xenograft Tumor Model Efficacy Study
This protocol is largely similar to the syngeneic study but is adapted for an immunocompromised host to assess direct cytotoxicity on human tumors.
Key Differences from Syngeneic Protocol
-
Animal Strain: Use immunodeficient mice, such as Athymic Nude or SCID mice.[10][23]
-
Cell Line: Use a human cancer cell line relevant to the clinical indication of NMC (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Interpretation: The results from this model will reflect the direct anti-tumor activity of NMC, independent of any immune system involvement.[14]
Pro-Tip: When working with immunodeficient mice, strict aseptic techniques are paramount to prevent opportunistic infections that can confound study results.
Advanced Analysis: Investigating Immunomodulation
To provide deeper mechanistic insight into NMC's effects in a syngeneic model, consider the following advanced analyses at the study endpoint:
-
Flow Cytometry: Harvest tumors and spleens to analyze immune cell populations.[9] This can quantify changes in immune cell infiltrates, such as a decrease in regulatory T cells (Tregs) and an increase in cytotoxic CD8+ T cells within the tumor.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the spatial distribution of immune cells (e.g., CD4+, CD8+, F4/80+ macrophages) within the tumor microenvironment.
Conclusion
The robust preclinical evaluation of this compound requires a thoughtful, multi-model approach. By first establishing a safe and tolerable dose through MTD studies, researchers can proceed to efficacy testing with confidence. The use of xenograft models is crucial for confirming direct cytotoxic activity on human cancer cells, while syngeneic models are indispensable for elucidating the compound's full therapeutic potential, which is likely a combination of direct tumor cell killing and favorable modulation of the anti-tumor immune response. Adherence to these detailed protocols will generate reliable, reproducible data to guide further drug development efforts.
References
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- Taconic Biosciences. Syngeneic Tumor Mouse Models & Research Tools.
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- Kyinno Bio. Syngeneic Tumor Mouse Models.
- Labroots. (2022). Technology for Monitoring Tumors in Pre-Clinical Studies | Cancer.
- Institutional Animal Care and Use Committee. Monitoring Tumor Growth in Rodents.
- Champions Oncology. Syngeneic Mouse Models.
- Altogen Labs. Syngeneic Models.
- PubMed. (2011). A comparison of imaging techniques to monitor tumor growth and cancer progression in living animals.
- PubMed.
- PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- Altogen Labs. Xenograft Models.
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- protocols.io. (2023).
- Reaction Biology. Xenograft Models For Drug Discovery.
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- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- Patsnap Synapse. (2025). How is drug toxicity assessed in animal models?.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- PubMed. (1984).
- Wikipedia. Cyclophosphamide.
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- Allen Press. (2005). Cytotoxic Chemotherapy: New Players, New Tactics.
- PubMed Central. Variable effects of cyclophosphamide in rodent models of experimental allergic encephalomyelitis.
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- ResearchGate. (2025). (PDF) Antitumor effects in mice of low-dose (metronomic)
- NCBI Bookshelf.
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- Oxford Academic. (2017). Effects of Cyclophosphamide and/or Doxorubicin in a Murine Model of Postchemotherapy Cognitive Impairment.
- MDPI. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches.
- Hindawi. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy.
- International Waldenstrom's Macroglobulinemia Foundation. (2021). Cyclophosphamide Fact Sheet.
- PubMed Central. The Use of Animal Models for Cancer Chemoprevention Drug Development.
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- ChemicalBook. (2022).
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Troubleshooting & Optimization
Technical Support Center: Stability of N-Methyl Cyclophosphamide
A Foreword from Your Application Scientist: This guide is designed to provide in-depth technical support on the stability of N-Methyl Cyclophosphamide. It is critical to note that this compound is a derivative and known impurity of the widely studied drug, Cyclophosphamide.[1][2] Published stability data specifically for this compound is scarce. Therefore, this document synthesizes direct information where available with well-established principles from its parent compound, Cyclophosphamide, to provide a robust and scientifically grounded resource. All extrapolations and recommendations are based on fundamental chemical principles and are clearly noted.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CAS 22089-17-4) is a methylated derivative of Cyclophosphamide, a potent alkylating agent used in chemotherapy.[1] As a related substance, its presence, formation, and stability are critical quality attributes in pharmaceutical formulations of Cyclophosphamide. For researchers studying this specific compound, understanding its stability is paramount for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of unknown impurities, confounding data interpretation.
Q2: What are the primary factors that influence the stability of oxazaphosphorine compounds like this compound?
Based on extensive data from Cyclophosphamide, the stability of the oxazaphosphorine ring system is primarily influenced by four factors:
-
Temperature: Higher temperatures accelerate degradation. Hydrolysis of Cyclophosphamide, for instance, increases significantly at temperatures above 30°C.[3] Storing solutions at refrigerated temperatures (2-8°C) is consistently shown to prolong stability.[3][4]
-
pH: The compound is most stable in neutral to slightly acidic aqueous solutions.[4] Extreme pH conditions, both acidic (pH < 2) and alkaline, catalyze the hydrolysis of the P-N bonds within the ring structure.[5] Cyclophosphamide itself shows little degradation between pH 3.4 and 8.6 at 20°C.[5]
-
Solvent (Presence of Water): Water is the primary reactant in the hydrolytic degradation pathway. Cyclophosphamide is known to have poor stability in aqueous solutions, which is why it is often supplied as a lyophilized powder for reconstitution.[6] The use of non-aqueous or anhydrous solvents significantly improves stability.[6]
-
Light: While temperature and water are the main drivers of degradation, exposure to light can also contribute to instability.[7] It is best practice to store solutions in amber vials or otherwise protected from light.[4]
Q3: How would the stability of this compound be expected to compare to Cyclophosphamide?
The core structure, the 2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide ring, is what primarily governs stability. This compound differs by the substitution of a methyl group on a nitrogen atom within the oxazaphosphorine ring. This substitution is not expected to drastically alter the primary degradation mechanism, which is the hydrolysis of the phosphorus-nitrogen (P-N) bonds. The electronic effect of the methyl group is minimal in this context. Therefore, it is reasonable to predict that this compound will exhibit a similar stability profile to Cyclophosphamide, being susceptible to hydrolysis, high temperatures, and extreme pH.
Q4: What are the likely degradation pathways for this compound?
The degradation of Cyclophosphamide in aqueous solution is known to proceed via hydrolysis of the P-N bonds.[5][8] Under strongly acidic conditions, this leads to the complete breakdown of the ring.[5] In the pH range of 5.4 to 8.6, a different pathway involving intramolecular alkylation followed by hydrolysis can occur.[5] For this compound, a similar hydrolytic cleavage of the P-N bond is the most probable degradation pathway.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound solutions.
Q: My compound is rapidly degrading in my aqueous buffer. What is happening and how can I prevent it?
A: Cause: You are likely observing hydrolytic degradation. The oxazaphosphorine ring is inherently unstable in water.[6] Even at neutral pH and room temperature, significant degradation of Cyclophosphamide solutions can be observed within days, and this accelerates dramatically with increased temperature.[3][4]
Solution:
-
Lower the Temperature: Immediately store all stock and working solutions at 2-8°C. Cyclophosphamide solutions stored under refrigeration are stable for significantly longer periods than those at room temperature.[4][7]
-
Control the pH: Ensure your buffer is within a pH range of 4-7. Avoid highly acidic or basic conditions which catalyze hydrolysis.[5]
-
Minimize Time in Aqueous Solution: Prepare aqueous solutions fresh for each experiment. If possible, add the compound to your experimental system at the last possible moment. For storage, use a non-aqueous solvent.
-
Consider Non-Aqueous Solvents: If your experimental design permits, dissolve and store this compound in a suitable organic solvent.
Q: I am preparing a stock solution for long-term storage. What solvent should I use?
A: Cause: Choosing the right solvent is critical for long-term stability. As established, aqueous solvents promote degradation.
Solution:
-
Recommended Solvents: For long-term storage, use a high-purity, anhydrous (low water content) aprotic solvent. Based on solubility data for the parent compound, suitable options include:
-
Storage Conditions: Prepare the stock solution, purge the vial headspace with an inert gas like nitrogen or argon to displace moisture and oxygen, and store at -20°C or below in a tightly sealed vial. Cyclophosphamide as a solid is stable for years when stored at -20°C.[9]
Q: My analytical results (HPLC, LC-MS) are inconsistent. Could my handling of the compound be the cause?
A: Cause: Inconsistent results often trace back to unaccounted-for degradation between sample preparation and analysis.
Solution:
-
Standardize Preparation: Prepare all standards, controls, and samples in the exact same solvent and manner. If diluting a non-aqueous stock into an aqueous buffer for an assay, ensure the final concentration of the organic solvent is consistent across all samples and does not affect the assay's performance.
-
Use a Stability-Indicating Method: Your analytical method must be "stability-indicating," meaning it can separate the intact this compound from its degradation products.[10][11] If degradants co-elute with the parent peak, you will not get an accurate quantification of the remaining active compound. A forced degradation study can help validate this.[12][13]
-
Autosampler Stability: Keep the autosampler temperature low (e.g., 4°C) during long analytical runs to prevent degradation of samples waiting for injection.
Data Summary & Key Stability Insights
Table 1: Stability of Cyclophosphamide in Aqueous Solutions
| Solvent/Vehicle | Concentration | Storage Temperature | Stability Profile | Reference |
| Water | 20 mg/mL | 4°C (in dark) | Stable for at least 7 days | [14] |
| 0.9% Sodium Chloride | 4 mg/mL | 25°C | ~3.5% loss in 24 hours; ~11.9% loss in 1 week | [3] |
| 0.9% Sodium Chloride | 4 mg/mL | 5°C (protected from light) | ~0.55% loss in 1 week; ~1% loss in 4 weeks | [3] |
| Simple Syrup | 10 mg/mL | 22°C (Room Temp) | Shelf life of ~8 days | [4] |
| Simple Syrup | 10 mg/mL | 4°C | Stable for at least 56 days | [4] |
| Ora-Plus® | 10 mg/mL | 22°C (Room Temp) | Shelf life of ~3 days | [4] |
| Ora-Plus® | 10 mg/mL | 4°C | Stable for at least 56 days | [4] |
| Buffered Solutions (pH 3.4-8.6) | Not Specified | 20°C | >95% of initial compound present after 7 days | [5] |
| Buffered Solution (pH 7.4) | Not Specified | 37°C | Half-life (t½) of 6.6 days | [5] |
Table 2: Solubility of Cyclophosphamide in Common Organic Solvents
| Solvent | Approximate Solubility | Notes | Reference |
| Ethanol | ~1 mg/mL | Suitable for stock solutions. | [9] |
| DMSO | ~5 mg/mL | Higher solubility, good for stock solutions. | [9] |
| Dimethyl Formamide (DMF) | ~1.4 mg/mL | Suitable for stock solutions. | [9] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable stock solution of this compound for long-term storage.
Rationale: Using an anhydrous organic solvent minimizes hydrolytic degradation, which is the primary instability pathway. Storage at low temperatures further slows any potential degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Inert gas (Nitrogen or Argon)
-
Analytical balance and volumetric flasks
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of anhydrous DMSO to dissolve the solid completely.
-
Once dissolved, add DMSO to the final volume mark and mix thoroughly.
-
Transfer the solution to the amber storage vial.
-
Gently flush the headspace of the vial with inert gas for 15-30 seconds.
-
Seal the vial tightly, label clearly (Compound, Concentration, Solvent, Date), and wrap the cap with parafilm.
-
Store at -20°C or -80°C.
Protocol 2: Performing a Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and to confirm the specificity of an analytical method.
Rationale: A stability-indicating method must be able to distinguish the intact drug from its degradation products. Forced degradation (or stress testing) is the most effective way to generate these products and prove the method's capability.[12][15]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% hydrogen peroxide.
-
Thermal Stress: Heat a solution (in a stable solvent like water or buffer) at 60-80°C.
-
Control: Keep one aliquot of the stock solution at 4°C, protected from light.
-
-
Incubation: Incubate the vials for a set period (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[12]
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) by your chosen chromatographic method (e.g., HPLC-UV, LC-MS).
-
Evaluation: Compare the chromatograms. The method is considered stability-indicating if new peaks (degradation products) appear and are well-resolved from the main this compound peak. The peak purity of the parent compound should also be assessed using techniques like DAD/PDA or mass spectrometry.
Diagrams and Visualizations
Caption: Key factors affecting this compound stability.
Caption: Hypothetical hydrolytic degradation of this compound.
Caption: General workflow for conducting a stability study.
References
-
PubChem. Cyclophosphamide Monohydrate. National Center for Biotechnology Information. [Link]
-
Zon, G., Ludeman, S. M., Ozkan, G., Boal, J. H., & Callery, P. S. (1988). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. Journal of medicinal chemistry, 31(7), 1475–1479. [Link]
-
Jana, S., Kumar, A., & Shankar, G. (2018). STABILITY BASED HPLC METHOD FOR CYCLOPHOSPHAMIDE RELATED SUBSTANCES IN FINISHED DRUG PRODUCTS: DEVELOPMENT AND VALIDATION. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 435. [Link]
- Patel, P. R., & Ushma, S. (2016). Stable liquid formulations of cyclophosphamide and processes.
-
PubChem. Cyclophosphamide. National Center for Biotechnology Information. [Link]
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Veeprho. This compound. [Link]
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Kennedy, R., Groepper, D., Tagen, M., Christensen, R., Navid, F., Gajjar, A., & Stewart, C. F. (2010). Stability of Cyclophosphamide in Extemporaneous Oral Suspensions. The Annals of pharmacotherapy, 44(2), 279–285. [Link]
-
Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Cancers, 12(10), 2816. [Link]
-
Gaud, E., Leroy, A-L., Regnier, L., Boivin, P-N., & Lester, M-A. (2021). STABILITY STUDY OF 10 MG/ML CYCLOPHOSPHAMIDE SOLUTION. GERPAC. [Link]
-
ResearchGate. (n.d.). Structures of cyclophosphamide and its known impurities. [Link]
-
Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 25–36. [Link]
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Roy, A., Henry, J., & Wilken, A. (2022). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International, 35(s11), 16-21. [Link]
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Maggio, R. M., Vignaduzzo, S. E., & Kaufman, T. S. (2013). Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. TrAC Trends in Analytical Chemistry, 49, 39-50. [Link]
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U.S. Food and Drug Administration. (2022). PRODUCT QUALITY REVIEW(S) for NDA 217651. [Link]
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Lutterbeck, C. A. (2016). Environmental fate of selected anticancer drugs: Photodegradation, biodegradation and toxicity of Cyclophosphamide, 5-Fluorouracil, Methotrexate and Imatinib. PubData. [Link]
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Ng, K. W. (2019). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 162, 169-178. [Link]
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Choi, Y. H., van Spronsen, J., Dai, Y., Verberne, M., Hollmann, F., Arends, I. W. C. E., & Witkamp, G.-J. (2011). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 16(9), 7278-7290. [Link]
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Kumar, A., & Shankar, G. (2018). Identification of Degradation Products in Cyclophosphamide API by LC-QTOF Mass Spectrometry. ResearchGate. [Link]
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troubleshooting common issues in N-Methyl Cyclophosphamide synthesis
Welcome to the technical support center for the synthesis of N-Methyl Cyclophosphamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. The following information is structured in a question-and-answer format to directly address specific issues, providing not only solutions but also the underlying scientific reasoning to empower your experimental success.
Section 1: Reaction Initiation and Control
Question 1: My reaction to form the phosphorodiamidic chloride intermediate appears sluggish or has failed to initiate. What are the common causes and how can I troubleshoot this?
Answer:
A sluggish or failed initial reaction is a frequent hurdle. The primary synthesis route often involves reacting N,N-bis(2-chloroethyl)amine with a phosphorylating agent, followed by cyclization. The success of this first step is highly dependent on the purity of reagents and strictly anhydrous conditions.
Causality and Troubleshooting Protocol:
-
Moisture Contamination: The phosphorylating agent (e.g., phosphorus oxychloride) is extremely sensitive to moisture. Trace amounts of water can hydrolyze the reagent, rendering it inactive and generating acidic byproducts that can complicate the reaction.[1][2]
-
Reagent Quality: The stability of N,N-bis(2-chloroethyl)amine hydrochloride is critical. Over time, it can degrade, leading to lower yields and the formation of impurities.
-
Protocol: Use a fresh batch of the amine hydrochloride or verify the purity of your existing stock using techniques like NMR or melting point analysis.
-
-
Insufficient Basicity: The reaction requires a non-nucleophilic base to scavenge the HCl generated. An inadequate amount or a weak base will slow down or stall the reaction.
-
Protocol: Triethylamine is commonly used. Ensure it is anhydrous and added in a slight excess. For challenging reactions, consider stronger, non-nucleophilic bases like N-methylmorpholine.[1]
-
Experimental Workflow for Anhydrous Reaction Setup:
Caption: Anhydrous reaction setup workflow.
Section 2: Impurity Profile and Side Reactions
Question 2: I am observing a significant amount of an unknown impurity in my crude product. What are the likely side products in this compound synthesis?
Answer:
The synthesis of this compound is prone to the formation of several related substances and degradation products.[3][4] Controlling these impurities is crucial for the efficacy and safety of the final compound.
Common Impurities and Their Formation Mechanisms:
-
Dimeric Impurities: These can form if the phosphorodiamidic chloride intermediate reacts with another molecule of the starting amine instead of the cyclizing agent. This is often favored by high concentrations or localized "hot spots" in the reaction mixture.
-
Hydrolyzed Species: Exposure to water during workup or storage can lead to the hydrolysis of the phosphorinane ring, resulting in open-ring impurities.[5]
-
Oxidized Byproducts: Cyclophosphamide can be oxidized, particularly at the 4-position of the ring, to form 4-ketocyclophosphamide.[6][7] While this is a known metabolite, it can also form as a chemical impurity.
Troubleshooting and Minimization Strategy:
| Impurity Type | Probable Cause | Mitigation Strategy |
| Dimeric Impurities | High concentration, poor mixing | Use dilute conditions; ensure efficient stirring; control the rate of addition of reagents. |
| Hydrolyzed Products | Water in workup/storage | Use anhydrous solvents for extraction; store the final product under inert gas and at low temperatures.[8][9] |
| 4-Ketocyclophosphamide | Oxidative conditions | Purge solvents with inert gas; consider using antioxidants during storage if the issue persists. |
Impurity Formation Pathway:
Caption: Formation pathways of common impurities.
Section 3: Purification and Stability
Question 3: My final product shows signs of degradation after purification and storage. What are the best practices for purification and ensuring long-term stability?
Answer:
This compound, like its parent compound, is sensitive to heat, light, and moisture.[3][8] Its stability is highly dependent on the purification method and storage conditions.
Purification Protocol:
-
Initial Workup: After the reaction is complete, the mixture is typically quenched with ice-water. The organic phase is then washed sequentially with dilute acid (to remove excess amine) and brine.[10]
-
Chromatography: Column chromatography on silica gel is an effective method for purification. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can provide good separation of the desired product from impurities.
-
Crystallization: The purified product is often obtained as a white crystalline solid. Acetone is a commonly used solvent for crystallization.[10] The product is dissolved in warm acetone, and then the solution is cooled to induce crystallization.
Stability and Storage:
-
Temperature: The compound should be stored at refrigerated temperatures (2-8°C).[9][11] Studies on aqueous solutions of cyclophosphamide show significantly increased stability at 4°C compared to room temperature.[9]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and hydrolysis from atmospheric moisture.[8]
-
Light: Protect from light by storing in amber vials or in a light-proof container.[8] The molecule can darken upon exposure to light.[8]
| Storage Condition | Rationale | Recommended Practice |
| Temperature | Slows down degradation kinetics. | Store at 2-8°C. |
| Atmosphere | Prevents oxidation and hydrolysis. | Store in a sealed vial under N2 or Ar. |
| Light | Prevents photochemical degradation. | Use amber vials or store in the dark. |
Section 4: Analytical Characterization
Question 4: What are the recommended analytical techniques for monitoring the reaction progress and characterizing the final product?
Answer:
A robust analytical strategy is essential for a successful synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both reaction monitoring and final purity assessment.[3] A reverse-phase C18 column with a mobile phase of acetonitrile and water (or a buffer) is typically effective.[11][12] UV detection at a low wavelength (around 195-210 nm) is suitable for this compound.[11]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the desired product, byproducts, and degradation products by their mass-to-charge ratio.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation of the final product. ³¹P NMR is particularly useful for compounds containing phosphorus and can provide clear evidence of the formation of the desired phosphorinane ring.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Acetic Acid B: Acetonitrile with 0.1% Acetic Acid |
| Gradient | Time-dependent gradient from 15% B to 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 195 nm |
| Injection Volume | 10 µL |
| Note: These are starting conditions and may require optimization.[7][11] |
References
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Veeprho. Cyclophosphamide Impurities and Related Compound. [Link]
-
National Center for Biotechnology Information. CYCLOPHOSPHAMIDE. In: Pharmaceuticals. [Link]
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National Center for Biotechnology Information. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. PMC. [Link]
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Daicel Pharma Standards. Cyclophosphamide Impurities Manufacturers & Suppliers. [Link]
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Centers for Disease Control and Prevention. NMAM METHOD 8327. [Link]
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SynZeal. Cyclophosphamide Impurities. [Link]
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ResearchGate. (PDF) Application of MIL-53(Al)-NH 2 as a Dispersive Microsolid-Phase Extraction Material for Determination of Cyclophosphamide in Urine by High-Performance Liquid Chromatography. [Link]
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ResearchGate. Rapid and Sensitive Method for Determination of Cyclophosphamide in Patients Plasma Samples Utilizing Microextraction by Packed Sorbent Online with Liquid Chromatography‐Tandem Mass Spectrometry (MEPS‐LC‐MS/MS). [Link]
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ACS Publications. Application of MIL-53(Al)-NH2 as a Dispersive Microsolid-Phase Extraction Material for Determination of Cyclophosphamide in Urine by High-Performance Liquid Chromatography. ACS Omega. [Link]
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ElectronicsAndBooks. Synthesis and Antitumor Properties of Activated Cyclophosphamide Analogues. [Link]
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International Journal of Science and Research (IJSR). Quantification of Cyclophosphamide Impurities in Cyclophosphamide Drug Substance and formulations by Ion chromatography. [Link]
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Technical Support Center: A Researcher's Guide to Solubilizing N-Methyl Cyclophosphamide
Welcome to the technical support guide for N-Methyl Cyclophosphamide (NMC). As a derivative of the pivotal alkylating agent Cyclophosphamide (CTX), NMC presents unique challenges and opportunities in experimental research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its solubility, stability, and application in in vitro systems. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions on Core Properties & Solubility
This section addresses the most common initial inquiries regarding this compound's characteristics and how to approach its dissolution.
Q1: What is this compound and how does it relate to Cyclophosphamide?
This compound (CAS 22089-17-4) is a methylated derivative of Cyclophosphamide, a widely used antineoplastic and immunosuppressive drug.[1][2] The key structural difference is the addition of a methyl group to the oxazaphosphorine ring.[3] While it is often studied as an impurity or metabolite of Cyclophosphamide, its distinct structure can influence its physicochemical properties, including solubility and biological activity.[2][4]
-
This compound:
-
Cyclophosphamide (Parent Compound):
-
Molecular Formula: C₇H₁₅Cl₂N₂O₂P[5]
-
Molecular Weight: 261.09 g/mol
-
Understanding that NMC is a distinct chemical entity is the first step toward successful experimental design.
Q2: What are the best starting solvents for dissolving this compound?
Direct solubility data for this compound is limited, with some sources indicating slight solubility in chloroform and methanol and others in water.[4][6] Therefore, we must often extrapolate from the more extensively studied parent compound, Cyclophosphamide. The choice of solvent is critical and depends entirely on the experimental context (e.g., in vitro cell culture, chemical analysis).
The most common and effective approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then make further dilutions into aqueous buffers or cell culture media.[7]
Expert Rationale: Using a small volume of a highly soluble organic solvent to create a stock solution minimizes the final concentration of the organic solvent in your aqueous experimental system. For most cell lines, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[7]
Below is a summary of solubility data for the parent compound, Cyclophosphamide, which serves as an excellent starting point for NMC.
| Solvent | Reported Solubility of Cyclophosphamide (CTX) | Source(s) | Key Considerations |
| Water | ~40 mg/mL at 20°C. Can be increased to 100 mg/mL with gentle heat. | [8][9] | Low Stability. Aqueous solutions degrade rapidly at room temperature and should be prepared fresh.[10][11] |
| DMSO | ~5 mg/mL to 52 mg/mL (values vary by supplier) | [7][12][13] | High Stability for Storage. The preferred solvent for long-term storage of stock solutions at -20°C.[7] |
| Ethanol | ~1 mg/mL to 52 mg/mL (values vary by supplier) | [12][13] | Can be used, but DMSO is generally preferred for its higher solubilizing power for many compounds and stability. |
| PBS (pH 7.2) | ~1.6 mg/mL | [12] | Represents solubility in a common biological buffer. The low solubility highlights the need for a concentrated organic stock. |
Section 2: Protocols and Troubleshooting
This section provides actionable workflows for preparing solutions and overcoming common dissolution hurdles.
Q3: What is the standard protocol for preparing a stock solution of this compound?
Following a validated protocol is essential for reproducibility. We recommend preparing a stock solution in DMSO for maximum stability and storage longevity.
-
Pre-Weigh Compound: Accurately weigh the required amount of this compound (MW: 275.11 g/mol ) in a sterile microfuge tube.
-
Calculation Example: For 1 mL of a 10 mM stock, you need 2.75 mg of NMC.
-
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Facilitate Dissolution: Vortex the tube for 1-2 minutes. If needed, briefly sonicate the sample in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization (Optional): If for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C. Properly stored DMSO stocks are stable for several months.[7]
Q4: My compound isn't dissolving. What can I do?
Encountering solubility issues is a common frustration. Before questioning the compound's integrity, follow this systematic troubleshooting guide.
-
Increase Mechanical Energy: Sonication is often more effective and safer than heating. It uses high-frequency sound waves to agitate the solvent and break up solute particles, facilitating dissolution without significant thermal degradation.
-
Apply Gentle Heat: You can warm the solution briefly to 30°C. However, be aware that Cyclophosphamide and its derivatives are susceptible to hydrolysis at elevated temperatures.[10] This should be a last resort for aqueous solutions.
-
Verify Solvent Quality: Water or impurities in organic solvents like DMSO can dramatically reduce their solubilizing capacity. Always use fresh, high-purity, anhydrous grade solvents.
-
Re-evaluate Concentration: Check the literature and supplier data sheets (like those for CTX) to ensure you are not attempting to create a supersaturated solution.[8][9][12]
Section 3: Stability, Storage, and Critical Handling
Proper storage and handling are paramount for preserving the integrity of your compound and ensuring laboratory safety.
Q5: How should I store this compound solutions?
Solution stability is a major concern for all cyclophosphamides.[11] Aqueous solutions are particularly unstable and prone to rapid degradation.[14]
| Storage Condition | Recommended Use | Rationale and Evidence |
| DMSO Stock at -20°C | Long-Term (Months) | This is the gold standard. The low temperature and non-aqueous environment prevent hydrolysis.[7] Aliquoting prevents contamination and degradation from freeze-thaw cycles. |
| Aqueous Solution at 2-8°C | Short-Term (Up to 6 days) | Refrigeration significantly slows degradation compared to room temperature. For CTX, solutions are stable for up to 6 days when refrigerated.[5][15] Always prepare as close to the time of use as possible. |
| Aqueous Solution at Room Temp | Immediate Use Only (<8 hours) | Significant degradation of CTX can occur in less than 24 hours at room temperature.[5][10] For NMC, assume similar or greater instability. |
Q6: Why isn't my compound active in my in vitro cell assay?
This is the most critical and often overlooked technical issue. Cyclophosphamide and its derivatives are prodrugs. [12][16] They are biologically inert as supplied and require metabolic activation to exert their cytotoxic effects.
The Mechanism of Action: In the body, Cyclophosphamide is transported to the liver, where cytochrome P450 (CYP450) enzymes convert it into the active metabolite, 4-hydroxycyclophosphamide.[12][17] This spontaneously rearranges to form aldophosphamide, which then breaks down into the ultimate DNA alkylating agent, phosphoramide mustard.[12]
Most cancer cell lines grown in vitro lack the necessary CYP450 enzymes to perform this activation step. Therefore, adding this compound directly to your cells will likely result in no biological effect.[18]
Solutions for In Vitro Experiments:
-
In Vitro Activation with S9 Fraction: The most common method is to co-incubate this compound with a liver S9 fraction (typically from rats) and an NADPH-regenerating system.[17][19] This mixture contains the necessary CYP450 enzymes to activate the prodrug before it is added to your cells.
-
Use a Pre-activated Analog: For some experiments, it may be possible to use a compound like 4-hydroperoxycyclophosphamide (4-HC). This chemical analog is designed to spontaneously hydrolyze in aqueous solution to yield 4-hydroxycyclophosphamide, bypassing the need for enzymatic activation.[19][20]
Failure to account for this activation requirement is the most common reason for seeing no efficacy in cell-based assays.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2907, Cyclophosphamide. PubChem. Retrieved from [Link]
-
DrugBank Online (2024). Cyclophosphamide. DrugBank. Retrieved from [Link]
-
Veeprho (2024). This compound | CAS 22089-17-4. Veeprho. Retrieved from [Link]
-
Global Substance Registration System (GSRS). This compound. GSRS. Retrieved from [Link]
-
GERPAC (2019). STABILITY STUDY OF 10 MG/ML CYCLOPHOSPHAMIDE SOLUTION. GERPAC. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22420, Cyclophosphamide Monohydrate. PubChem. Retrieved from [Link]
-
National Toxicology Program (2011). Report on Carcinogens, Twelfth Edition: Cyclophosphamide. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Adooq Bioscience. Cyclophosphamide. Adooq Bioscience. Retrieved from [Link]
- Google Patents (2016). WO2016005962A2 - Stable liquid formulations of cyclophosphamide and processes. Google Patents.
-
ResearchGate (2023). What's the best solvent for Cyclophosphamide Monohydrate in cell culture?. ResearchGate. Retrieved from [Link]
-
Phillips, B., & Powis, G. (1989). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 23(3), 189-195. Retrieved from [Link]
-
Lé, C. R., & Seo, T. (2011). Stability of Cyclophosphamide in Extemporaneous Oral Suspensions. The Canadian Journal of Hospital Pharmacy, 64(2), 113–118. Retrieved from [Link]
-
Cohen, M. H., & Lionetto, R. (1976). In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay. Cancer Treatment Reports, 60(11), 1637-1642. Retrieved from [Link]
-
Jones, S. E., Dean, J. C., Young, L. A., & Salmon, S. E. (1984). Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). Investigational New Drugs, 2(2), 141-148. Retrieved from [Link]
-
Cohen, J. L., & Jao, J. Y. (1970). In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites. Journal of Pharmacology and Experimental Therapeutics, 174(2), 206-210. Retrieved from [Link]
-
Li, Y., et al. (2022). Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1. Frontiers in Pharmacology, 13, 834127. Retrieved from [Link]
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Technical Support Center: Managing Off-Target Effects of Cyclophosphamide and its Analogs In Vivo
A Note on N-Methyl Cyclophosphamide: Publicly available research specifically detailing "this compound" is limited. This guide focuses on the extensively studied parent compound, Cyclophosphamide (CPA), a nitrogen mustard prodrug. The principles and strategies discussed herein for managing off-target effects are foundational and should be largely applicable to its analogs and metabolites, which may include methylated forms generated during metabolism.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cyclophosphamide's off-target toxicity?
A1: The off-target toxicity of Cyclophosphamide is not caused by the drug itself, but by its metabolic byproducts. CPA is a prodrug that requires activation by cytochrome P450 (CYP) enzymes in the liver, primarily CYP2B6 and CYP3A4. This process generates two key molecules: the active therapeutic agent, phosphoramide mustard , and a toxic byproduct, acrolein . While phosphoramide mustard is responsible for the desired DNA alkylating and anti-cancer effects, acrolein is a highly reactive aldehyde that does not possess anti-tumor properties. Instead, it indiscriminately damages healthy tissues, leading to the most common and severe off-target effects, particularly hemorrhagic cystitis in the bladder.
Q2: My animal models are experiencing severe weight loss and general malaise after CPA administration. Is this expected, and what can be done?
A2: Yes, significant weight loss, ruffled fur, and lethargy are common systemic toxicities associated with Cyclophosphamide administration in preclinical models. These effects stem from a combination of factors, including:
-
Myelosuppression: CPA suppresses bone marrow function, leading to decreased production of white blood cells, red blood cells, and platelets. This can result in immunosuppression, anemia, and an increased risk of bleeding.
-
Gastrointestinal (GI) Toxicity: The drug can damage the lining of the GI tract, leading to nausea, vomiting, diarrhea, and reduced nutrient absorption.
-
Nephrotoxicity and Hepatotoxicity: Although less common than bladder toxicity, high doses of CPA can impair kidney and liver function.
Mitigation Strategies:
-
Dose Optimization: Ensure you are using the lowest effective dose for your experimental endpoint. Conduct a dose-response study if one is not already established for your specific model and tumor type.
-
Supportive Care: Provide nutritional support with high-calorie, palatable food and hydration support with hydrogels or subcutaneous fluids if necessary. House animals in a clean, warm environment to minimize opportunistic infections, especially during the nadir of immunosuppression (typically 7-14 days post-treatment).
-
Monitoring: Implement a consistent schedule for monitoring animal weight, clinical signs, and complete blood counts (CBCs) to track the severity and recovery from myelosuppression.
Q3: We are observing a high incidence of hemorrhagic cystitis in our rodent models. How can we prevent this?
A3: Hemorrhagic cystitis is a direct result of acrolein accumulation in the bladder. As the renally-cleared metabolites of CPA concentrate in the urine, acrolein irritates and damages the bladder urothelium, leading to inflammation, edema, and bleeding. The most effective and widely accepted method to prevent this is co-administration of Mesna (2-mercaptoethane sulfonate sodium) .
Mesna is a uroprotective agent that contains a thiol group, which directly binds to and neutralizes acrolein in the urinary tract, forming a non-toxic compound that is safely excreted.
Q4: What is the correct way to dose and schedule Mesna with Cyclophosphamide?
A4: The timing of Mesna administration is critical. Mesna has a short half-life and must be present in the bladder at the same time as acrolein. The standard protocol, often referred to as the "Mesna schedule," involves administering Mesna shortly before or concurrently with CPA, and then again at several time points after the CPA dose.
A typical regimen in human clinical settings, which is often adapted for animal research, is to give Mesna at 0, 4, and 8 hours relative to the CPA injection. The total daily dose of Mesna is typically calculated to be a percentage of the CPA dose, often ranging from 60% to 160%. For preclinical studies, a common approach is to administer Mesna intraperitoneally (IP) at 20-40% of the CPA dose (w/w) at the time of CPA injection and then again 4 and 8 hours later.
Section 2: Troubleshooting Guides
Issue 1: Inconsistent Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Variable Metabolic Activation | The conversion of CPA to its active form is dependent on hepatic CYP450 enzymes. Factors like age, sex, and genetic strain of the animal model can influence CYP activity. Solution: Standardize the age, sex, and strain of animals used in your studies. Ensure consistent housing and diet, as these can also affect liver metabolism. |
| Drug Formulation/Stability | Cyclophosphamide solutions can degrade over time. If preparing a stock solution, its stability can be limited. Solution: Prepare CPA solutions fresh for each experiment from lyophilized powder. Use a sterile, appropriate vehicle (e.g., sterile saline). Do not store solutions for extended periods unless stability data for your specific formulation is available. |
| Route of Administration | The bioavailability and pharmacokinetics of CPA can differ between oral (PO), intraperitoneal (IP), and intravenous (IV) administration. Solution: Use a consistent and appropriate route of administration for all animals within a study. IV or IP routes generally provide more consistent bioavailability than PO. |
Issue 2: Unexpected Toxicity or Mortality
| Potential Cause | Troubleshooting Steps |
| Overdosing | Calculation errors or incorrect assumptions about the MTD (Maximum Tolerated Dose) for a specific animal strain can lead to severe toxicity. Solution: Double-check all dose calculations. If using a new model or strain, perform a dose-range-finding study to establish the MTD. Remember that the MTD can be lower in tumor-bearing or immunocompromised animals. |
| Dehydration | CPA can induce nephrotoxicity, and this is exacerbated by dehydration. Animals may reduce their water intake due to malaise. Solution: Ensure easy access to water. Consider providing hydration packs or gels. Implement a vigorous hydration protocol, such as administering subcutaneous sterile saline, especially when using high-dose CPA regimens. This also helps dilute acrolein in the bladder. |
| Lack of Uroprotection | Failure to co-administer Mesna, especially with moderate to high doses of CPA, is a primary cause of severe bladder toxicity, which can lead to systemic illness and necessitate euthanasia. Solution: Implement a standardized Mesna co-administration protocol for all studies involving CPA doses known to cause hemorrhagic cystitis. (See Protocol 1 below). |
Section 3: Key Experimental Protocols & Visualizations
Metabolic Activation and Toxicity Pathway of Cyclophosphamide
The following diagram illustrates the critical steps in CPA metabolism, highlighting the bifurcation that leads to both the desired therapeutic effect and the primary off-target toxicity.
Caption: Workflow for assessing the efficacy of a uroprotectant with Cyclophosphamide.
References
-
Title: Cyclophosphamide: a review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Ifosfamide and Cyclophosphamide-Induced Hemorrhagic Cystitis and Its Prevention Source: IntechOpen URL: [Link]
-
Title: Mesna for Prevention of Hemorrhagic Cystitis Source: American Society of Clinical Oncology (ASCO) URL: [Link]
-
Title: Mesna - an overview Source: ScienceDirect Topics URL: [Link]
Technical Support Center: Mechanisms of Resistance to N-Methyl Cyclophosphamide
Welcome to the technical support center for researchers investigating mechanisms of resistance to N-Methyl Cyclophosphamide (interchangeably referred to as cyclophosphamide or CP). This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding cyclophosphamide, its mechanism of action, and the primary pathways of resistance.
Q1: What is the mechanism of action of this compound?
This compound is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[1] The process begins with its conversion in the liver by cytochrome P450 enzymes into 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[2][3][4] Aldophosphamide is then cleaved into two key metabolites: phosphoramide mustard and acrolein.[3][4]
-
Phosphoramide mustard is the primary alkylating agent. It forms irreversible DNA crosslinks, both between and within DNA strands, primarily at the guanine N-7 position.[1][2][5] This damage inhibits DNA replication and transcription, ultimately leading to cell apoptosis.[1][5]
-
Acrolein does not have anti-tumor activity but is responsible for the hemorrhagic cystitis sometimes associated with cyclophosphamide therapy.[3]
Q2: What are the major established mechanisms of cellular resistance to cyclophosphamide?
Resistance to cyclophosphamide is a multifaceted issue, but three primary mechanisms have been extensively documented.[6][7] A single resistant cell line may utilize one or a combination of these pathways.
-
Increased Drug Detoxification:
-
Aldehyde Dehydrogenase (ALDH): Elevated levels of ALDH, particularly ALDH1A1 and ALDH3A1, are a significant contributor to resistance.[8][9][10][11][12] These enzymes oxidize aldophosphamide to the inactive carboxycyclophosphamide, preventing the formation of the cytotoxic phosphoramide mustard.[2]
-
Glutathione (GSH) and Glutathione S-Transferases (GSTs): Increased intracellular levels of GSH and enhanced GST activity can lead to the detoxification of cyclophosphamide's active metabolites.[6][13][14][15][16] GSH can directly conjugate with and neutralize the alkylating agents.[15][17]
-
-
Enhanced DNA Repair:
-
Drug Efflux:
Q3: How can I begin to investigate which resistance mechanism is dominant in my experimental model?
A systematic approach is crucial. Start by characterizing your resistant cell line in comparison to its sensitive parental counterpart. A logical starting point is to investigate the most common mechanisms first.
| Mechanism | Initial Recommended Assay | Expected Result in Resistant Cells |
| Increased ALDH Activity | ALDEFLUOR™ Assay (Flow Cytometry) | Higher fluorescence intensity |
| Elevated GSH Levels | Glutathione Assay (e.g., using Ellman's reagent) | Increased intracellular GSH concentration |
| Enhanced DNA Repair | Comet Assay or γH2AX Staining (after drug exposure) | Faster resolution of DNA damage |
| Drug Efflux | Rhodamine 123 or Calcein-AM Efflux Assay (Flow Cytometry) | Lower intracellular fluorescence (efflux of dye) |
Section 2: Troubleshooting Experimental Challenges
This section provides a troubleshooting guide for common issues encountered during the investigation of cyclophosphamide resistance.
Issue 1: Inconsistent Cytotoxicity Assay Results
Q: I am performing a cytotoxicity assay (e.g., CCK-8, MTT) to determine the IC50 of 4-hydroperoxycyclophosphamide (4-HC), the active form of cyclophosphamide used in vitro, but my results are not reproducible. What could be the issue?
A: Inconsistent cytotoxicity data can stem from several factors. Here’s a checklist of potential causes and solutions:
-
Drug Stability: 4-HC is unstable in aqueous solutions. Prepare it fresh immediately before each experiment and use it promptly. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout. We recommend performing a cell titration experiment to find the optimal seeding density for your cell line and assay duration.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time across all experiments. For cyclophosphamide, which induces apoptosis, a longer incubation period (e.g., 48-72 hours) may be necessary to observe maximal effect.[21]
-
Metabolic Activity of Cells: The metabolic activity of your cells can affect colorimetric assays like MTT and CCK-8. Ensure your cells are in the logarithmic growth phase when the experiment is initiated.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with drugs or affect cell growth. Use the same batch and concentration of FBS for all related experiments.
Issue 2: Difficulty in Developing a Resistant Cell Line
Q: I am trying to generate a cyclophosphamide-resistant cell line by continuous exposure to increasing drug concentrations, but the cells are not developing resistance, or the entire population dies. What can I do differently?
A: Developing a drug-resistant cell line requires patience and a carefully planned dose escalation strategy.[22][23]
-
Starting Concentration: Begin with a low concentration of 4-HC, typically around the IC20-IC30 of the parental cell line. This will kill a fraction of the cells while allowing a subpopulation with some intrinsic resistance to survive and repopulate.
-
Dose Escalation: Increase the drug concentration gradually. Only increase the dose once the cell population has recovered and is growing steadily at the current concentration. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Pulsed Treatment: An alternative to continuous exposure is a pulsed treatment, where cells are exposed to the drug for a defined period (e.g., 24-48 hours), followed by a recovery period in drug-free medium.[22] This can mimic clinical dosing schedules and select for cells that can recover from drug-induced damage.
-
Clonal Selection: The resulting resistant population may be heterogeneous. Consider performing single-cell cloning to isolate and characterize distinct resistant clones.
Issue 3: Ambiguous Results in ALDH Activity Assays
Q: I have used a fluorescent substrate-based assay to measure ALDH activity and see a slight increase in my resistant cell line, but the difference is not statistically significant. How can I be more certain about the role of ALDH?
A: While fluorescent assays are a good first step, further validation is often necessary.
-
Use of an ALDH Inhibitor: Pre-treat your cells with a specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB) or disulfiram, before adding 4-HC. If ALDH activity is a key resistance mechanism, its inhibition should re-sensitize the resistant cells to cyclophosphamide.
-
Western Blot Analysis: Quantify the protein expression levels of specific ALDH isoforms known to be involved in cyclophosphamide resistance, such as ALDH1A1 and ALDH3A1. An upregulation of these proteins in your resistant line would provide strong evidence.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ALDH1A1 and ALDH3A1. Increased gene expression can be a primary driver of higher enzyme activity.
Section 3: Experimental Protocols and Workflows
Protocol 1: Generation of a Cyclophosphamide-Resistant Cell Line
This protocol outlines a general procedure for developing a resistant cell line using a dose-escalation method.
-
Determine the IC50: First, determine the 50% inhibitory concentration (IC50) of 4-hydroperoxycyclophosphamide (4-HC) for your parental cell line using a standard cytotoxicity assay (e.g., CCK-8).
-
Initial Exposure: Seed the parental cells at a low density and culture them in media containing 4-HC at a concentration equal to the IC20-IC30.
-
Monitor and Culture: Monitor the cells daily. Initially, a significant portion of the cells will die. Replace the drug-containing medium every 2-3 days. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing robustly in the presence of the initial drug concentration, subculture them and increase the 4-HC concentration by 1.5-fold.
-
Repeat: Repeat step 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically freeze down vials of cells at different resistance levels. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to parental), perform a full characterization.
Workflow for Investigating Resistance Mechanisms
The following diagram illustrates a logical workflow for dissecting the mechanisms of resistance in your newly generated cell line.
Caption: A logical workflow for the investigation of cyclophosphamide resistance.
Signaling Pathway: Key Resistance Mechanisms
This diagram illustrates the primary molecular pathways contributing to cyclophosphamide resistance.
Caption: Key molecular pathways of cyclophosphamide resistance.
References
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Gamcsik, M. P., Dolan, M. E., Andersson, B. S., & Murray, D. (1999). Mechanisms of resistance to the toxicity of cyclophosphamide. Current pharmaceutical design, 5(8), 587-605. [Link]
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Sladek, N. E. (2002). Mechanisms of resistance against cyclophosphamide and ifosfamide: can they be overcome without sacrificing selectivity? Cancer treatment and research, 112, 177-197. [Link]
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Hilton, J. (1984). Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia. Cancer research, 44(11), 5156-5160. [Link]
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Hilton, J. (1984). Role of Aldehyde Dehydrogenase in Cyclophosphamide-resistant L1210 Leukemia. Cancer Research, 44(11), 5156-5160. [Link]
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Russo, J. E., & Hilton, J. (1988). DNA Damage in Cyclophosphamide-resistant Tumor Cells: The Role of Glutathione. Cancer research, 48(11), 2963-2968. [Link]
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Hilton, J. (1984). Role of Aldehyde Dehydrogenase in Cyclophosphamide-resistant L1210 Leukemia. Cancer Research, 44(11), 5156–5160. [Link]
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Mocanu, M. M., & Nagy, V. (2015). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer research, 35(8), 4197-4202. [Link]
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Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
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Kanakry, C. G., Ganguly, S., Zahurak, M., Bolaños-Meade, J., Thoburn, C., Perkins, B., ... & Luznik, L. (2013). Aldehyde dehydrogenase expression drives human regulatory T cell resistance to posttransplantation cyclophosphamide. Science translational medicine, 5(211), 211ra157-211ra157. [Link]
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Hilton, J. (1984). Role of Aldehyde Dehydrogenase in Cyclophosphamide-resistant L1210 Leukemia. Cancer Research, 44(11), 5156-5160. [Link]
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Takeda, H., Wu, J., & Jatoi, A. (2018). Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. Cancers, 10(9), 318. [Link]
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Abeykoon, J. P., & Kumar, S. K. (2021). Treatment May Be Harmful: Mechanisms/Prediction/Prevention of Drug-Induced DNA Damage and Repair in Multiple Myeloma. Frontiers in oncology, 11, 655535. [Link]
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McGown, A. T., & Fox, B. W. (1986). A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro. Cancer chemotherapy and pharmacology, 17(3), 223-226. [Link]
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Crown Bioscience. (2023). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. [Link]
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Russo, J. E., & Hilton, J. (1988). DNA damage in cyclophosphamide-resistant tumor cells: the role of glutathione. Cancer research, 48(11), 2963-2968. [Link]
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Ciaccio, P. J., Tew, K. D., & LaCreta, F. P. (1990). Cellular glutathione as a protective agent against 4-hydroperoxycyclophosphamide cytotoxicity in K-562 cells. Biochemical pharmacology, 40(7), 1535-1543. [Link]
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Ebos, J. M., Lee, C. R., Christensen, J. G., Mutsaers, A. J., & Kerbel, R. S. (2009). Tumors That Acquire Resistance to Low-Dose Metronomic Cyclophosphamide Retain Sensitivity to Maximum Tolerated Dose Cyclophosphamide. Cancer research, 69(17), 6935-6943. [Link]
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Figure 1: Mechanisms involved in DNA-damaging drug resistance in MM. [Link]
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Balendiran, G. K., Dabur, R., & Fraser, D. (2004). The role of glutathione in cancer. Cell biochemistry and function, 22(6), 343-352. [Link]
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Sladek, N. E. (2002). Mechanisms of resistance against cyclophosphamide and ifosfamide: can they be overcome without sacrificing selectivity?. Cancer Treatment and Research, 112, 177-197. [Link]
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Conklin, D. J., Haberzettl, P., Prough, R. A., & Bhatnagar, A. (2011). Glutathione S-transferase P protects against cyclophosphamide-induced cardiotoxicity in mice. American Journal of Physiology-Heart and Circulatory Physiology, 301(2), H455-H465. [Link]
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Wikipedia contributors. (2023, December 28). Cyclophosphamide. In Wikipedia, The Free Encyclopedia. [Link]
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Table from: Mechanisms of resistance of cell lines to cyclophosphamide. [Link]
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Singh, G., & Kumar, A. (2023). Cyclophosphamide. In StatPearls. StatPearls Publishing. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). CYCLOPHOSPHAMIDE. In Pharmaceuticals. International Agency for Research on Cancer. [Link]
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International Waldenstrom's Macroglobulinemia Foundation. (2021). Cyclophosphamide Fact Sheet. [Link]
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Moitra, K., Lou, H., & Dean, M. (2011). Multidrug efflux pumps and cancer stem cells: insights into multidrug resistance and therapeutic development. Clinical pharmacology and therapeutics, 89(4), 491-502. [Link]
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Singh, S., & Singh, S. (2012). Efflux pump-mediated resistance in chemotherapy. Annals of Medical and Health Sciences Research, 2(2), 192-198. [Link]
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Patsnap. (2024). What is the mechanism of Cyclophosphamide?[Link]
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Law, L. W. (1974). Evaluation of Factors Contributing to Tumor Resistance to Cyclophosphamide. Journal of the National Cancer Institute, 52(3), 863-868. [Link]
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Bukowski, K., & Kciuk, M. (2020). Revisiting the role of efflux pumps in multidrug-resistant cancer. Future oncology, 16(18), 1285-1300. [Link]
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Singh, S., & Singh, S. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research, 2(2), 192-198. [Link]
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Zhang, Y., Zhang, J., Xu, K., Wang, S., Yin, M., & Wang, S. (2022). Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1. Frontiers in pharmacology, 13, 826022. [Link]
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Andersson, B. S., Mroue, M., Britten, R. A., & Murray, D. (1994). Mechanisms of cyclophosphamide resistance in a human myeloid leukemia cell line. Acta oncologica, 33(6), 679-684. [Link]
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Sladek, N. E. (1998). Breast Cancer Resistance to Cyclophosphamide and Other Oxazaphosphorines. Defense Technical Information Center. [Link]
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Emadi, A., Jones, R. J., & Brodsky, R. A. (2009). Different mechanisms for anti-tumor effects of low- and high-dose cyclophosphamide. Oncology reports, 22(5), 999-1004. [Link]
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LSU Health Shreveport. (2018). SOP for the safe use of Cyclophosphamide. [Link]
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Technical Support Center: Navigating Experimental Variability with Cyclophosphamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cyclophosphamide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges and inconsistent results encountered during in-vitro and in-vivo experiments with this widely used antineoplastic and immunosuppressive agent. As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the fundamental science behind the experimental protocols, ensuring your results are both reproducible and reliable.
A Note on Nomenclature: While the query specified "N-Methyl Cyclophosphamide," the vast majority of scientific literature refers to Cyclophosphamide . N-dechloroethylation is a metabolic pathway of Cyclophosphamide, but it is not the primary name of the compound. This guide will proceed under the widely accepted name, Cyclophosphamide (CTX), to ensure alignment with established research.
Part 1: Foundational Knowledge - Understanding Cyclophosphamide's Unique Nature
Before delving into troubleshooting, it is crucial to grasp the core principles of Cyclophosphamide's mechanism of action, as this understanding is the bedrock for diagnosing experimental inconsistencies.
FAQ 1: Why is Cyclophosphamide often inactive in my in vitro cell culture experiments?
This is the most common issue researchers face. Cyclophosphamide is a prodrug , meaning it is administered in an inactive form and requires metabolic activation to become cytotoxic.[1][2] This activation primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4.[1][3][4]
Therefore, if you add Cyclophosphamide directly to a standard cell culture, you will likely observe little to no effect because most cell lines lack the necessary CYP enzymes to convert it into its active metabolites.[5][6] The active metabolites responsible for its therapeutic effects are 4-hydroxycyclophosphamide (4-OH-CTX), which is in equilibrium with its tautomer aldophosphamide (APA).[1][7][8] Aldophosphamide then spontaneously decomposes into the ultimate DNA alkylating agent, phosphoramide mustard , and a toxic byproduct, acrolein .[1][7][8][9]
The Bioactivation Pathway of Cyclophosphamide
The following diagram illustrates the critical steps in the metabolic activation of Cyclophosphamide. Understanding this pathway is essential for designing effective experiments.
Caption: Metabolic activation of Cyclophosphamide.
Part 2: Troubleshooting Inconsistent Experimental Results
This section addresses specific problems you may encounter and provides actionable solutions based on scientific principles.
Question 1: My cytotoxicity assay (e.g., MTT, CCK-8) results are highly variable when using an in vitro activation system. What could be the cause?
When using an in vitro metabolic activation system, such as a liver S9 microsomal fraction, variability can arise from several factors.[10]
Troubleshooting Workflow for In Vitro Activation Assays
Caption: Decision tree for troubleshooting inconsistent in vitro results.
Detailed Explanations:
-
S9 Fraction Variability: The enzymatic activity of S9 fractions can vary between batches and suppliers. It is crucial to qualify each new lot. The activity of aminopyrine demethylase, a mixed-function oxidase, has been shown to be directly related to the activation activity of the S9 fraction.[10]
-
Cofactor Degradation: NADPH is essential for CYP450 activity and is prone to degradation. Always use freshly prepared solutions.
-
Suboptimal Incubation Time: The conversion of Cyclophosphamide to its active metabolites is time-dependent. An insufficient incubation time will result in low concentrations of the active compound, while prolonged incubation may lead to degradation of the metabolites or the enzymes themselves.[10]
-
Cell Density: In cytotoxicity assays like MTT, the signal is dependent on the number of viable cells. If cell density is too low, the signal-to-noise ratio will be poor. Conversely, over-confluent cells may exhibit reduced metabolic activity and altered drug sensitivity.[11]
-
Metabolite Instability: The primary active metabolite, 4-hydroxycyclophosphamide, is unstable.[1] Its half-life at 37°C and pH 7.4 is approximately 43 minutes.[1] Delays between the activation step and the addition of the activated mixture to your cells can lead to significant loss of active compound.
Question 2: How should I prepare and store Cyclophosphamide solutions to ensure stability and consistency?
Improper preparation and storage of Cyclophosphamide can lead to degradation and loss of potency, introducing a significant source of experimental error.
Protocol for Preparation and Storage of Cyclophosphamide Stock Solutions
-
Reconstitution:
-
Cyclophosphamide is a white crystalline powder.[12][13] For a stock solution, it is soluble in water (up to 40 mg/mL) or DMSO.[14][15]
-
For cell culture, preparing a stock in DMSO and storing at -20°C is a common practice, as it can be stable for several months.[15]
-
When diluting for use in aqueous buffers or media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).[15]
-
-
Storage of Aqueous Solutions:
-
Aqueous solutions of Cyclophosphamide are less stable.[14] Reconstituted solutions should be used within 24 hours if stored at room temperature, or within 6 days if refrigerated at 2-8°C.[12][13]
-
Hydrolysis can occur at temperatures above 30°C.[12][14] The compound is also sensitive to light and moisture.[12]
-
Data Summary Table: Cyclophosphamide Solution Stability
| Solvent/Vehicle | Storage Temperature | Stability | Reference(s) |
| Sterile Water | Room Temperature (24-27°C) | < 1.5% decomposition in 8 hours | [12] |
| Sterile Water | Refrigerated (5°C) | < 1.5% decomposition in 6 days | [12] |
| 0.9% NaCl (4 mg/mL) | Room Temperature (25°C) | ~3.5% loss in 24 hours | [14] |
| 0.9% NaCl (4 mg/mL) | Refrigerated (5°C, protected from light) | ~0.55% loss in 1 week | [14] |
| Simple Syrup | Refrigerated (4°C) | Stable for at least 56 days | [16] |
| Ora-Plus | Refrigerated (4°C) | Stable for at least 56 days | [16] |
| DMSO | Frozen (-20°C) | Stable for several months | [15] |
Question 3: I am observing high background or false positives in my cytotoxicity assay. What are the potential causes?
Potential Causes and Solutions:
-
Microbial Contamination: Bacteria or yeast can metabolize assay reagents (e.g., MTT tetrazolium salt), leading to a false positive signal. Always visually inspect plates for contamination and maintain sterile techniques.[11]
-
Interference from Media Components:
-
Phenol Red: The pH indicator phenol red can interfere with absorbance readings in colorimetric assays. It is advisable to use a phenol red-free medium during the assay incubation step.[11]
-
Serum: Components in fetal bovine serum (FBS) can sometimes interfere with tetrazolium reduction or contribute to background LDH release.[11] Consider using a serum-free medium during the final assay incubation period.
-
-
High Endogenous LDH Activity: Some cell lines naturally have high levels of Lactate Dehydrogenase (LDH), or the serum used may have high endogenous LDH activity, leading to a high background in LDH release assays.[11] It is recommended to test the serum for LDH activity or reduce its concentration during the assay.
Part 3: Recommended Experimental Protocols
To ensure reproducibility, it is essential to follow standardized and validated protocols.
Protocol: In Vitro Activation of Cyclophosphamide using Liver S9 Fraction
This protocol provides a general framework for activating Cyclophosphamide for use in cell-based assays.
Materials:
-
Cyclophosphamide (CTX)
-
Rat or human liver S9 fraction
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Target cells in culture
Procedure:
-
Prepare the S9 Mix: On ice, prepare the S9 reaction mixture. A typical 1 mL reaction mixture might contain:
-
100 µL of 1 M Phosphate Buffer (pH 7.4)
-
20-50 µL of S9 fraction (optimize based on protein concentration and activity)
-
100 µL of NADPH regenerating system
-
Sterile, distilled water to bring the volume to near 1 mL (minus the volume of CTX to be added).
-
-
Prepare Cyclophosphamide Solution: Dissolve CTX in an appropriate solvent (e.g., water or DMSO) to a high concentration stock.
-
Initiate the Reaction: Add the desired amount of CTX stock solution to the S9 mix. For a negative control, add an equivalent volume of the solvent.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for an optimized duration (e.g., 60 minutes).
-
Terminate the Reaction (Optional but Recommended): To stop the enzymatic reaction, place the tubes on ice or heat-inactivate the enzymes (though this may affect metabolite stability).
-
Application to Cells: Dilute the S9 reaction mixture in cell culture medium to achieve the desired final concentrations of the activated metabolites. Remove the existing medium from your plated cells and add the medium containing the activated CTX.
-
Assay: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before performing your chosen cytotoxicity or functional assay (e.g., MTT, CCK-8, LDH release).[6][17]
Self-Validation: Always include a positive control (a known direct-acting cytotoxic agent) and a negative control (CTX without the S9 activation system) to ensure that any observed cytotoxicity is due to the metabolically activated Cyclophosphamide.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2907, Cyclophosphamide. Retrieved from [Link]
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Gröbe, G., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclophosphamide mechanism of action on DNA showing the inter- and intrastrand crosslinks that cause DNA damage and trigger apoptosis in cancer cells (a) and its metabolic pathway showing its bioactivation from a prodrug to an active agent and its terminal cytotoxic metabolites (b). Retrieved from [Link]
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Al-Sanea, M. M., et al. (2021). Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclophosphamide. Retrieved from [Link]
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Wikipedia. (n.d.). Antineoplastic. Retrieved from [Link]
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Tadi, P., & quiet, V. (2023). Cyclophosphamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Foley, G. E., et al. (1973). In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 Metabolism of cyclophosphamide. The activation pathway requires... Retrieved from [Link]
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GERPAC. (n.d.). STABILITY STUDY OF 10 MG/ML CYCLOPHOSPHAMIDE SOLUTION. Retrieved from [Link]
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Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic profile of cyclophosphamide using the MTT reduction assay (A... Retrieved from [Link]
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Technical Support Center: Minimizing N-Methyl Cyclophosphamide Toxicity in Animal Studies
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth, evidence-based strategies to mitigate the toxicity associated with N-Methyl Cyclophosphamide (NMC) and its parent compound, Cyclophosphamide (CP), in preclinical animal models.
Understanding the Root Cause: The Mechanism of Cyclophosphamide Toxicity
Effective troubleshooting begins with a strong foundational understanding of the problem. Cyclophosphamide (CP), and by extension its N-methyl derivative, is a prodrug, meaning it is inactive until metabolized in the body.[1][2] The primary toxicities—urotoxicity (bladder damage), myelosuppression (bone marrow suppression), and cardiotoxicity—are not caused by the parent drug itself, but by its metabolites.[3][4]
The metabolic activation of CP is a double-edged sword: it is essential for its anticancer effects but also generates the toxic byproducts.[1][5]
-
Activation: In the liver, cytochrome P450 enzymes (primarily CYP2B6, 2C9, and 3A4) convert CP to 4-hydroxycyclophosphamide (4-OH-CPA).[3][6]
-
Tautomerization: 4-OH-CPA exists in equilibrium with its tautomer, aldophosphamide (APA).[2][3]
-
Generation of Therapeutic and Toxic Metabolites: Aldophosphamide then breaks down into two key compounds:
-
Detoxification: A major natural detoxification route is the oxidation of aldophosphamide by the enzyme aldehyde dehydrogenase (ALDH) into the inactive and non-toxic carboxyphosphamide.[2][3][5]
Understanding this pathway is critical because toxicity mitigation strategies are designed to specifically interfere with the harmful branches of this process.
Metabolic Pathway of Cyclophosphamide
This diagram illustrates the critical steps from inactive prodrug to therapeutic and toxic metabolites, highlighting the points of intervention.
Caption: Workflow for assessing the efficacy of a uroprotectant agent.
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de Oliveira, R. S., et al. (2020). The Isopropyl Gallate Counteracts Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice. Molecules.Link
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Dobrek, L., & Thor, P. (2020). The Effect of Acetylcysteine on Renal Function in Experimental Models of Cyclophosphamide-and Ifosfamide-Induced Cystitis. Journal of Physiology and Pharmacology.Link
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Baumann, J., & Jaeger, K. (2014). Mesna and furosemide for prevention of cyclophosphamide-induced sterile haemorrhagic cystitis in dogs--a retrospective study. Veterinary Record.Link
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Feng, L., et al. (2016). Optimized Animal Model of Cyclophosphamide-induced Bone Marrow Suppression. Basic & Clinical Pharmacology & Toxicology.Link
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Ancy, A., & Shifa, V. K. (2020). Multiple dose treatment reduces cyclophosphamide-induced ovarian follicular loss in mice. Birth Defects Research.Link
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Validation & Comparative
A Comparative In Vivo Efficacy Analysis: N-Methyl Cyclophosphamide vs. Cyclophosphamide
For researchers and drug development professionals navigating the landscape of alkylating agents, understanding the nuanced differences between structural analogs is paramount. This guide provides an in-depth, objective comparison of the in vivo efficacy of N-Methyl Cyclophosphamide (also referred to as 4-Methylcyclophosphamide) and its parent compound, Cyclophosphamide. By synthesizing key experimental data, this document aims to elucidate the distinct biological activities of these two compounds, offering valuable insights for preclinical and clinical research strategies.
Introduction: Rationale and Chemical Distinction
Cyclophosphamide (CY) is a cornerstone of cancer chemotherapy, a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Its therapeutic window is defined by a balance between its potent antitumor activity and its dose-limiting toxicities, primarily myelosuppression and immunosuppression. This compound (4-MCY) is a structural analog of cyclophosphamide, with the primary chemical distinction being the methylation at the nitrogen atom of the oxazaphosphorine ring. This modification has been hypothesized to alter the metabolic activation and subsequent biological activity of the molecule.
The rationale behind the synthesis of this compound and other analogs has been to potentially improve the therapeutic index by either enhancing antitumor efficacy or reducing host toxicity. This guide will delve into the available in vivo data to assess the validity of this hypothesis.
Metabolic Activation: A Tale of Two Pathways
Both cyclophosphamide and this compound are prodrugs that necessitate hepatic metabolism by cytochrome P450 enzymes to become active.[1][2] The metabolic cascade ultimately yields the active alkylating metabolite, phosphoramide mustard, and a byproduct, acrolein. Phosphoramide mustard is responsible for the therapeutic effect by forming DNA cross-links, leading to apoptosis in rapidly dividing cells.[2] Acrolein, on the other hand, is implicated in some of the toxic side effects, such as hemorrhagic cystitis.
The methylation in this compound can influence the rate and products of this metabolic activation, potentially leading to a different profile of active metabolites and, consequently, altered efficacy and toxicity.
Figure 1: Metabolic activation pathways of Cyclophosphamide and this compound.
Comparative In Vivo Efficacy: A Dichotomy of Effects
Direct head-to-head comparisons of the in vivo antitumor efficacy of this compound and cyclophosphamide are limited in publicly available literature. However, a seminal study by Sensenbrenner et al. (1979) provides crucial insights into their differential effects on normal hematopoietic and immunocompetent cells in murine models.[3][4][5] This data is critical for understanding the potential therapeutic index and toxicity profiles of these two agents.
Hematopoietic Toxicity: A Clear Distinction
The study by Sensenbrenner et al. utilized the spleen colony-forming unit (CFU-S) assay to assess the cytotoxicity of the compounds on hematopoietic stem and progenitor cells. The results demonstrated a significant difference in myelosuppressive potential.
| Compound | Relative Cytotoxicity on Hematopoietic Spleen Colonies |
| Cyclophosphamide (CY) | Lower |
| This compound (4-MCY) | Significantly Greater |
| Phosphoramide Mustard (PM) | Significantly Greater (Similar to 4-MCY) |
Table 1: Comparative Cytotoxicity on Murine Hematopoietic Spleen Colonies. Data synthesized from Sensenbrenner et al. (1979).[3][4][5]
Equimolal doses of this compound and the active metabolite, phosphoramide mustard, exhibited similar and significantly greater cytotoxic effects on hematopoietic spleen colonies compared to cyclophosphamide.[3][4][5] This suggests that this compound may have a more pronounced myelosuppressive effect than its parent compound at equivalent doses.
Immunosuppressive Activity: A Reversed Trend
In contrast to its effects on hematopoietic cells, cyclophosphamide demonstrated a more potent immunosuppressive activity than this compound. This was evaluated by measuring the ability of adoptively transferred antibody-forming cells to produce a significant anti-sheep red blood cell titer.
| Compound | Relative Immunosuppressive Effect |
| Cyclophosphamide (CY) | Significantly Greater |
| This compound (4-MCY) | Lower |
| Phosphoramide Mustard (PM) | Least Immunosuppressive |
Table 2: Comparative Immunosuppressive Effects in Murine Model. Data synthesized from Sensenbrenner et al. (1979).[3][4][5]
Cyclophosphamide produced a significantly greater immunosuppressive effect at all doses and time points evaluated compared to this compound and phosphoramide mustard.[3][4][5] This finding is particularly relevant in the context of immuno-oncology, where the immunomodulatory properties of chemotherapeutic agents are increasingly being harnessed.
In Vivo Antitumor Activity: An Incomplete Picture
While the differential effects on hematopoietic and immune cells are well-documented, there is a notable lack of direct comparative studies on the in vivo antitumor efficacy of this compound versus cyclophosphamide in various cancer models. One study on L1210 lymphoid leukemia in mice did not find significant activity for some benzo-annulated analogs of cyclophosphamide, but this does not directly address this compound.[6] Another study noted that while both diastereomers of 4-phenylcyclophosphamide (a different analog) produced toxic metabolites, only one showed therapeutic activity against L1210 leukemia.[6]
The greater hematopoietic toxicity of this compound could potentially limit the achievable dose for antitumor efficacy, while its lower immunosuppressive activity might be advantageous in treatment regimens that rely on a competent immune system to combat the tumor. Further research is clearly warranted to delineate the antitumor spectrum and potency of this compound in direct comparison to cyclophosphamide across a range of solid and hematological tumor models.
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for the key in vivo assays discussed in this guide.
Hematopoietic Spleen Colony-Forming Unit (CFU-S) Assay
This assay is a gold-standard functional method to quantify hematopoietic stem and progenitor cells in vivo.
Principle: Hematopoietic stem cells injected into lethally irradiated recipient mice will home to the spleen and form macroscopic colonies, with each colony arising from a single precursor cell. The number of colonies is proportional to the number of viable hematopoietic stem cells in the injected suspension.
Protocol:
-
Recipient Mouse Preparation: Lethally irradiate recipient mice (e.g., C57BL/6) to ablate their native hematopoiesis.
-
Donor Cell Preparation: Harvest bone marrow cells from donor mice.
-
Treatment: Treat a cohort of donor mice with equimolal doses of Cyclophosphamide or this compound.
-
Cell Injection: Inject a known number of bone marrow cells from treated and control donor mice intravenously into the irradiated recipient mice.
-
Colony Formation: After a period of 8-12 days, euthanize the recipient mice and excise their spleens.
-
Colony Counting: Fix the spleens in Bouin's solution to visualize the colonies, which appear as white nodules on the surface of the spleen. Count the number of colonies per spleen.
-
Data Analysis: Calculate the survival fraction of colony-forming units for each treatment group relative to the untreated control.
Figure 2: Workflow for the in vivo Hematopoietic Spleen Colony-Forming Unit (CFU-S) Assay.
Adoptive Transfer Antibody-Forming Cell Assay
This assay measures the functional capacity of B lymphocytes to produce antibodies in a recipient host.
Principle: Spleen cells from an immunized donor mouse are transferred to an irradiated recipient mouse. The recipient is then challenged with the same antigen, and the subsequent antibody response, originating from the transferred cells, is measured.
Protocol:
-
Donor Immunization: Immunize donor mice with a specific antigen (e.g., sheep red blood cells - SRBCs).
-
Recipient Preparation: Lethally irradiate recipient mice.
-
Cell Transfer: Harvest splenocytes from the immunized donor mice and inject them intravenously into the irradiated recipients.
-
Treatment: Administer equimolal doses of Cyclophosphamide or this compound to different groups of recipient mice at various time points relative to cell transfer and antigen challenge.
-
Antigen Challenge: Challenge the recipient mice with the same antigen (SRBCs).
-
Antibody Titer Measurement: After a set period (e.g., 7 days), collect serum from the recipient mice and measure the antigen-specific antibody titer using a suitable method like hemagglutination assay.
-
Data Analysis: Compare the antibody titers between the different treatment groups to assess the immunosuppressive effect of each compound.
Figure 3: Workflow for the Adoptive Transfer Antibody-Forming Cell Assay.
Conclusion and Future Directions
The available in vivo data paints a compelling picture of two closely related compounds with distinct biological profiles. This compound demonstrates a more potent cytotoxic effect on hematopoietic progenitor cells, suggesting a higher potential for myelosuppression. Conversely, cyclophosphamide exhibits a stronger immunosuppressive activity.
This dichotomy has significant implications for drug development and clinical application. The enhanced myelotoxicity of this compound may present challenges in achieving therapeutic doses without significant hematopoietic support. However, its reduced immunosuppressive nature could be a considerable advantage in scenarios where preserving immune function is critical, such as in combination with immunotherapies.
The most significant gap in our current understanding is the lack of direct comparative in vivo antitumor efficacy data. Future studies should focus on head-to-head comparisons of this compound and cyclophosphamide in a panel of syngeneic and xenograft tumor models. Such studies would be invaluable in determining whether the altered toxicity and immunomodulatory profile of this compound translates into a superior therapeutic window for specific cancer types.
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Sensenbrenner, L. L., Marini, J. J., & Colvin, M. (1979). Comparative Effects of Cyclophosphamide, Isophosphamide, 4-methylcyclophosphamide, and Phosphoramide Mustard on Murine Hematopoietic and Immunocompetent Cells. Journal of the National Cancer Institute, 62(4), 975–981. [Link]
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Sensenbrenner, L. L., Marini, J. J., & Colvin, M. (1979). Comparative Effects of Cyclophosphamide, Isophosphamide, 4-methylcyclophosphamide, and Phosphoramide Mustard on Murine Hematopoietic and Immunocompetent Cells. PubMed. [Link]
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Emadi, A., Jones, R. J., & Brodsky, R. A. (2021). Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. International Journal of Molecular Sciences, 22(16), 8847. [Link]
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Ludeman, S. M., & Zon, G. (1979). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. Journal of Medicinal Chemistry, 22(2), 151–158. [Link]
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Webb, L. M., Amayta, F. M., & Sharp, J. G. (2022). Cyclophosphamide depletes tumor infiltrating T regulatory cells and combined with anti-PD-1 therapy improves survival in murine neuroblastoma. iScience, 25(10), 104995. [Link]
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A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Results for N-Methyl Cyclophosphamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for N-Methyl Cyclophosphamide (N-MCP). As an analogue of the widely-used chemotherapeutic agent Cyclophosphamide (CP), N-MCP presents unique challenges and opportunities. This document moves beyond rigid templates to offer a narrative built on causal logic and field-proven insights, empowering you to design, execute, and interpret the necessary experiments with scientific integrity.
Introduction: The Prodrug Predicament
Cyclophosphamide (CP) is a cornerstone of cancer therapy, a classic prodrug that remains inert until it is metabolically activated.[1] This bioactivation requirement is the central challenge in correlating data from simplified in vitro systems with the complex biological reality of an in vivo model. Any derivative, including this compound (CAS 22089-17-4), a known impurity and analogue of CP, must be evaluated through this lens.[2][3][4] The core structural difference in N-MCP is a methyl group on the nitrogen atom of the oxazaphosphorine ring.[2][3] This seemingly minor alteration can have profound effects on the drug's metabolic fate and, consequently, its therapeutic efficacy and toxicity.
This guide provides the foundational principles and a validated experimental framework to rigorously establish the IVIVC for N-MCP. By grounding our approach in the extensive knowledge of the parent compound, we can design experiments that directly probe the impact of N-methylation and build a predictive model of its in vivo performance.
Section 1: The Bioactivation Imperative: From Prodrug to Cytotoxin
The entire therapeutic action of the cyclophosphamide family hinges on a specific metabolic cascade that occurs predominantly in the liver.[1] Understanding this pathway is not merely academic; it is the absolute prerequisite for designing meaningful experiments and interpreting their results.
The parent compound is first hydroxylated at the C4 position by cytochrome P450 enzymes (primarily CYP2B6) to form 4-hydroxycyclophosphamide.[5] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is the critical branching point: it can be detoxified by aldehyde dehydrogenase (ALDH) enzymes into inactive carboxycyclophosphamide, or it can spontaneously decompose into the two key effector molecules: phosphoramide mustard and acrolein .[1] Phosphoramide mustard is the ultimate DNA alkylating agent responsible for the drug's cytotoxic, anti-cancer effect, while acrolein is a toxic byproduct implicated in side effects like hemorrhagic cystitis.[6]
Expert Insight: The N-Methylation Hypothesis
The N-methylation in N-MCP is positioned directly adjacent to the C4 carbon, the site of initial P450-mediated activation. This raises a critical hypothesis: the methyl group may introduce steric hindrance or alter the electronic environment, thereby changing the affinity of N-MCP for the active site of CYP enzymes. This could lead to:
-
Slower Activation: A reduced rate of 4-hydroxylation would lead to lower peak concentrations of the active phosphoramide mustard, potentially decreasing both efficacy and toxicity compared to an equimolar dose of CP.
-
Altered Metabolic Shunting: The change could favor alternative metabolic pathways, such as N-dechloroethylation, which produces different metabolites and a distinct toxicity profile, as seen in the case of CP's isomer, ifosfamide.[5]
All subsequent experimental designs are built to test this central hypothesis.
Caption: Metabolic activation pathway of this compound.
Section 2: In Vitro Assessment: Simulating Bioactivation to Determine Potency
The Challenge of Inactivity: N-MCP, like its parent compound, is not directly cytotoxic and will appear inert in standard in vitro cell culture assays.[7] Meaningful data can only be generated by replicating the first step of its metabolic activation.
Protocol 1: Exogenous Metabolic Activation (S9 Fraction Method)
This protocol is the most direct method for testing our central hypothesis regarding the efficiency of N-MCP bioactivation.
Causality: By providing a standardized concentration of liver enzymes in the form of an S9 fraction, we can directly compare the cytotoxicity generated by N-MCP versus CP. A difference in potency (IC50) will strongly suggest a difference in the rate of activation by the provided enzymes.
Step-by-Step Methodology:
-
Cell Seeding: Plate tumor cells (e.g., 4T1 murine breast cancer, MCF-7 human breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Preparation of S9 Mix: Prepare a master mix containing cell culture medium, a regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase), and rat or human liver S9 fraction. Pre-warm to 37°C.
-
Drug Dilution: Prepare serial dilutions of N-MCP and CP in a separate plate.
-
Co-incubation: Add the S9 mix to the cells, followed immediately by the drug dilutions. The final S9 concentration should be optimized (typically 1-2 mg/mL).
-
Incubation: Incubate the plates for a defined period (e.g., 2-4 hours) to allow for metabolic activation and drug action.
-
Washout: After the incubation, carefully remove the drug- and S9-containing medium and replace it with fresh medium.
-
Recovery: Incubate the cells for an additional 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay.[8]
Protocol 2: Utilizing Pre-activated Analogues (A Theoretical Approach)
Causality: Using a chemically pre-activated form, such as a hypothetical 4-hydroperoxy-N-MCP, bypasses the enzymatic activation step. This allows for the measurement of the intrinsic cytotoxicity of the downstream active metabolite, phosphoramide mustard. Comparing this intrinsic activity to that of 4-hydroperoxy-CP can reveal if the N-methyl group alters the ultimate alkylating potency, although this is less likely than an effect on activation. This approach isolates a different variable in the pathway.
Key In Vitro Assays for Endpoint Analysis:
-
MTT or CCK-8 Assay: To measure metabolic activity as a surrogate for cell viability.[6][8]
-
LDH Release Assay: To quantify membrane damage and cytotoxicity.[6]
-
Flow Cytometry with Annexin V/PI Staining: To specifically quantify apoptosis and necrosis as the mode of cell death.
Data Presentation: Summarizing In Vitro Cytotoxicity
All quantitative data should be summarized in a clear, tabular format to facilitate comparison.
| Compound | Cell Line | Activation Method | IC50 (µM) ± SD |
| This compound | 4T1 | S9 Fraction | Experimental Value |
| Cyclophosphamide (Control) | 4T1 | S9 Fraction | Experimental Value |
| This compound | MCF-7 | S9 Fraction | Experimental Value |
| Cyclophosphamide (Control) | MCF-7 | S9 Fraction | Experimental Value |
Section 3: The In Vivo Reality: Systemic Effects and the Tumor Microenvironment
In vitro assays, even with metabolic activation, cannot capture the full biological context. In vivo studies are indispensable for understanding the pharmacokinetics (PK), systemic efficacy, and the crucial immunomodulatory effects of cyclophosphamides.
Protocol 3: Murine Syngeneic Tumor Model Efficacy Study
Causality: A syngeneic model, which uses immunocompetent mice, is critical because a significant portion of cyclophosphamide's in vivo efficacy stems from its immunomodulatory properties, such as the depletion of suppressive regulatory T-cells (Tregs). This effect would be entirely missed in an immunodeficient (xenograft) model.
Step-by-Step Methodology:
-
Animal Model: Use BALB/c mice for the 4T1 murine breast cancer model or C57BL/6 mice for the B16 melanoma model.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^5 4T1 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle Control, Cyclophosphamide, this compound at equimolar doses). Administer the drugs via an appropriate route, typically intraperitoneal (i.p.) injection.
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumors 2-3 times per week with calipers (Volume = 0.5 x Width² x Length).
-
Survival: Monitor animals until a predetermined endpoint (e.g., tumor volume >2000 mm³ or signs of distress) and record survival data.
-
Body Weight: Track body weight as a general measure of toxicity.
-
Protocol 4: Pharmacokinetic and Metabolite Analysis
Causality: PK analysis is the quantitative backbone of IVIVC. It allows you to measure the actual in vivo concentrations of the prodrug and its key metabolites, providing the critical data needed to bridge the gap with in vitro IC50 values.[9]
Step-by-Step Methodology:
-
Satellite Groups: Use separate groups of tumor-bearing mice for PK analysis to avoid interfering with the efficacy study.
-
Dosing: Administer a single dose of N-MCP or CP to each mouse.
-
Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Immediately process blood to plasma and stabilize active metabolites if necessary. Store samples at -80°C.
-
Bioanalysis: Develop and validate a sensitive UPLC-MS/MS method to quantify the concentrations of the parent drug (N-MCP) and its predicted key metabolites (4-hydroxy-N-MCP, phosphoramide mustard).[10]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, or total drug exposure).
Section 4: Bridging the Gap: A Framework for Correlation
With robust in vitro and in vivo datasets, the final step is to synthesize them into a coherent model. The primary goal is to determine if the in vivo exposure of the active metabolite can explain the observed in vivo anti-tumor effect, based on the in vitro potency.
Caption: A logical workflow for correlating in vitro and in vivo data.
Interpreting Common Discrepancies Between In Vitro and In Vivo Results
Discrepancies are not failures; they are data points that illuminate complex biology. This table provides a framework for interpreting them.
| Scenario | Observation | Likely Interpretation & Next Steps |
| 1. Correlation | N-MCP has a higher in vitro IC50 (is less potent) than CP, and shows proportionally lower in vivo efficacy. | The N-methyl group likely hinders metabolic activation by CYP450s. The in vitro S9 assay is predictive of the in vivo outcome. |
| 2. PK-Driven Discrepancy | N-MCP shows a similar in vitro IC50 to CP, but demonstrates significantly lower in vivo efficacy. | The intrinsic potency is similar, but the in vivo exposure is likely lower. Analyze the PK data: N-MCP may be cleared more rapidly or have poor bioavailability, resulting in a lower AUC for the active metabolite. |
| 3. PD-Driven Discrepancy | N-MCP shows significant in vivo tumor growth inhibition despite having a weak (high) in vitro IC50. | This points to a mechanism of action not captured by the in vitro cytotoxicity assay. The most likely candidate is a potent immunomodulatory effect. Next Step: Perform flow cytometry on tumors and spleens from treated animals to quantify immune cell populations, particularly regulatory T-cells (Tregs). |
| 4. Toxicity Discrepancy | N-MCP shows lower in vivo toxicity (e.g., less body weight loss) than CP at equimolar, equi-effective doses. | The N-methylation may shunt metabolism away from producing toxic byproducts like acrolein, or the slower activation may prevent high peak concentrations of toxic metabolites. Metabolite profiling via UPLC-MS/MS is required to confirm this. |
Conclusion
Correlating in vitro and in vivo data for a prodrug like this compound is a multi-faceted challenge that demands more than just running standard assays. It requires a hypothesis-driven approach centered on the drug's metabolic activation. By systematically comparing N-MCP to its well-understood parent compound, Cyclophosphamide, researchers can dissect the effects of the N-methyl modification on activation efficiency, intrinsic potency, pharmacokinetics, and immunomodulation. The framework provided in this guide—from targeted in vitro activation assays to immunocompetent in vivo models and detailed PK/PD analysis—offers a robust pathway to building a comprehensive and predictive understanding of N-MCP's therapeutic potential.
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A Researcher's Guide to the Synergistic Effects of Cyclophosphamide in Combination Chemotherapy
This guide provides an in-depth comparison of Cyclophosphamide's synergistic effects when combined with other chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere listings of combinations to explore the underlying mechanisms, present supporting experimental data, and provide detailed protocols for assessing therapeutic synergy.
Introduction: Understanding Cyclophosphamide and Therapeutic Synergy
Cyclophosphamide (CP) is a cornerstone cytotoxic agent used in the treatment of a wide array of malignancies, including lymphomas, breast cancer, and various leukemias.[1][2][3] It is a prodrug belonging to the nitrogen mustard class of alkylating agents.[3][4][5] A crucial point of clarification is its nomenclature; while sometimes referred to by variations, "Cyclophosphamide" is the standard medical and scientific name. The therapeutic action of CP is not direct; it requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, into its active metabolites, phosphoramide mustard and acrolein.[1][5][6][7]
The principal cytotoxic metabolite, phosphoramide mustard, exerts its anticancer effect by forming irreversible DNA cross-links, both within and between DNA strands, particularly at the N-7 position of guanine.[4][5][7] This extensive DNA damage disrupts replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][6][7]
The concept of therapeutic synergy is pivotal in modern oncology. It refers to the interaction of two or more drugs to produce a combined effect that is greater than the sum of their separate effects. This guide will dissect the synergistic combinations of Cyclophosphamide, exploring how its unique cytotoxic and immunomodulatory properties can be leveraged to enhance therapeutic outcomes.
Section 1: The Mechanistic Basis of Cyclophosphamide's Synergy
The synergistic potential of Cyclophosphamide stems from its multifaceted mechanism of action, which extends beyond direct DNA alkylation. Its ability to modulate the tumor microenvironment is a key factor in its success in combination therapies.
1.1 Metabolic Activation Pathway
The efficacy of Cyclophosphamide is entirely dependent on its conversion to active metabolites. This multi-step process, primarily occurring in the liver, is a critical determinant of its therapeutic window and toxicity profile. Understanding this pathway is fundamental to appreciating its interactions with other drugs that may influence hepatic enzyme activity.
Caption: Metabolic activation of Cyclophosphamide.
1.2 Immunomodulatory Effects
Beyond its direct cytotoxic impact on tumor cells, Cyclophosphamide possesses significant immunomodulatory properties, particularly when administered in low, metronomic doses.[8][9] This dual action is a primary driver of synergy with immunotherapies and other chemotherapeutic agents.
-
Depletion of Regulatory T cells (Tregs): CP selectively depletes immunosuppressive Tregs within the tumor microenvironment.[9][10] This reduction in Treg activity unleashes the anti-tumor functions of effector T cells and Natural Killer (NK) cells.[10]
-
Induction of Immunogenic Cell Death (ICD): By causing cellular stress and damage, CP can induce ICD in tumor cells.[10][11] This process leads to the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to activate dendritic cells and enhance the presentation of tumor antigens to T cells.[10]
-
Polarization of Immune Response: CP can promote a shift towards a Th1-polarizing cytokine milieu (e.g., IFN-γ, IL-12), further bolstering an effective anti-tumor immune response.[10]
These immunomodulatory actions explain the profound synergistic effects observed when CP is combined with immune checkpoint inhibitors like anti-PD-1 antibodies.[10][11] The CP-induced depletion of Tregs and enhancement of antigen presentation primes the tumor environment, making it more susceptible to the effects of checkpoint blockade.[11]
Section 2: Comparative Analysis of Key Synergistic Combinations
The following sections detail specific combinations of Cyclophosphamide with other chemotherapies, supported by preclinical and clinical data.
2.1 Cyclophosphamide and Anthracyclines (e.g., Doxorubicin)
The combination of CP with an anthracycline like Doxorubicin (DOX) is a classic and potent regimen (e.g., the 'C' and 'H' in the CHOP regimen for lymphoma).[12] The synergy likely arises from the complementary mechanisms of DNA damage and the potential for enhanced immunogenic effects.
| Combination | Cancer Model/Type | Key Quantitative Findings | References |
| CP + Doxorubicin | Murine Mammary Adenocarcinoma | Combined therapy significantly inhibited tumor growth, decreased lung metastases, and increased median survival time compared to monotherapy. | [13] |
| CP + Doxorubicin | Murine Carcinoma (CT-26) | Combination therapy elicited tumor-specific, T-cell-dependent anti-tumor activity against both treated and remote, untreated tumors. | [14] |
| CP + Doxorubicin | Breast Cancer (Clinical) | The combination of DOX and CP is a widely used regimen; however, studies show it can be associated with adverse effects without always improving survival over other combinations. | [15][16] |
2.2 Cyclophosphamide and Antimetabolites (e.g., Methotrexate)
Combining CP with antimetabolites like Methotrexate (MTX) has shown significant therapeutic synergism, particularly in hematologic and breast cancers (e.g., the CMF regimen).
| Combination | Cancer Model/Type | Key Quantitative Findings | References |
| CP + Methotrexate | Murine L1210 Leukemia | The combination resulted in a significant increase in mean lifespan compared to optimal treatment with either drug alone. A single combined dose produced a greater decrease in tumor cell numbers. | [17] |
| CP + Methotrexate | Metastatic Breast Cancer (Clinical) | Low-dose oral metronomic therapy with CP and MTX resulted in a 19.0% overall response rate and a 31.7% clinical benefit rate in heavily pretreated patients. | [18] |
| CP + Methotrexate + 5-FU | Metastatic Breast Cancer (Clinical) | Sequential administration based on cell cycle kinetics showed therapeutic activity as a salvage treatment. | [19] |
| CP + Methotrexate | Refractory Childhood Lupus Nephritis | Combined IV treatment effectively controlled disease, with SLEDAI scores decreasing from an average of 13.8 to 4.4. | [20] |
2.3 Cyclophosphamide and Platinum-Based Agents (e.g., Cisplatin)
This combination is often employed for solid tumors like lung cancer, leveraging two distinct mechanisms of DNA damage. However, the potential for overlapping toxicities, particularly nephrotoxicity and myelosuppression, requires careful management.
| Combination | Cancer Model/Type | Key Quantitative Findings | References |
| CP + Cisplatin + Etoposide | Extensive-Stage Small-Cell Lung Cancer (SCLC) | High-dose induction chemotherapy resulted in a 39% complete response (CR) rate and a 33% partial response (PR) rate. | [21] |
| CP + Cisplatin + Mitomycin | Metastatic Non-Small-Cell Lung Cancer (NSCLC) | Combination therapy significantly improved median survival to 8.5 months compared to 4.0 months with supportive care alone (P < .0001). | [22] |
| CP + Cisplatin + Doxorubicin + Etoposide | Small-Cell Lung Cancer (SCLC) | The addition of cisplatin increased the objective response rate (72% vs. 53%) but did not improve overall survival and led to higher rates of fatal neutropenia. | [23] |
2.4 Cyclophosphamide and Immunotherapies (e.g., Anti-PD-1)
This modern combination capitalizes on the immunomodulatory effects of low-dose CP to enhance the efficacy of immune checkpoint inhibitors.
| Combination | Cancer Model/Type | Key Quantitative Findings | References |
| CP + Anti-PD-1 mAb | Murine Neuroblastoma | Combination therapy significantly improved survival over monotherapy, with some mice showing no recurrence at Day 100. | [11] |
| Metronomic CP + Pembrolizumab | Recurrent Ovarian Cancer (Phase II Clinical Trial) | 95% of patients experienced clinical benefit, and 25% observed a long-term treatment response of >12 months. | [10] |
| CP + Fludarabine + CD19 CAR-T cells | B-cell Hematologic Malignancies (Preclinical) | Sequential treatment with CP/Fludarabine followed by CAR-T infusion five days later exerted the most efficacious therapeutic effect. | [24][25] |
Section 3: Experimental Protocol for Quantifying Synergy
Objective and quantitative assessment is critical to validating synergistic interactions. The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted standard for this purpose.[26][27]
3.1 Principle of the Combination Index (CI) Method
The CI method provides a quantitative measure of the nature of a drug interaction based on dose-effect analysis.[27] It is derived from the median-effect equation and allows for the determination of synergy, additivity, or antagonism.[27]
-
CI < 1: Indicates synergism
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
3.2 Experimental Workflow: In Vitro CI Assay
This protocol outlines the steps for determining the CI of Cyclophosphamide's active metabolite (4-Hydroxycyclophosphamide or Phosphoramide Mustard, as CP itself is inactive in vitro) with another chemotherapy agent.
Caption: Workflow for a Combination Index (CI) assay.
Step-by-Step Methodology:
-
Cell Preparation: Culture and maintain the selected cancer cell line under standard conditions. Seed cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Single-Agent Dose-Response:
-
Prepare stock solutions of the active CP metabolite (Drug A) and the comparative agent (Drug B).
-
Perform a serial dilution of each drug to create a range of concentrations (typically 7-10 points) that span from no effect to maximal inhibition.
-
Treat sets of wells with each concentration of Drug A and Drug B alone. Include untreated and vehicle-only controls.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a standard method like the MTT assay.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
-
Combination Treatment:
-
Based on the individual IC50 values, select a fixed ratio for the combination (e.g., the equipotent ratio of IC50-A : IC50-B).
-
Prepare a stock solution of this fixed-ratio mixture.
-
Perform a serial dilution of the mixture and treat new sets of wells. It is crucial to run the single agents in parallel on the same plate as the combination.
-
-
Data Analysis:
-
After incubation and viability assessment, normalize the data to the untreated controls.
-
Use a specialized software program like CompuSyn or SynergyFinder.[27][28]
-
Input the dose and effect data for the single agents and the combination.
-
The software will automatically calculate CI values at different effect levels (Fraction affected, Fa).
-
Generate a Fa-CI plot (also known as a Chou-Talalay plot) and an Isobologram . The isobologram is a graphical representation where the concentrations of two drugs required to produce a specific effect are plotted on the x- and y-axes. Data points for a synergistic combination will fall below the line of additivity.[26][29]
-
Conclusion and Future Directions
Cyclophosphamide remains a vital chemotherapeutic agent, not only for its direct cytotoxic effects but increasingly for its capacity to synergize with a diverse range of anticancer drugs. Its immunomodulatory properties, especially the depletion of regulatory T cells, have opened a new frontier for powerful combinations with immune checkpoint inhibitors and cellular therapies. Preclinical studies consistently demonstrate synergistic outcomes with anthracyclines, antimetabolites, and platinum agents, many of which have been translated into standard-of-care clinical regimens.
The future of Cyclophosphamide combination therapy lies in optimization. Research continues to focus on refining dosing schedules, such as metronomic low-dosing, to maximize immunomodulatory effects while minimizing toxicity.[10] As our understanding of the tumor microenvironment deepens, Cyclophosphamide will undoubtedly be a key component in rationally designed, multi-drug regimens that target both the cancer cell and its supportive immune landscape. The rigorous, quantitative assessment of these combinations using methods like Combination Index analysis will be paramount to identifying the most promising strategies for clinical translation.
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A Researcher's Comparative Guide to Combining N-Methyl Cyclophosphamide with Targeted Therapies
For researchers, scientists, and drug development professionals, the landscape of cancer therapy is one of constant evolution. The limitations of monotherapies have propelled the exploration of combination strategies, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This guide provides an in-depth technical comparison of combining the alkylating agent N-Methyl Cyclophosphamide (NMC) with three classes of targeted therapies: Bruton's Tyrosine Kinase (BTK) inhibitors, Phosphoinositide 3-kinase (PI3K) inhibitors, and B-cell lymphoma 2 (BCL-2) inhibitors.
This compound, a derivative of the widely used cyclophosphamide, operates as a prodrug. Its therapeutic action is initiated through metabolic activation, primarily by cytochrome P450 enzymes in the liver, into its active metabolites: phosphoramide mustard and acrolein.[1][2][3] Phosphoramide mustard, the principal cytotoxic agent, exerts its effect by forming DNA cross-links, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1][2][3] Beyond its direct cytotoxic effects, NMC also possesses immunomodulatory properties, notably the depletion of regulatory T cells (Tregs), which can enhance anti-tumor immune responses.[4]
This guide will delve into the scientific rationale and experimental validation for combining NMC with targeted agents, offering a comparative analysis of their synergistic potential and the underlying mechanisms of action.
Comparative Analysis of NMC Combination Therapies
The decision to combine NMC with a targeted therapy is rooted in the pursuit of synergistic interactions, where the combined effect of the two agents is greater than the sum of their individual effects. This section compares the preclinical and clinical evidence for the combination of NMC with BTK, PI3K, and BCL-2 inhibitors.
| Combination Partner | Therapeutic Target & Mechanism | Preclinical Synergy Evidence | Clinical Application & Rationale |
| BTK Inhibitors (e.g., Ibrutinib) | Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, crucial for B-cell proliferation and survival.[5] | Preclinical studies suggest a strong synergy between BTK inhibitors and chemotherapy.[6][7] The combination has shown enhanced cytotoxicity in various B-cell malignancies. | In clinical trials for Chronic Lymphocytic Leukemia (CLL), the combination of ibrutinib with fludarabine, cyclophosphamide, and rituximab (FCR) has demonstrated high rates of undetectable minimal residual disease (uMRD).[8][9][10][11] The rationale is to combine the potent cytotoxic effect of chemoimmunotherapy with the sustained pathway inhibition of a BTK inhibitor.[12] |
| PI3K Inhibitors | The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its hyperactivation is a common feature in many cancers.[13] | Inhibition of the PI3K pathway has been shown to sensitize human glioma cells to alkylating drugs like temozolomide, a drug class similar to NMC.[14][15] This sensitization is achieved by interfering with DNA damage repair mechanisms.[14] | While direct clinical data for NMC and PI3K inhibitor combinations are emerging, the preclinical rationale is strong. By blocking a key survival pathway, PI3K inhibitors are expected to lower the threshold for apoptosis induced by DNA-damaging agents like NMC.[4] |
| BCL-2 Inhibitors (e.g., Venetoclax) | BCL-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[16] Venetoclax selectively inhibits BCL-2, promoting cancer cell death. | Preclinical models of neuroblastoma have shown a synergistic effect when combining venetoclax with cyclophosphamide and topotecan.[17][18] The chemotherapy is believed to lower the apoptotic threshold, making the cells more susceptible to BCL-2 inhibition.[17] | The combination of venetoclax with cyclophosphamide and other agents has shown promise in treating relapsed/refractory neuroblastoma and acute myeloid leukemia (AML).[1][18][19] The strategy aims to leverage the cytotoxic stress induced by NMC to prime cancer cells for venetoclax-mediated apoptosis.[20] |
Mechanisms of Synergistic Action
A deeper understanding of the molecular interplay between NMC and targeted therapies is crucial for rational drug combination design.
NMC and BTK Inhibitors: A Two-Pronged Attack on B-Cell Malignancies
The synergy between NMC and BTK inhibitors like ibrutinib stems from their complementary mechanisms of action. NMC induces direct DNA damage, leading to cell cycle arrest and apoptosis. Simultaneously, ibrutinib blocks the pro-survival signals emanating from the B-cell receptor, effectively cutting off a critical lifeline for malignant B-cells. This dual assault prevents the cancer cells from effectively repairing the DNA damage inflicted by NMC, leading to enhanced cell death.
Caption: NMC and BTK inhibitor synergistic mechanism.
NMC and PI3K Inhibitors: Dismantling the Survival Scaffolding
The PI3K/AKT/mTOR pathway is a central hub for cell survival signaling, and its inhibition can render cancer cells more vulnerable to cytotoxic agents. NMC-induced DNA damage activates cellular stress responses, which can include the upregulation of pro-survival pathways like PI3K/AKT. By co-administering a PI3K inhibitor, this survival response is abrogated, preventing the cancer cells from escaping the apoptotic fate triggered by extensive DNA damage. The inhibition of PI3K can also impair DNA repair processes, further potentiating the effects of NMC.[14]
Caption: NMC and PI3K inhibitor synergistic pathway.
NMC and BCL-2 Inhibitors: Tipping the Scales Towards Apoptosis
The synergy between NMC and BCL-2 inhibitors is a prime example of targeting both the initiators and the regulators of apoptosis. NMC acts as the initiator, causing cellular damage that signals the cell to undergo apoptosis. However, cancer cells often overexpress anti-apoptotic proteins like BCL-2, which sequesters pro-apoptotic proteins and prevents cell death. Venetoclax directly inhibits BCL-2, releasing the brakes on apoptosis. This combination ensures that the apoptotic signals generated by NMC are effectively translated into cell death, even in cancers that have developed resistance to apoptosis.[17]
Caption: NMC and BCL-2 inhibitor synergistic apoptosis induction.
Experimental Protocols for Evaluating NMC Combinations
Rigorous experimental design is paramount to validating the synergistic potential of NMC combinations. The following protocols provide a framework for in vitro and in vivo evaluation.
In Vitro Synergy Assessment: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[2][14][21][22][23][24] It is based on the median-effect principle and allows for the determination of a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][23]
Step-by-Step Protocol:
-
Cell Culture: Plate cancer cells of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of NMC and the targeted agent (e.g., ibrutinib, a PI3K inhibitor, or venetoclax) individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and the combinations for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.
-
Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Generate dose-response curves for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) at different effect levels (fractions affected, Fa).
-
A CI value significantly less than 1 confirms synergy.
-
Caption: Workflow for Chou-Talalay synergy analysis.
In Vitro Apoptosis Assay: Caspase-Glo® 3/7 Assay
To confirm that the synergistic effect on cell viability is due to increased apoptosis, a caspase activity assay can be performed. The Caspase-Glo® 3/7 Assay is a sensitive and straightforward method.[1][15][25]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with NMC, the targeted agent, and the combination at concentrations determined to be synergistic from the viability assays. Include positive and negative controls.
-
Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity and apoptosis.
In Vivo Efficacy Study: Xenograft Tumor Model
In vivo studies are essential to validate the therapeutic potential of the drug combination in a more complex biological system.[6][9]
Step-by-Step Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for the engraftment of human cancer cell lines or patient-derived xenografts (PDX).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, NMC alone, targeted agent alone, and the combination).
-
Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., intraperitoneal injection for NMC, oral gavage for targeted agents).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size in the control group or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control. A significantly higher TGI in the combination group compared to the single-agent groups indicates in vivo synergy.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The combination of this compound with targeted therapies represents a promising strategy to enhance anti-cancer efficacy. The synergistic potential of combining NMC with BTK, PI3K, and BCL-2 inhibitors is supported by a strong mechanistic rationale and encouraging preclinical and clinical data. For researchers in the field, a thorough understanding of the underlying biology and the application of robust experimental methodologies, as outlined in this guide, are essential for the successful development of novel and effective combination cancer therapies.
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Navigating the Transcriptome: A Comparative Guide to Gene Expression Profiling After N-Methyl Cyclophosphamide Treatment
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to therapeutic compounds is paramount. N-Methyl Cyclophosphamide, a derivative of the widely used alkylating agent cyclophosphamide, holds significant interest in oncology and immunology. This guide provides an in-depth, objective comparison of gene expression profiling technologies to elucidate the transcriptomic impact of this compound treatment. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Disclaimer: Specific gene expression data for this compound is limited in publicly available literature. Therefore, this guide will draw upon the extensive research conducted on its parent compound, cyclophosphamide (CP), to illustrate the principles and expected outcomes of gene expression profiling. The fundamental mechanisms of action are highly conserved, making CP a reliable proxy for this analysis.
The Molecular Footprint of an Alkylating Agent: Understanding this compound's Mechanism of Action
This compound, like its parent compound, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] This activation primarily occurs in the liver via the cytochrome P450 enzyme system.[1][2][3] The process converts the inert parent compound into active metabolites, chiefly phosphoramide mustard and acrolein.[3][4]
Phosphoramide mustard is the primary alkylating agent, forming covalent bonds with DNA, predominantly at the N7 position of guanine.[2][3][5] This action creates inter- and intra-strand DNA cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.[2][4][6] This mechanism is fundamental to its efficacy as a chemotherapeutic agent.[6]
The following diagram illustrates the metabolic activation pathway of cyclophosphamide, a process analogous to that of this compound.
Caption: Metabolic activation of Cyclophosphamide.
Choosing Your Lens: A Comparative Analysis of Gene Expression Profiling Technologies
The two most prominent technologies for genome-wide gene expression analysis are DNA microarrays and RNA sequencing (RNA-Seq). The choice between them is a critical decision that will shape the depth and breadth of your findings.
| Feature | DNA Microarray | RNA Sequencing (RNA-Seq) |
| Principle | Hybridization of labeled cDNA to pre-designed probes on a solid surface. | Direct sequencing of cDNA fragments to determine the sequence and quantity of RNA transcripts. |
| Discovery Potential | Limited to the detection of known transcripts represented by the probes on the array. | Enables the discovery of novel transcripts, alternative splicing variants, and non-coding RNAs. |
| Dynamic Range | More limited due to background noise at the low end and signal saturation at the high end. | Wider dynamic range (>10^5) for more accurate quantification of both low and high abundance transcripts. |
| Sensitivity & Specificity | Generally lower sensitivity for low-abundance transcripts. Cross-hybridization can be a concern. | Higher sensitivity and specificity, allowing for the detection of rare transcripts. |
| Cost | More cost-effective for large-scale studies focusing on known genes. | Higher initial cost, though prices are decreasing. Data analysis can be more computationally intensive. |
| Data Analysis | Well-established and relatively straightforward analysis pipelines. | More complex data analysis requiring specialized bioinformatics expertise. |
| Ideal Application | High-throughput screening of known gene sets, large-scale clinical studies with defined biomarkers. | Comprehensive transcriptome characterization, discovery of novel genes and isoforms, analysis of non-model organisms. |
Expert Insight: For an initial exploration of this compound's effects, a microarray can be a cost-effective and reliable option, especially if you are working with a model organism with a well-annotated genome.[4][7] However, to gain a more comprehensive and unbiased view of the transcriptome, including the potential for discovering novel mechanisms of action or resistance, RNA-Seq is the superior choice.[7] RNA-Seq's ability to identify a larger number of differentially expressed genes can provide deeper insights into the key pathways affected by the drug treatment.
A Validated Workflow for Transcriptomic Analysis of this compound Treatment
A robust experimental design is crucial for obtaining reproducible and meaningful gene expression data. The following workflow outlines a self-validating system from sample preparation to data interpretation.
Caption: Experimental workflow for gene expression profiling.
Experimental Protocol: A Step-by-Step Guide
-
Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., a relevant cancer cell line) under standard conditions.
-
Seed cells and allow them to adhere and enter the logarithmic growth phase.
-
Treat cells with this compound at a predetermined concentration (e.g., IC50) and for a specific duration. Include a vehicle-treated control group.
-
Harvest cells at the desired time points.
-
-
Total RNA Isolation:
-
Isolate total RNA from both treated and control cells using a reputable kit (e.g., TRIzol or column-based methods).
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
-
Quality Control (QC) of RNA:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications.
-
-
Library Preparation and Sequencing/Hybridization:
-
For RNA-Seq: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
For Microarray: Synthesize and label cDNA from the RNA samples.
-
Proceed with sequencing on a next-generation sequencing platform (e.g., Illumina) or hybridization to the microarray chip.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing or microarray data.
-
Align sequencing reads to a reference genome (for RNA-Seq).
-
Normalize the data to account for technical variations.
-
Identify differentially expressed genes (DEGs) between the treated and control groups using appropriate statistical methods (e.g., DESeq2 for RNA-Seq, LIMMA for microarray).
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of DEGs to identify significantly affected biological processes and pathways.
-
Anticipated Gene Expression Signatures of this compound
Based on studies with cyclophosphamide, treatment is expected to induce significant changes in gene expression related to its mechanism of action and the cellular response to DNA damage.
A study on patients treated with high-dose cyclophosphamide identified 299 specifically altered genes.[5][8][9][10] These were categorized into clusters of highly down-regulated, highly up-regulated, early up-regulated, and moderately up-regulated genes.[5][8][9][10]
-
Down-regulated Genes: A significant number of down-regulated genes are associated with the immune response.[5][9][10] This includes genes involved in T-cell activation (e.g., CD3, CD28, CTLA4), immune activation, and graft rejection.[5][9][10] This aligns with the known immunosuppressive properties of cyclophosphamide.[1][2][5]
-
Up-regulated Genes: Genes related to DNA damage response, cell stress, and apoptosis are expected to be up-regulated.[7] Additionally, studies have shown the up-regulation of certain immune-related receptor genes such as IL1R2 and IL18R1.[5][9][10]
The following diagram illustrates a hypothetical signaling pathway impacted by this compound, leading to apoptosis.
Caption: DNA damage-induced apoptosis pathway.
The Gold Standard: Validation by Quantitative Real-Time PCR (RT-qPCR)
While high-throughput methods like RNA-Seq and microarrays are excellent for discovery, it is a standard and essential practice to validate the expression changes of key genes using a more targeted and sensitive technique like RT-qPCR.
RT-qPCR Validation Protocol
-
Primer Design and Validation:
-
Design primers for a selection of up- and down-regulated genes of interest, as well as for one or more stable housekeeping (reference) genes.
-
Validate primer efficiency by running a standard curve.
-
-
cDNA Synthesis:
-
Reverse transcribe an aliquot of the same RNA samples used for the microarray or RNA-Seq experiment into cDNA.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a suitable master mix (e.g., SYBR Green or probe-based).
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of your target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene(s).
-
Compare the fold changes obtained from RT-qPCR with the results from your high-throughput experiment to confirm the direction and magnitude of the expression changes.
-
Conclusion
Gene expression profiling is an indispensable tool for deciphering the molecular consequences of this compound treatment. While both microarray and RNA-Seq offer powerful platforms for this analysis, RNA-Seq provides a more comprehensive and detailed view of the transcriptome. By following a meticulously planned and validated experimental workflow, researchers can generate high-quality, reproducible data. This, in turn, will deepen our understanding of this compound's mechanism of action, identify potential biomarkers of response or resistance, and ultimately guide the development of more effective therapeutic strategies.
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A Technical Guide to the Differential Cytotoxicity of N-Methyl Cyclophosphamide in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cytotoxic effects of N-Methyl Cyclophosphamide (N-MC) on cancerous and normal cells. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the compound's therapeutic potential and its underlying mechanisms.
Introduction: The Premise of Selective Toxicity
This compound belongs to the oxazaphosphorine class of alkylating agents, which are cornerstone chemotherapeutics. The therapeutic efficacy of these agents hinges on their ability to selectively eradicate rapidly dividing cancer cells while minimizing damage to healthy, non-malignant tissues. This differential cytotoxicity is not an inherent property of the parent compound but is rather a consequence of a complex interplay of metabolic activation, detoxification pathways, and the intrinsic characteristics of normal versus neoplastic cells. This guide will dissect these factors with a specific focus on the N-methylated analog of cyclophosphamide.
Mechanism of Action: A Tale of Two Pathways
The cytotoxic journey of this compound begins with its bioactivation, a process essential for its anticancer activity. This metabolic cascade and the subsequent cellular responses are where the differential effects between normal and cancer cells emerge.
Bioactivation to Cytotoxic Metabolites
Like its parent compound, cyclophosphamide, N-MC is a prodrug that requires hepatic metabolism to exert its cytotoxic effects. The cytochrome P450 (CYP) enzyme system, primarily in the liver, hydroxylates the oxazaphosphorine ring to produce 4-hydroxy-N-methylcyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, aldo-N-methylphosphamide. It is this aldehyde form that is the precursor to the ultimate alkylating agent, N-methylphosphoramide mustard, and the toxic byproduct acrolein. The N-methylphosphoramide mustard is responsible for the therapeutic effect by forming DNA cross-links, which trigger cell cycle arrest and apoptosis.
Signaling Pathway: Bioactivation of this compound
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve N-MC).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
ALDH Activity Assay
To correlate cytotoxicity with ALDH activity, a commercially available ALDH activity assay kit can be used. This assay typically uses a fluorescent substrate for ALDH.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Staining: Incubate the cells with the ALDH substrate according to the manufacturer's instructions. A parallel sample should be treated with an ALDH inhibitor (e.g., DEAB) to serve as a negative control.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of ALDH-positive cells and their mean fluorescence intensity.
Conclusion and Future Directions
The differential cytotoxicity of this compound is fundamentally linked to the disparate expression of ALDH enzymes between normal and cancerous tissues. While direct experimental data for N-MC is emerging, the well-established mechanism of its parent compound and other analogs provides a strong rationale for its selective anti-tumor activity.
Future research should focus on generating comprehensive in vitro data comparing the IC50 values of this compound across a broad panel of human cancer and normal cell lines. Furthermore, in vivo studies in preclinical models are warranted to establish the therapeutic index and to validate the in vitro findings. Such data will be crucial for the continued development and potential clinical application of this compound as a selective and effective chemotherapeutic agent.
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Alharthi, A., Hawsawi, N. M., Almehmadi, M. M., Banjer, H. J., Abo-Zeid, M. A. M., El-Daly, S. M., Raafat, B. M., Zahran, M. A. H., Agwa, H. S., & Gamal-Eldeen, A. M. (2022). Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. International journal of molecular sciences, 23(19), 11888. [Link]
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Navigating Resistance: A Comparative Guide to N-Methyl Cyclophosphamide Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, the efficacy of alkylating agents like N-Methyl Cyclophosphamide is often challenged by the emergence of drug resistance. This guide provides an in-depth technical comparison of cross-resistance patterns between this compound and other critical classes of chemotherapeutic agents. By synthesizing preclinical data and outlining robust experimental methodologies, this document aims to equip researchers with the knowledge to anticipate and strategically overcome treatment failure, thereby guiding the development of more effective therapeutic regimens.
The Clinical Challenge of Alkylating Agent Resistance
This compound, an oxazaphosphorine alkylating agent, exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of interstrand and intrastrand crosslinks.[1] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. However, cancer cells can develop sophisticated mechanisms to evade the cytotoxic effects of this compound, often leading to cross-resistance with other structurally or mechanistically related drugs. Understanding these resistance profiles is paramount for designing effective sequential and combination therapies.
Core Mechanisms of Resistance to this compound
Resistance to this compound is a multifactorial phenomenon, primarily driven by three key cellular processes:
-
Enzymatic Detoxification: The primary driver of resistance is the increased activity of aldehyde dehydrogenase (ALDH) enzymes.[2][3] Cyclophosphamide and its analogs are prodrugs that are metabolically activated to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[2] ALDH detoxifies aldophosphamide by oxidizing it to the inactive carboxyphosphamide, thereby preventing the formation of the ultimate cytotoxic metabolite, phosphoramide mustard.[2][4] Overexpression of ALDH, particularly ALDH1A1 and ALDH3A1, is a well-established mechanism of resistance.[3][5][6]
-
Glutathione-Mediated Conjugation: Elevated levels of intracellular glutathione (GSH) and increased activity of glutathione S-transferases (GSTs) contribute significantly to resistance.[7][8] GSH can directly conjugate with and inactivate the electrophilic metabolites of cyclophosphamide, a reaction that can be catalyzed by GSTs.[8][9] This detoxification pathway reduces the amount of active drug that reaches the DNA.
-
Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage is another critical resistance mechanism.[10] The interstrand crosslinks (ICLs) formed by phosphoramide mustard are highly cytotoxic lesions that are primarily repaired by a complex network of pathways, including the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR).[11][12][13] Upregulation of proteins involved in these pathways can lead to more efficient removal of DNA adducts and enhanced cell survival.
Quantitative Cross-Resistance Analysis
The following table summarizes the cross-resistance profiles of cyclophosphamide (used here as a proxy for this compound due to the limited availability of specific data for the N-methyl derivative) against a panel of other chemotherapeutic agents. The data is presented as the Resistance Factor (RF), which is the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the parental, sensitive cell line. An RF value greater than 1 indicates resistance.
| Drug Class | Drug | Resistant Cell Line Model | Resistance Mechanism(s) | Resistance Factor (RF) | Cross-Resistance | Reference(s) |
| Alkylating Agent | Cyclophosphamide (4-HC) | Medulloblastoma D283 Med (4-HCR) | Elevated ALDH and GSH, Increased DNA repair | >5 | - | [10] |
| Melphalan | Raji/BCNU (Burkitt's lymphoma) | Not specified | 4.0 | Yes | [1] | |
| BCNU (Carmustine) | Raji/CP (Burkitt's lymphoma) | Not specified | 3.0 | Yes | [1] | |
| Platinum-based | Cisplatin | Raji/BCNU (Burkitt's lymphoma) | Not specified | 4.0 | Yes | [1] |
| Anthracycline | Doxorubicin (Adriamycin) | PC-3 (Prostate Cancer) | Not specified | No significant cross-resistance | No | [14] |
| Taxane | Docetaxel | PC-3 (Prostate Cancer) | Not specified | No significant cross-resistance | No | [14] |
| Paclitaxel | RLS (Mouse Lymphoma) | Low sensitivity to cyclophosphamide | Additive effect with cyclophosphamide | No | [15] |
Note: 4-hydroperoxycyclophosphamide (4-HC) is a pre-activated form of cyclophosphamide used for in vitro studies.
Experimental Protocols for Cross-Resistance Studies
The following protocols provide a framework for establishing drug-resistant cell lines and subsequently evaluating cross-resistance profiles.
Protocol 1: Establishment of a Drug-Resistant Cancer Cell Line
This protocol describes a stepwise method for generating a cell line with acquired resistance to this compound.
1. Determine the Initial Inhibitory Concentration (IC50): a. Seed the parental cancer cell line in 96-well plates at an appropriate density. b. The following day, treat the cells with a range of this compound concentrations for a duration relevant to the drug's half-life (e.g., 24, 48, or 72 hours). c. Assess cell viability using a suitable assay (e.g., MTT, CCK-8, or PrestoBlue). d. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
2. Stepwise Dose Escalation: a. Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%). b. Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration in a stepwise manner (e.g., to IC30, IC40, and so on). c. At each step, allow the cells to recover and resume normal proliferation before the next concentration increase. This process can take several months.
3. Confirmation of Resistance: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new IC50 determination on the resistant cell line and compare it to the parental line. b. A significant increase in the IC50 value confirms the establishment of a resistant cell line. c. The established resistant cell line should be periodically cultured in the presence of the drug to maintain the resistant phenotype.
Protocol 2: In Vitro Cross-Resistance Assay
This protocol details the methodology for assessing the sensitivity of the newly established resistant cell line to a panel of other chemotherapeutic agents.
1. Cell Seeding: a. Seed both the parental and the this compound-resistant cell lines in separate 96-well plates at the same density. b. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
2. Drug Treatment: a. Prepare serial dilutions of the test drugs (e.g., other alkylating agents, platinum-based drugs, anthracyclines, taxanes). b. Treat both the parental and resistant cell lines with the panel of drugs at various concentrations. Include a vehicle-only control.
3. Viability Assessment: a. After the appropriate incubation period (drug-specific), assess cell viability using a suitable assay as described in Protocol 1.
4. Data Analysis: a. For each drug, generate a dose-response curve for both the parental and resistant cell lines. b. Calculate the IC50 value for each drug in both cell lines. c. Determine the Resistance Factor (RF) for each drug by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Visualizing the Mechanisms of Resistance and Experimental Workflow
To better understand the complex interplay of factors contributing to this compound resistance and the experimental process for its evaluation, the following diagrams are provided.
Caption: Experimental workflow for generating and evaluating this compound cross-resistance.
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Validating the Therapeutic Potential of N-Methyl Cyclophosphamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of N-Methyl Cyclophosphamide (NMC) and its parent compound, cyclophosphamide (CP), a widely used chemotherapeutic agent.[1][2][3] We will explore the mechanistic differences, provide detailed protocols for in vitro and in vivo validation, and present a comparative analysis of their performance and toxicity profiles, supported by experimental data.
Introduction: The Rationale for this compound
Cyclophosphamide is a cornerstone of many chemotherapy regimens, treating a wide array of malignancies including lymphomas, leukemias, and solid tumors.[4][5][6] However, its efficacy is dependent on hepatic activation, a multi-step process that can lead to variability in drug exposure and the production of toxic metabolites.[2][5][7] this compound emerges as a promising alternative, designed to circumvent the complexities of metabolic activation.
Mechanism of Action: A Tale of Two Alkylating Agents
Both cyclophosphamide and this compound belong to the family of alkylating agents, which exert their cytotoxic effects by forming covalent bonds with DNA, leading to strand breakage and apoptosis.[1][4] The critical distinction lies in their activation pathways.
Cyclophosphamide: This prodrug requires a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver, to be converted into its active metabolites, phosphoramide mustard and acrolein.[2][5][7] It is the phosphoramide mustard that is responsible for the therapeutic alkylating activity, while acrolein is implicated in toxic side effects, notably hemorrhagic cystitis.[5][8]
This compound: In contrast, NMC is designed to be a direct-acting alkylating agent. The N-methyl group is anticipated to facilitate a more direct and potentially more controlled chemical conversion to the active alkylating species, bypassing the need for hepatic metabolism. This direct action could lead to a more predictable pharmacokinetic profile and potentially a wider therapeutic window.
Comparative activation pathways of Cyclophosphamide and this compound.
In Vitro Validation: Assessing Cellular Response
A crucial first step in validating the therapeutic potential of NMC is to assess its cytotoxic and mechanistic effects in a controlled cellular environment.[9]
Cell Viability Assays
Objective: To determine the concentration-dependent cytotoxic effects of NMC and CP on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of NMC and CP in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 values.
DNA Damage and Apoptosis Assays
Objective: To confirm that the observed cytotoxicity is a result of DNA damage and subsequent apoptosis.
Protocol: γH2AX Staining for DNA Double-Strand Breaks
-
Cell Treatment: Treat cells grown on coverslips with NMC and CP at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. The presence of distinct nuclear foci indicates DNA double-strand breaks.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with NMC and CP at their IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.
A streamlined workflow for the in vitro validation of this compound.
In Vivo Efficacy: Testing in Preclinical Models
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the therapeutic efficacy and systemic effects of a drug candidate in a living organism.[10][11]
Xenograft Tumor Models
Objective: To assess the anti-tumor activity of NMC in comparison to CP in a preclinical cancer model.[12][13]
Protocol: Human Tumor Xenograft in Immunocompromised Mice
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, NMC, CP). Administer the drugs via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Toxicity Assessment
Objective: To evaluate the systemic toxicity of NMC and CP.
Protocol: Monitoring for Signs of Toxicity
-
Body Weight: Monitor the body weight of the mice throughout the study as an indicator of general health.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematological Analysis: At the end of the study, collect blood samples for a complete blood count (CBC) to assess for myelosuppression, a common side effect of alkylating agents.[14][15]
-
Histopathology: Collect major organs (e.g., liver, kidneys, spleen) for histopathological examination to identify any drug-induced tissue damage.
Comparative Performance and Data Summary
The following tables summarize hypothetical but expected experimental data, highlighting the key performance indicators for NMC and CP.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Cyclophosphamide |
| MCF-7 (Breast) | 15 | 50 |
| A549 (Lung) | 25 | 75 |
| HCT116 (Colon) | 20 | 60 |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition %)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| This compound | 50 | 75 |
| Cyclophosphamide | 100 | 60 |
Table 3: In Vivo Toxicity Profile
| Parameter | This compound | Cyclophosphamide |
| Body Weight Loss (%) | < 5 | 10-15 |
| White Blood Cell Count (x10³/µL) | 3.5 | 2.0 |
| Liver Enzyme Elevation | Minimal | Moderate |
Discussion and Future Directions
The data presented in this guide, though illustrative, underscore the potential of this compound as a valuable therapeutic agent. Its direct-acting mechanism may offer a more favorable pharmacokinetic and pharmacodynamic profile compared to cyclophosphamide. The anticipated lower toxicity profile could allow for more effective dosing and combination therapies.
Further preclinical studies are warranted to fully elucidate the resistance mechanisms and to explore its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs) and syngeneic models for immuno-oncology studies.[16][17]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyl Cyclophosphamide
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of potent cytotoxic agents, ensuring laboratory safety and environmental integrity is paramount. This guide provides an in-depth, procedural framework for the proper disposal of N-Methyl Cyclophosphamide, a widely utilized nitrogen mustard alkylating agent in cancer chemotherapy and immunosuppressive therapies.[1] Moving beyond a simple checklist, this document elucidates the scientific rationale behind each step, empowering your team to handle this hazardous compound with the highest degree of safety and compliance.
The Imperative for Stringent Disposal Protocols
This compound, a cytotoxic compound, poses significant health risks.[1] Exposure can lead to genetic defects, damage fertility, and is carcinogenic.[1][2][3] The primary routes of exposure include inhalation, dermal absorption, and accidental injection.[1] Therefore, meticulous handling and disposal are not merely procedural formalities but critical safety measures to protect laboratory personnel and the environment. Improper disposal can lead to environmental contamination, with byproducts that can be more toxic than the parent compound.[4]
Core Principles of this compound Waste Management
All waste generated from the handling of this compound must be treated as hazardous waste.[1][5] This principle is rooted in the compound's inherent toxicity and its classification as a hazardous drug by multiple regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
Key waste streams to consider include:
-
Bulk Contaminated Waste: Unused or expired this compound, grossly contaminated items, and spill cleanup materials.[6][9]
-
Trace Contaminated Waste: Items with residual amounts of the drug, such as empty vials, syringes, personal protective equipment (PPE), and labware.[6][9]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.[1][10]
Waste Segregation: A Critical First Step
Proper segregation at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.[11] All waste contaminated with this compound should be kept separate from regular municipal or biohazardous waste.[10]
| Waste Category | Description | Disposal Container |
| Bulk Hazardous Waste | Unused drug, solutions, items with more than 3% residual drug by weight, and spill cleanup materials.[9] | Black, DOT-approved, leak-proof, and puncture-resistant container labeled "Hazardous Waste" and "Cytotoxic".[9] |
| Trace Chemotherapy Waste | Empty vials, IV bags, tubing, gloves, gowns, and other disposable items with minimal residual contamination.[9] | Yellow, puncture-resistant container labeled "Chemotherapy Waste" or "Trace Chemotherapy Waste".[9][11][12] |
| Contaminated Sharps | Needles, syringes, and other sharp instruments used in the handling of this compound.[1][10] | Yellow, puncture-proof, and leak-proof sharps container labeled "Chemotherapy Sharps Waste".[10] |
Procedural Workflow for this compound Disposal
The following workflow outlines the essential steps for the safe disposal of this compound waste. This process should be conducted within a designated area, preferably a chemical fume hood or a Class II Type B biological safety cabinet (BSC), to minimize exposure risks.[1]
Caption: High-level workflow for the safe disposal of this compound.
Step-by-Step Protocol
-
Personal Protective Equipment (PPE): Before handling any this compound waste, don the appropriate PPE. This includes two pairs of chemotherapy-tested gloves, a disposable gown, safety goggles, and respiratory protection if there is a risk of aerosolization.[1][12]
-
Waste Segregation: At the point of generation, immediately segregate waste into the appropriate color-coded containers as detailed in the table above.[9][10]
-
Rationale: This prevents the mixing of hazardous waste with other waste streams, which is crucial for regulatory compliance and safety.[11]
-
-
Containerization:
-
Place all solid waste, including contaminated PPE, into a designated chemotherapy waste bag (typically yellow).[1][10] Double-bagging is recommended.[1][11]
-
Collect all sharps directly into a puncture-resistant chemotherapy sharps container.[1][10]
-
Bulk quantities of unused this compound and heavily contaminated items should be placed in a black hazardous waste container.[9]
-
Ensure all containers are securely sealed and properly labeled with the contents and hazard warnings.[1][10]
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.[1]
-
A common procedure involves a multi-step cleaning process: first with a detergent, followed by a deactivating agent like sodium hypochlorite, then an alcohol rinse, and finally water.[13] However, always follow your institution's validated cleaning protocol.
-
All cleaning materials (wipes, pads, etc.) must be disposed of as hazardous waste.[1]
-
-
Storage and Pickup:
-
Final Disposal: The standard and recommended method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility.[6][14] This high-temperature process ensures the complete destruction of the cytotoxic compounds.[14][15]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure.
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Use a spill kit that contains all necessary PPE, including respiratory protection.
-
Contain the Spill: Use absorbent pads from the spill kit to contain the spill, working from the outside in.
-
Clean the Area: Once the spill is absorbed, decontaminate the area according to your institution's protocol.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as bulk hazardous waste in a black container.[9]
Conclusion
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards and the corresponding safety protocols. By implementing these evidence-based procedures, research and development professionals can maintain a safe working environment, ensure regulatory compliance, and uphold their responsibility to protect the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-Methyl Cyclophosphamide
N-Methyl Cyclophosphamide, a potent cytotoxic and alkylating agent, demands the highest standards of safety in a laboratory setting. As a derivative of cyclophosphamide, it is classified as a hazardous drug (HD) and is presumed to share its carcinogenic, mutagenic, and teratogenic properties.[1][2] This guide provides essential, field-proven directives for the use of Personal Protective Equipment (PPE), ensuring the safety of researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these measures are critical, thereby fostering a robust culture of safety.
The primary routes of occupational exposure to hazardous drugs like this compound include inhalation of aerosols or drug particles, direct skin contact and absorption, and accidental ingestion.[1][3][4][5] Therefore, a multi-faceted PPE strategy is not merely a recommendation but an operational necessity. This protocol is grounded in authoritative guidelines from the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and USP General Chapter <800>.[3][6][7][8][9]
The Hierarchy of Controls: Situating PPE in a Wider Safety Context
Before delving into PPE specifics, it is crucial to understand that PPE is the final barrier in the hierarchy of safety controls. Its efficacy is predicated on the proper implementation of preceding controls.
-
Engineering Controls : The most critical protection is primary engineering controls (PECs). All handling of this compound, especially when manipulating powders or preparing solutions, must be performed within a certified containment device, such as a Class II Type B Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE).[1][10] These devices are designed to protect personnel and the environment from hazardous aerosols and particulates.
-
Administrative Controls : These include the development of comprehensive Standard Operating Procedures (SOPs), rigorous personnel training, and designating specific areas for handling hazardous drugs.[5][7][11]
-
Personal Protective Equipment (PPE) : PPE is used in conjunction with these controls to minimize exposure during all stages of handling, from receipt to disposal.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
Core PPE Requirements for this compound
The selection of PPE must be meticulous, with each component chosen for its proven resistance to hazardous drug permeation. According to USP <800>, appropriate PPE is mandatory for all stages of handling, including receipt, storage, compounding, administration, decontamination, and disposal.[6]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Shoe Covers |
| Receiving/Unpacking | Double Pair, Chemotherapy-Rated | Not Required (unless package is damaged) | Not Required (unless package is damaged) | Not Required | Not Required |
| Storage & Transport | Single Pair, Chemotherapy-Rated | Not Required | Not Required | Not Required | Not Required |
| Compounding (Powder) | Double Pair, Chemotherapy-Rated | Required, Impermeable | Required (Goggles or Face Shield) | Required (N95 or PAPR) | Double Pair |
| Compounding (Liquid) | Double Pair, Chemotherapy-Rated | Required, Impermeable | Required (Goggles or Face Shield) | Recommended | Double Pair |
| Administration | Double Pair, Chemotherapy-Rated | Required, Impermeable | Required (Goggles or Face Shield) | Not Required (unless aerosolization risk) | Single Pair |
| Spill Cleanup | Double Pair, Chemotherapy-Rated | Required, Impermeable | Required (Goggles and Face Shield) | Required (N95 or PAPR) | Double Pair |
| Waste Disposal | Double Pair, Chemotherapy-Rated | Required, Impermeable | Recommended | Not Required | Single Pair |
Detailed PPE Specifications
-
Gloves :
-
Standard : Must meet the American Society for Testing and Materials (ASTM) D6978 standard, specifically designed for chemotherapy drug handling.[6]
-
Protocol : Two pairs of chemotherapy-rated nitrile gloves must be worn at all times when handling the drug.[12] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.
-
Integrity : Gloves must be changed every 30 minutes, or immediately if torn, punctured, or contaminated.[6][13]
-
-
Gowns :
-
Standard : Must be disposable, resist permeability by hazardous drugs, and be made of a material like polyethylene-coated polypropylene.
-
Design : Gowns must be solid in the front with a back closure, have long sleeves, and feature closed, elastic or knit cuffs to ensure a tight seal with the inner glove.[6]
-
Integrity : Gowns should be changed every 2-3 hours or immediately after a spill or splash.[6]
-
-
Eye and Face Protection :
-
Respiratory Protection :
-
Standard : A fit-tested NIOSH-certified N95 respirator is required when handling powdered this compound or when there is a risk of generating aerosols.[6][14] For large spills, a Powered Air-Purifying Respirator (PAPR) may be necessary.[13]
-
Causality : Surgical masks do not provide respiratory protection from drug aerosols or particles and are not an acceptable substitute.[6][15]
-
-
Shoe Covers :
-
Protocol : Two pairs of shoe covers are required when entering the designated hazardous drug compounding area. The outer pair must be removed upon exiting this area.[6] This prevents the tracking of contaminants to other parts of the facility.
-
Procedural Discipline: Donning and Doffing PPE
Correctly putting on and removing PPE is as critical as the equipment itself. The goal of the doffing procedure is to remove the most contaminated items first, preventing contact with the wearer's skin or clean clothes.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.
Operational Plan: Spill Management and Waste Disposal
Spill Management
Immediate and correct response to a spill is critical to contain contamination. All labs must have a hazardous drug spill kit readily available.
-
Secure the Area : Immediately restrict access to the spill area.
-
Don PPE : Before cleaning, don full PPE as specified in the table above, including an N95 respirator.[12]
-
Containment : Use absorbent pads from the spill kit to contain the spill.[15] For powders, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup : Work from the outer edge of the spill inward. Place all contaminated materials into the designated cytotoxic waste container.[15]
-
Decontamination : Clean the area with an appropriate decontamination solution (e.g., 2% sodium hypochlorite), followed by a neutralizing agent (e.g., sodium thiosulfate), and then rinse with sterile water.[1]
Waste Disposal Plan
All materials contaminated with this compound, including PPE, are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[1][16] Cyclophosphamide is one of nine chemotherapy drugs specifically listed as a hazardous waste by the EPA.[17]
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," containing less than 3% of the original drug volume. Includes used gloves, gowns, pads, empty vials, and syringes. | Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste." Must be incinerated.[17] |
| Bulk Chemotherapy Waste | Items containing more than 3% of the original drug volume. Includes partially used vials, IV bags, and materials from cleaning a large spill. | Black RCRA hazardous waste containers, clearly labeled.[17] |
Disposal of Used PPE : All disposable PPE worn when handling this compound is considered, at a minimum, trace-contaminated waste.[18] Outer gloves and gowns should be disposed of in a designated waste container inside the compounding area before exiting.[18][19]
By adhering to these stringent PPE protocols, operational plans, and disposal procedures, you build a self-validating system of safety. This approach not only protects the individual researcher but also ensures the integrity of the work environment and prevents broader environmental contamination, reflecting the highest standards of scientific responsibility.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
